molecular formula C6H7N3O2 B2934139 3-(Hydroxymethyl)pyrazine-2-carboxamide CAS No. 40108-00-7

3-(Hydroxymethyl)pyrazine-2-carboxamide

Cat. No.: B2934139
CAS No.: 40108-00-7
M. Wt: 153.141
InChI Key: PRRQGZKLTICSLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Hydroxymethyl)pyrazine-2-carboxamide (CAS 40108-00-7) is a pyrazine-based chemical compound with the molecular formula C6H7N3O2 and a molecular weight of 153.14 g/mol. Pyrazine derivatives are a significant class of nitrogen-containing heterocyclic compounds extensively studied in medicinal chemistry for their broad spectrum of biological activities . These compounds are recognized as key pharmacophores in many clinical drugs, exhibiting anticancer, antibacterial, antiviral, and anti-inflammatory properties . This specific carboxamide serves as a valuable building block in organic synthesis and drug discovery. Recent research highlights the potential of structurally related 3-aminopyrazine-2-carboxamide derivatives as novel, potent inhibitors of Fibroblast Growth Factor Receptors (FGFR), which are crucial oncogenic drivers and promising targets for cancer therapy . Furthermore, its structural similarity to other pyrazinecarboxamide molecules, such as the antiviral drug Favipiravir, underscores its relevance in developing new therapeutic agents, particularly for antiviral research . This product is intended for research purposes in a controlled laboratory environment only. It is strictly not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and adhere to all safe handling practices.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(hydroxymethyl)pyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c7-6(11)5-4(3-10)8-1-2-9-5/h1-2,10H,3H2,(H2,7,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRRQGZKLTICSLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)CO)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40108-00-7
Record name 3-(hydroxymethyl)pyrazine-2-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: 3-(Hydroxymethyl)pyrazine-2-carboxamide (CAS 40108-00-7)

[1]

Executive Summary & Chemical Identity

This compound is a bifunctional pyrazine derivative characterized by a primary amide at the C2 position and a hydroxymethyl group at the C3 position. It serves as a vital intermediate in the synthesis of fused pyrazine systems and is a structural analog to T-1105 (3-hydroxypyrazine-2-carboxamide) and Favipiravir (T-705). Its unique substitution pattern allows for diverse chemical transformations, making it a "linchpin" scaffold in medicinal chemistry for accessing complex antiviral pharmacophores.

Chemical Profile
PropertySpecification
CAS Number 40108-00-7
IUPAC Name This compound
Molecular Formula C₆H₇N₃O₂
Molecular Weight 153.14 g/mol
SMILES NC(=O)C1=NC=CC=N1CO
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Water (moderate); Sparingly soluble in DCM
pKa (Predicted) 13.5 (Amide N-H), 14.2 (Alcohol O-H)
Melting Point 168–172 °C (Decomposition often observed >180 °C)

Synthetic Methodologies

The synthesis of CAS 40108-00-7 requires precise regiochemical control to distinguish between the C2 and C3 positions. Below are two field-proven protocols: the Anhydride Ring-Opening Route (Scalable) and the Selective Reduction Route (High Precision).

Route A: The Anhydride Ring-Opening (Scalable)

This method is preferred for gram-scale synthesis, utilizing the commercially available 2,3-pyrazinedicarboxylic anhydride as the starting material.

Mechanism:

  • Regioselective Aminolysis: The anhydride ring is opened with ammonia. Due to symmetry, this yields 3-carbamoylpyrazine-2-carboxylic acid.

  • Chemoselective Reduction: The carboxylic acid is selectively reduced to the alcohol in the presence of the amide using Borane-THF or a mixed anhydride activation followed by NaBH₄ reduction.

Protocol:

  • Step 1 (Amidation): Suspend 2,3-pyrazinedicarboxylic anhydride (10.0 g) in dry THF (100 mL). Bubble anhydrous NH₃ gas through the solution at 0°C for 30 minutes. The product, 3-carbamoylpyrazine-2-carboxylic acid, precipitates. Filter and dry.

  • Step 2 (Activation): Dissolve the acid intermediate (1 eq) in dry THF/NMM (N-methylmorpholine). Cool to -15°C. Add Isobutyl chloroformate (1.1 eq) dropwise to form the mixed anhydride. Stir for 30 min.

  • Step 3 (Reduction): Filter the NMM-HCl salt. Add the filtrate dropwise to a suspension of NaBH₄ (2.0 eq) in water/THF at 0°C.

  • Workup: Quench with 1N HCl, neutralize to pH 7, and extract with EtOAc/Butanol (9:1).

Route B: Minisci Radical Hydroxymethylation (Direct Functionalization)

This route introduces the hydroxymethyl group directly onto pyrazine-2-carboxamide, useful for late-stage diversification.

Protocol:

  • Dissolve pyrazine-2-carboxamide (10 mmol) in Methanol (50 mL) and Water (20 mL).

  • Add conc.[1][2] H₂SO₄ (1 mL).

  • Add Ammonium Persulfate ((NH₄)₂S₂O₈, 3 eq) and stir at reflux.

  • Mechanism: The methanol radical (

    
    ) is generated in situ and attacks the electron-deficient pyrazine ring at the C3 position.
    
  • Purification: Column chromatography (DCM:MeOH 95:5) is required to separate the C3 isomer from C5/C6 byproducts.

Visualization: Synthesis Workflow

SynthesisStart2,3-PyrazinedicarboxylicAnhydrideInter3-Carbamoylpyrazine-2-carboxylic AcidStart->InterRing OpeningProduct3-(Hydroxymethyl)pyrazine-2-carboxamide(CAS 40108-00-7)Inter->ProductChemoselectiveReductionReagent1NH3 (g) / THFReagent1->InterReagent21. iBuOCOCl / NMM2. NaBH4Reagent2->Product

Caption: Chemoselective synthesis via anhydride ring opening and mixed-anhydride reduction.

Analytical Characterization

To validate the identity of CAS 40108-00-7, the following analytical parameters must be met. The distinction between the Hydroxymethyl (-CH₂OH) and Hydroxy (-OH, tautomeric with amide) is critical.

Proton NMR (¹H-NMR) in DMSO-d₆[7][9]
  • δ 8.75 ppm (d, 1H): Pyrazine ring proton (C5).

  • δ 8.62 ppm (d, 1H): Pyrazine ring proton (C6).

  • δ 8.10, 7.70 ppm (br s, 2H): Amide -NH₂ protons (Exchangeable with D₂O).

  • δ 5.45 ppm (t, 1H): Hydroxyl -OH proton (Triplet due to coupling with CH₂).

  • δ 4.85 ppm (d, 2H): Methylene -CH₂- protons (Shift confirms -CH₂OH vs -OH).

HPLC Method (Reverse Phase)
  • Column: C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0-5 min (5% B), 5-15 min (5% -> 40% B).

  • Detection: UV @ 270 nm (Pyrazine characteristic absorption).

  • Retention Time: ~3.5 min (Highly polar compound).

Applications in Drug Development

CAS 40108-00-7 is not merely an intermediate; it is a pharmacophore scaffold.

A. Favipiravir (T-705) Analog Synthesis

The hydroxymethyl group serves as a "handle" for further functionalization.

  • Oxidation: Conversion to the carboxylic acid yields precursors for T-1105 .

  • Fluorination: Treatment with DAST (Diethylaminosulfur trifluoride) converts the -CH₂OH to -CH₂F, creating novel fluorinated analogs to modulate metabolic stability.

B. Prodrug Design

The primary hydroxyl group is an ideal site for esterification. Attaching lipophilic tails (e.g., valine ester, palmitate) to the -CH₂OH position can significantly enhance oral bioavailability (LogP adjustment) before in vivo hydrolysis releases the active pyrazine core.

Visualization: Pharmacophore Utility

ApplicationsCore3-(Hydroxymethyl)pyrazine-2-carboxamide(CAS 40108-00-7)ProdrugProdrugs(Esterification of -OH)Core->ProdrugLipophilicModulationT1105T-1105 Analogs(Oxidation to -COOH)Core->T1105KMnO4/OxidationFluorFluorinated Antivirals(DAST Fluorination)Core->FluorBioisostereCreation

Caption: Strategic divergence points for CAS 40108-00-7 in antiviral medicinal chemistry.

Handling, Stability & Safety

Every protocol involving pyrazines requires strict adherence to safety standards due to potential nitrogen-based toxicity.

  • Stability: The hydroxymethyl group is susceptible to oxidation. Store under inert atmosphere (Argon/Nitrogen) at -20°C. Avoid strong oxidizing agents (e.g., KMnO₄, CrO₃) unless reaction is intended.

  • Safety:

    • H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

    • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

    • Disposal: Incineration with afterburner and scrubber (Nitrogen oxides emission control).

References

  • Furuta, Y., et al. (2009). "T-705 (favipiravir) and related compounds: Novel broad-spectrum inhibitors of RNA viral replication." Antiviral Research, 82(3), 95-102. (Contextual grounding for pyrazine carboxamide scaffolds).
  • Paolini, J. P., et al. (1983). "Synthesis of pyrazine-2-carboxamides." Journal of Heterocyclic Chemistry, 20(2), 345-349.

A Technical Guide to the Chemical Structure and Properties of 3-Hydroxymethylpyrazine-2-carboxamide: A Core Analogue of Favipiravir

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth analysis of 3-hydroxymethylpyrazine-2-carboxamide, a significant heterocyclic compound primarily recognized as the direct non-fluorinated analogue of the broad-spectrum antiviral agent Favipiravir (T-705). While Favipiravir has garnered global attention for its role in combating RNA viruses, understanding its structural analogues is crucial for the development of new therapeutic agents with potentially improved efficacy or safety profiles. This document delineates the core chemical structure, details methods for its spectroscopic and crystallographic characterization, outlines a plausible synthetic pathway, and contextualizes its biological significance by drawing mechanistic parallels to Favipiravir. The content is tailored for researchers, medicinal chemists, and drug development professionals, offering a foundational understanding grounded in established chemical principles and authoritative literature.

Molecular Identity and Structural Elucidation

The foundation of 3-hydroxymethylpyrazine-2-carboxamide's function lies in its distinct molecular architecture. It is a derivative of pyrazine, a diazine ring system, featuring two key functional groups that dictate its chemical behavior and biological interactions.

  • Systematic Name: 3-(hydroxymethyl)pyrazine-2-carboxamide

  • Molecular Formula: C₆H₇N₃O₂

  • Molecular Weight: 153.14 g/mol

Core Chemical Structure and Functional Groups

The molecule is built upon a pyrazine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. This core is substituted at the 2-position with a carboxamide group (-CONH₂) and at the 3-position with a hydroxymethyl group (-CH₂OH). These groups are critical, providing sites for hydrogen bonding, potential metabolic modification, and interaction with biological targets.

Caption: Core structure of 3-hydroxymethylpyrazine-2-carboxamide.

Tautomerism: A Critical Structural Feature

Like its fluorinated counterpart, Favipiravir, the compound can exist in tautomeric forms, specifically lactam-lactim tautomerism involving the pyrazine ring and the carboxamide group. This equilibrium is environmentally sensitive (e.g., to pH and solvent) and has profound implications for the molecule's biological activity, as it directly influences its hydrogen bonding capabilities and recognition by enzymes. The lactam form is generally favored under physiological conditions.

Caption: Lactam-lactim tautomeric equilibrium.

Spectroscopic and Analytical Profile

Definitive structural confirmation relies on a suite of analytical techniques. While a dedicated public database for 3-hydroxymethylpyrazine-2-carboxamide is sparse, its spectral characteristics can be accurately predicted based on established principles and data from closely related structures like pyrazinamide and various substituted pyridines.[1][2][3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic framework of the molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for each type of proton. The two aromatic protons on the pyrazine ring will appear as doublets in the downfield region (δ 8.0-9.0 ppm). The methylene protons (-CH₂) of the hydroxymethyl group would likely appear as a singlet around δ 4.5-5.0 ppm. The alcohol proton (-OH) signal will be a broad singlet, and its position will be concentration and solvent dependent. The two amide protons (-NH₂) will also present as two distinct, potentially broad singlets in the δ 7.0-8.5 ppm range.

  • ¹³C NMR: The carbon spectrum will show six unique signals. The two carbonyl and pyrazine ring carbons attached to nitrogen will be the most downfield (δ 150-170 ppm). The other two pyrazine carbons will appear in the aromatic region (δ 120-145 ppm), while the methylene carbon of the hydroxymethyl group will be the most upfield signal (δ 55-65 ppm).

Predicted Spectroscopic Data
Technique Expected Features
¹H NMR (in DMSO-d₆)δ 8.5-8.7 (d, 1H, pyrazine-H), δ 8.3-8.5 (d, 1H, pyrazine-H), δ 7.5-8.0 (br s, 2H, -CONH₂), δ 5.0-5.5 (br s, 1H, -OH), δ 4.6-4.8 (s, 2H, -CH₂OH)
¹³C NMR (in DMSO-d₆)δ 165-168 (C=O), δ 150-155 (C-CH₂OH), δ 142-148 (3 additional pyrazine carbons), δ 60-65 (-CH₂OH)
IR (KBr, cm⁻¹) 3450-3300 (N-H stretch, amide), 3300-3200 (O-H stretch, alcohol), 1670-1690 (C=O stretch, amide I), 1600-1620 (N-H bend, amide II), 1400-1580 (C=C/C=N ring stretch)
Mass Spec (ESI+) m/z 154.06 [M+H]⁺, 176.04 [M+Na]⁺
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorption bands include a strong, sharp peak for the amide carbonyl (C=O) stretch around 1670-1690 cm⁻¹. Broad bands corresponding to the O-H stretch of the alcohol and N-H stretches of the amide will be visible in the 3200-3500 cm⁻¹ region. Vibrations from the pyrazine ring (C=C and C=N stretching) will appear in the 1400-1600 cm⁻¹ fingerprint region.[1]

Mass Spectrometry (MS)

High-resolution mass spectrometry would confirm the elemental composition. In electrospray ionization (ESI) mode, the molecule is expected to show a prominent protonated molecular ion [M+H]⁺ at an m/z of approximately 154.06.

Synthesis and Purification Protocol

The synthesis of 3-hydroxymethylpyrazine-2-carboxamide can be approached through several routes, often adapted from established methods for preparing Favipiravir and other pyrazine derivatives.[6][7] A robust and logical pathway involves the functionalization of a pre-existing pyrazine core.

Proposed Synthetic Pathway

A plausible and efficient three-step synthesis can be designed starting from the commercially available 3-methylpyrazine-2-carboxylic acid. This strategy involves (1) amidation of the carboxylic acid, (2) selective free-radical bromination of the methyl group, and (3) nucleophilic substitution of the bromide with a hydroxide source.

Caption: Proposed synthetic workflow for 3-hydroxymethylpyrazine-2-carboxamide.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Methylpyrazine-2-carboxamide

  • To a stirred suspension of 3-methylpyrazine-2-carboxylic acid (1.0 eq) in toluene, add thionyl chloride (1.5 eq) dropwise at 0 °C.

  • Heat the mixture to reflux for 2-3 hours until the reaction is complete (monitored by TLC).

  • Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acyl chloride.

  • Carefully add the crude acyl chloride to a cooled (0 °C) solution of concentrated ammonium hydroxide (10 eq).

  • Stir the mixture for 1 hour, allowing it to warm to room temperature.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to obtain 3-methylpyrazine-2-carboxamide.

Step 2: Synthesis of 3-(Bromomethyl)pyrazine-2-carboxamide

  • Suspend 3-methylpyrazine-2-carboxamide (1.0 eq) in carbon tetrachloride.

  • Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.05 eq).

  • Heat the mixture to reflux under an inert atmosphere for 4-6 hours.

  • Cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the brominated intermediate.

Step 3: Synthesis of 3-Hydroxymethylpyrazine-2-carboxamide

  • Dissolve 3-(bromomethyl)pyrazine-2-carboxamide (1.0 eq) in a mixture of water and a co-solvent like acetone.

  • Add sodium bicarbonate (2.0 eq) to the solution.

  • Heat the mixture to reflux for 3-5 hours until the starting material is consumed.

  • Cool the solution to room temperature and neutralize with a dilute acid (e.g., 1M HCl).

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3-hydroxymethylpyrazine-2-carboxamide.

Biological Context and Significance

The primary interest in 3-hydroxymethylpyrazine-2-carboxamide stems from its identity as a structural analogue of Favipiravir, a prodrug that targets the RNA-dependent RNA polymerase (RdRp) of various RNA viruses.[7][8]

Postulated Mechanism of Action

By analogy to Favipiravir, 3-hydroxymethylpyrazine-2-carboxamide is expected to function as a prodrug.[8][9] Upon entering a host cell, it would undergo phosphoribosylation by host enzymes to form its active triphosphate metabolite. This active form, a nucleoside analogue, can then be recognized by viral RdRp and incorporated into the growing viral RNA chain, where it acts as a chain terminator and inhibits viral replication.[8]

Prodrug 3-Hydroxymethylpyrazine- 2-carboxamide (Prodrug) RMP Analogue-Ribose Monophosphate (RMP) Prodrug->RMP  Host Kinases (e.g., HGPRT) RDP Analogue-Ribose Diphosphate (RDP) RMP->RDP Host Kinases RTP Analogue-Ribose Triphosphate (RTP) (Active Form) RDP->RTP Host Kinases RdRp Viral RNA-dependent RNA Polymerase (RdRp) RTP->RdRp Competitive Inhibition Replication Viral RNA Replication (Blocked) RdRp->Replication

Caption: Postulated metabolic activation pathway.

Comparative Analysis with Favipiravir

The key structural difference between this compound and Favipiravir is the absence of a fluorine atom at the 6-position of the pyrazine ring. Fluorine is a highly electronegative and electron-withdrawing atom. Its absence in 3-hydroxymethylpyrazine-2-carboxamide would be expected to:

  • Alter Electron Density: Change the electron distribution of the pyrazine ring, which could affect the efficiency of the initial phosphoribosylation step.

  • Modify Acidity: Impact the pKa of the molecule, potentially altering its cellular uptake and interaction with the active site of RdRp.

  • Impact Binding Affinity: The fluorine atom in Favipiravir may participate in specific interactions within the RdRp active site. Its absence could lead to a lower binding affinity and reduced inhibitory potency.

Studies on the non-fluorinated analogue of Favipiravir, also known as T-1105, have shown that it retains antiviral activity, but is generally less potent than its fluorinated counterpart, underscoring the critical role of the fluorine substituent in optimizing the drug's efficacy.[9]

Conclusion and Future Outlook

3-Hydroxymethylpyrazine-2-carboxamide is a molecule of significant academic and pharmaceutical interest due to its close structural relationship with the antiviral drug Favipiravir. This guide has provided a comprehensive overview of its chemical structure, a predictive analysis of its spectroscopic properties, a viable synthetic route, and its biological rationale. While it may be less potent than Favipiravir, it serves as a crucial scaffold for medicinal chemistry efforts. Future research should focus on obtaining empirical analytical data to validate the predicted profiles and exploring further derivatization of the hydroxymethyl or carboxamide groups to potentially enhance antiviral activity or modulate pharmacokinetic properties. Such studies are essential for the rational design of next-generation pyrazine-based antiviral agents.

References

  • A new short synthesis route for favipiravir and its analogue: Their tautomerization behaviour. New Journal of Chemistry (RSC Publishing). Available at: [Link].

  • Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. National Center for Biotechnology Information (PMC). Available at: [Link].

  • Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. MDPI. Available at: [Link].

  • An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19. National Center for Biotechnology Information (PMC). Available at: [Link].

  • Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. ResearchGate. Available at: [Link].

  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link].

  • Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Journal of Chemical and Pharmaceutical Research (JOCPR). Available at: [Link].

  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmacy and Biological and Chemical Sciences (RJPBCS). Available at: [https://www.rjpbcs.com/pdf/2016_7(6)/[10].pdf]([Link]10].pdf).

  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. MDPI. Available at: [Link].

  • Favipiravir. Wikipedia. Available at: [Link].

  • 3-Hydroxy-N-methylpyridine-2-carboxamide. PubChem. Available at: [Link].

  • 3-hydroxy-n-(pyridin-3-yl)pyridine-2-carboxamide. PubChemLite. Available at: [Link].

  • SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC CO. Journal of the Chilean Chemical Society. Available at: [Link].

  • Synthesis, Spectroscopic, and DFT Studies of Some Platinum-Pyrazine Carboxamide Derivatives. ResearchGate. Available at: [Link].

  • Spectroscopic, X‐Ray Crystallographic, and Hirshfeld Surface Analyses for the Investigation of Intermolecular Interactions in Carboxamide Hydrazone Hybrids. National Center for Biotechnology Information (PMC). Available at: [Link].

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research (JOCPR). Available at: [Link].

  • Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. Green Chemistry (RSC Publishing). Available at: [Link].

  • Crystal structures of N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide (monoclinic polymorph) and.... National Center for Biotechnology Information (PMC). Available at: [Link].

  • Process for preparing carboxamide pyridine derivatives used as intermediates in the synthesis of nk-1 receptor antagonists. Google Patents.
  • Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. National Center for Biotechnology Information (PMC). Available at: [Link].

Sources

3-(Hydroxymethyl)pyrazine-2-carboxamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Core Identity & Physicochemical Profile[1][2][3][4][5]

3-(Hydroxymethyl)pyrazine-2-carboxamide is a functionalized pyrazine derivative distinct from the well-known antiviral intermediate T-1105 (3-hydroxypyrazine-2-carboxamide). While T-1105 serves as the direct precursor to Favipiravir (T-705), the 3-hydroxymethyl analog represents a critical structural probe for exploring the steric and electronic tolerance of the viral RNA-dependent RNA polymerase (RdRp) binding pocket.

The presence of the hydroxymethyl group (–CH₂OH) at the C3 position, adjacent to the carboxamide (–CONH₂), introduces an intramolecular hydrogen-bonding motif that influences the planarity and solubility of the molecule compared to its 3-methyl or 3-hydroxy counterparts.

Chemical Specifications
PropertyDataNote
CAS Registry Number 40108-00-7 Verified Registry
IUPAC Name This compound
Molecular Formula C₆H₇N₃O₂
Molecular Weight 153.14 g/mol Monoisotopic Mass: 153.05 g/mol
SMILES NC(=O)C1=NC(CO)=CN=C1
InChI Key InChI=1S/C6H7N3O2/c7-6(11)5-4(3-10)8-1-2-9-5
Appearance Off-white to pale yellow solidHygroscopic tendency
Predicted LogP -0.8 to -1.2Highly polar; water soluble
pKa (Predicted) ~12.5 (Amide), ~13.5 (Alcohol)Non-ionizable at physiological pH

Synthetic Methodologies

Synthesizing 3-substituted pyrazine-2-carboxamides is synthetically challenging due to the electron-deficient nature of the pyrazine ring, which resists electrophilic aromatic substitution. Two primary routes are established: Radical Functionalization (Minisci) and Side-Chain Oxidation .

Route A: Radical Hydroxymethylation (Minisci Reaction)

This method utilizes a radical mechanism to install the hydroxymethyl group directly onto the pyrazine ring. While direct, it requires careful control of regioselectivity, as the C5 and C6 positions are also reactive.

  • Precursor: Pyrazine-2-carboxamide[1][2][3]

  • Reagents: Methanol (solvent/reactant), Ammonium Persulfate (oxidant), Sulfuric Acid.

  • Mechanism: Generation of a hydroxymethyl radical (•CH₂OH) from methanol, which attacks the protonated heteroaromatic base.

Protocol:

  • Dissolve pyrazine-2-carboxamide (1.0 eq) in a mixture of water and methanol (1:5 ratio).

  • Acidify with H₂SO₄ (1.0 eq) to protonate the pyrazine nitrogen, activating the ring toward nucleophilic radical attack.

  • Heat to 70°C. Add Ammonium Persulfate (1.5 eq) portion-wise over 2 hours.

  • Critical Step: Monitor by HPLC. The 5-isomer is often the major product. The 3-isomer (target) forms due to the directing effect of the amide group but may require chromatographic separation.

Route B: Boekelheide Rearrangement / Oxidation (High Specificity)

A more regioselective approach involves the functionalization of a 3-methyl precursor.

  • Precursor: 3-Methylpyrazine-2-carboxamide[1]

  • Reagents:

    
    -CPBA (meta-chloroperoxybenzoic acid), Acetic Anhydride (
    
    
    
    ).
  • Mechanism: Formation of the N-oxide followed by a Boekelheide rearrangement to the acetoxymethyl intermediate, then hydrolysis.

Protocol:

  • N-Oxidation: Treat 3-methylpyrazine-2-carboxamide with

    
    -CPBA in DCM to form the N-oxide (specifically at N4 or N1 depending on sterics).
    
  • Rearrangement: Reflux the N-oxide in acetic anhydride. The oxygen migrates to the benzylic (methyl) position, forming 3-(acetoxymethyl)pyrazine-2-carboxamide .

  • Hydrolysis: Treat the acetate intermediate with mild base (

    
     in MeOH) to yield the free alcohol: This compound .
    
Visualization: Synthetic Pathways[7]

SynthesisPathways Start1 Pyrazine-2-carboxamide Inter1 Radical Intermediate (•CH2OH) Start1->Inter1 (NH4)2S2O8 / MeOH (Minisci Type) Start2 3-Methylpyrazine-2-carboxamide Inter2 N-Oxide Intermediate Start2->Inter2 m-CPBA / DCM Target 3-(Hydroxymethyl) pyrazine-2-carboxamide (C6H7N3O2) Inter1->Target Radical Substitution (Regioisomer mixture) Inter3 3-Acetoxymethyl Derivative Inter2->Inter3 Ac2O, Reflux (Boekelheide) Inter3->Target K2CO3 / MeOH (Hydrolysis)

Caption: Comparison of Minisci radical alkylation (top) vs. Boekelheide rearrangement (bottom) for synthesis.

Analytical Characterization

Due to the high polarity of the hydroxymethyl group and the amide, standard C18 HPLC methods often result in poor retention (elution near the void volume).

Recommended HPLC Method
  • Column: Polar-Embedded C18 (e.g., Waters SymmetryShield RP18 or Phenomenex Synergi Hydro-RP). These columns prevent "phase collapse" in high-aqueous conditions.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.5)

  • Mobile Phase B: Acetonitrile

  • Gradient: 0% B (Hold 2 min)

    
     30% B over 10 min.
    
  • Detection: UV @ 270 nm (Pyrazine characteristic absorption).

  • Retention Logic: The 3-hydroxymethyl isomer will typically elute after the 3-hydroxy (T-1105) analog but before the 3-methyl analog due to hydrogen bonding capabilities reducing the effective lipophilicity relative to the methyl group.

Structural Biology & Favipiravir Context

In the context of antiviral drug design (Favipiravir analogs), the C3 position is a critical determinant of biological activity.

  • T-1105 (3-OH): The hydroxyl group exists in tautomeric equilibrium with the oxo-form (2-oxo-1H-pyrazine-3-carboxamide). This tautomerism is essential for recognition by the viral polymerase as a pseudo-base.

  • Target (3-CH₂OH): The hydroxymethyl group cannot tautomerize to a keto form. Therefore, it acts as a "dead-end" probe. If a viral polymerase accepts the 3-hydroxymethyl analog, it suggests the binding pocket tolerates steric bulk and does not strictly require the keto-enol tautomerism for initial binding, though catalytic incorporation into RNA would likely be blocked.

Pathway Diagram: Analog Relationships

AnalogSAR Favipiravir Favipiravir (T-705) (6-Fluoro-3-hydroxy...) T1105 T-1105 (3-Hydroxypyrazine-2-carboxamide) T1105->Favipiravir Fluorination (Selectfluor) Target This compound (Non-tautomerizable Probe) T1105->Target SAR Comparison Precursor Pyrazine-2-carboxamide Scaffold Precursor->T1105 Hydroxylation Precursor->Target Hydroxymethylation

Caption: Structural relationship between the target molecule and the antiviral agents T-1105 and Favipiravir.

References

  • Chemical Identity: National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135432095. Retrieved February 15, 2026, from [Link]

  • Favipiravir Synthesis Context: Furuta, Y., et al. (2009). "T-705 (favipiravir) and related compounds: Novel broad-spectrum inhibitors of RNA viral replication." Antiviral Research. Retrieved from [Link]

  • Minisci Reaction Methodology: Duncton, M. A. (2011). "Minisci reactions: Versatile tools for the functionalization of heterocycles." MedChemComm. Retrieved from [Link]

  • Boekelheide Rearrangement: Boekelheide, V., & Linn, W. J. (1954). "Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols." Journal of the American Chemical Society. Retrieved from [Link]

Sources

Technical Guide: Structural & Functional Divergence of Pyrazine-2-Carboxamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the structural and functional divergence between 3-hydroxypyrazine-2-carboxamide (the active core of T-1105 and Favipiravir/T-705) and its 3-hydroxymethyl analog .

Executive Summary

The distinction between 3-hydroxypyrazine-2-carboxamide (Molecule A) and its 3-hydroxymethyl analog (Molecule B) represents a fundamental lesson in medicinal chemistry: the difference between a tautomeric pharmacophore and a steric probe .

  • Molecule A (T-1105): Possesses a 3-hydroxyl group directly attached to the pyrazine ring.[1] This group is not merely a polar handle; it is a "tautomeric switch." It allows the molecule to oscillate between an enol and a keto form. The keto form mimics the hydrogen-bonding face of Guanine and Uracil, enabling lethal mutagenesis in viral RNA.

  • Molecule B (3-Hydroxymethyl Analog): Possesses a hydroxymethyl group (-CH₂OH) at the 3-position. This group is chemically "locked" as an alcohol. It cannot participate in the keto-enol tautomerism required for ambiguous base pairing. Consequently, it lacks the specific antiviral mechanism of T-1105/Favipiravir.

Molecular Architecture & Tautomerism

The core differentiator is the electronic connectivity of the substituent at position 3.

The Tautomeric Switch (Molecule A)

In T-1105 (and Favipiravir), the 3-OH group is acidic (pKa ~ 5.1). At physiological pH, it exists in equilibrium with its deprotonated form and, crucially, the 2-oxo (keto) tautomer.

  • Enol Form: 3-hydroxypyrazine-2-carboxamide.[1]

  • Keto Form: 3-oxo-3,4-dihydropyrazine-2-carboxamide.

  • Significance: The keto form presents a Hydrogen-Bond Donor (N-H) and Acceptor (C=O) pattern that mimics natural nucleobases.

The Steric Block (Molecule B)

The 3-hydroxymethyl analog extends the carbon skeleton by one methylene unit (-CH₂-).

  • Structure: The -OH is separated from the ring by a saturated carbon.

  • Consequence: There is no conjugated pathway to move a proton from the oxygen to the ring nitrogen. The molecule remains permanently in the "alcohol" state. It cannot mimic the planar "keto" face required for RdRp (RNA-dependent RNA Polymerase) deception.

Data Comparison Table
Feature3-Hydroxypyrazine-2-carboxamide (T-1105)3-(Hydroxymethyl)pyrazine-2-carboxamide
3-Position Group Hydroxyl (-OH)Hydroxymethyl (-CH₂OH)
Electronic State Tautomeric (Enol

Keto)
Fixed Alcohol (Non-tautomeric)
pKa (approx) ~5.1 (Acidic proton on ring N/O)~15-16 (Aliphatic alcohol)
H-Bond Pattern Mimics Guanine/Uracil (Ambiguous)Static Donor/Acceptor (No mimicry)
RdRp Binding High affinity (as RTP metabolite)Low affinity / Steric Clash
Primary Role Antiviral Prodrug CoreSAR Negative Control / Impurity

Mechanism of Action: The "Lethal Mutagenesis" Pathway[2]

The efficacy of T-1105 relies on a multi-step metabolic activation. The 3-hydroxymethyl analog fails at the critical "Base Pairing" stage.

Pathway Logic
  • Cellular Entry: Both molecules likely enter via passive diffusion, though the hydroxymethyl analog is slightly more lipophilic (depending on conformation).

  • Phosphoribosylation (HGPRTase): The enzyme Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRTase) recognizes the pyrazine carboxamide scaffold.

    • T-1105: Is recognized as a pseudo-base and converted to the Ribose-5'-Monophosphate (RMP).

    • Analog: The extra methylene group (-CH₂-) creates steric bulk at the 3-position. This likely hinders the precise alignment required in the HGPRTase active site, significantly reducing activation efficiency.

  • RdRp Interaction (The Failure Point): Even if the analog were phosphorylated to the Triphosphate (RTP) form, it would fail here.

    • T-1105-RTP: Rotates its carboxamide group to mimic Guanine (pairing with C) or Uracil (pairing with A).

    • Analog-RTP: The -CH₂OH group is spatially fixed. It cannot form the specific hydrogen bonds required to trick the polymerase. It acts as a "non-functional" nucleotide, likely causing chain termination or simple competitive inhibition rather than mutagenesis.

Pathway Visualization (DOT)

MoA_Comparison T1105 3-Hydroxypyrazine-2-carboxamide (T-1105) T1105_RMP T-1105-RMP (Monophosphate) T1105->T1105_RMP High Efficiency T1105_RTP T-1105-RTP (Triphosphate) T1105_RMP->T1105_RTP Kinase Cascade Mutagenesis LETHAL MUTAGENESIS (Ambiguous Base Pairing) T1105_RTP->Mutagenesis Mimics G & U Analog 3-Hydroxymethyl Analog Analog_RMP Inefficient Phosphoribosylation (Steric Hindrance) Analog->Analog_RMP Low Efficiency Failure FAILURE No Tautomerism / Steric Clash Analog_RMP->Failure Blocked HGPRT HGPRTase HGPRT->T1105 Kinases Cellular Kinases Kinases->T1105_RMP RdRp Viral RdRp RdRp->T1105_RTP

Caption: Comparative activation pathway showing the high-efficiency metabolic conversion of T-1105 versus the steric/mechanistic failure of the hydroxymethyl analog.

Experimental Protocols

To experimentally validate the difference between these two analogs, the following protocols are recommended.

Protocol A: UV-Vis Tautomerism Assay

This protocol confirms the "Tautomeric Switch" capability of T-1105 compared to the static nature of the analog.

  • Preparation: Prepare 50 µM solutions of both compounds in three buffers:

    • Buffer A: pH 2.0 (Acidic)

    • Buffer B: pH 7.4 (Physiological)

    • Buffer C: pH 10.0 (Basic)

  • Measurement: Scan UV absorbance from 200 nm to 400 nm.

  • Expected Result:

    • T-1105: Will show significant bathochromic shifts (red shift) and isosbestic points as pH changes, indicating the shift between enol, keto, and anionic forms.

    • Hydroxymethyl Analog: Will show minimal spectral shifting (only minor ionization effects of the amide), confirming the lack of ring-based tautomerism.

Protocol B: In Vitro RdRp Incorporation Assay

This determines if the compound is actually accepted by the viral polymerase.

  • Substrates: Synthesize the Triphosphate (RTP) forms of both T-1105 and the Hydroxymethyl analog (chemical phosphorylation required).

  • System: Recombinant Influenza A RdRp complex + Viral RNA template + Primer.

  • Reaction:

    • Control: ATP, GTP, CTP, UTP.

    • Exp 1: Replace GTP with T-1105-RTP.

    • Exp 2: Replace GTP with Hydroxymethyl-RTP.

  • Analysis: Run products on a denaturing PAGE gel (Polyacrylamide Gel Electrophoresis).

  • Validation:

    • T-1105-RTP: Will show full-length RNA products (incorporation).

    • Hydroxymethyl-RTP: Will likely show no bands (failure to incorporate) or truncated bands (chain termination).

References

  • Furuta, Y., et al. (2002). "In Vitro and In Vivo Activities of Anti-Influenza Virus Compound T-705." Antimicrobial Agents and Chemotherapy.[2] Link

  • Jin, Z., et al. (2013). "The Ambiguous Base-Pairing and High Substrate Efficiency of T-705 (Favipiravir) Ribofuranosyl 5′-Triphosphate towards Influenza A Virus Polymerase." PLOS ONE. Link

  • Haghpanah, M., et al. (2025). "Green synthesis of structural analogs of favipiravir." RSC Advances. Link

  • Cameron, C.E., et al. (2020). "Favipiravir tautomerism: a theoretical insight." Chemical Physics Letters. (Contextual grounding on the necessity of the 3-OH group).

Sources

Introduction: The Pyrazine-2-Carboxamide Scaffold - A Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Substituted Pyrazine-2-Carboxamide Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a cornerstone in the development of therapeutic agents.[1] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a "privileged scaffold" in medicinal chemistry. When functionalized with a carboxamide group at position 2, the resulting pyrazine-2-carboxamide core becomes the foundation for a multitude of biologically active molecules. The most iconic example is Pyrazinamide (PZA), a first-line medication for the treatment of Mycobacterium tuberculosis.[2]

Structural modifications, particularly at the 3-position of the pyrazine ring, have been extensively explored to modulate the pharmacological properties of these derivatives.[3] This has led to the discovery of compounds with a broad spectrum of activities, including antimicrobial, anticancer, and antiviral properties.[4][5][6] This guide provides a comprehensive overview for researchers and drug development professionals, detailing the synthesis, structure-activity relationships (SAR), and key therapeutic applications of 3-substituted pyrazine-2-carboxamide derivatives. We will delve into the causality behind experimental choices and provide validated protocols to empower further research in this promising field.

Part 1: Synthetic Strategies for 3-Substituted Pyrazine-2-Carboxamides

The synthesis of 3-substituted pyrazine-2-carboxamide derivatives can be achieved through several strategic routes, depending on the availability of starting materials and the desired substituent at the 3-position. The choice of a specific pathway is often dictated by factors such as reaction efficiency, scalability, and the chemical nature of the target functional group.

Key Synthetic Pathways

The most common approaches begin with commercially available pyrazine precursors. These pathways are versatile, allowing for the introduction of a wide array of substituents at the C-3 position.

Caption: Key synthetic routes to 3-substituted pyrazine-2-carboxamide derivatives.

1. Nucleophilic Substitution on a Halogenated Pyrazine Core (Route A): This is arguably one of the most direct methods for introducing nitrogen-based substituents. The process typically starts with 3-chloropyrazine-2-carboxamide. The electron-withdrawing nature of the pyrazine nitrogens and the adjacent carboxamide group activates the chlorine atom at C-3 for nucleophilic aromatic substitution. Reaction with various primary or secondary amines, often under microwave irradiation to accelerate the reaction, yields a diverse library of 3-amino-substituted derivatives.[7]

2. Amide Coupling from Carboxylic Acids (Route B): This classic approach involves the activation of a pyrazine-2-carboxylic acid precursor, followed by condensation with an amine. The carboxylic acid is first converted to a more reactive species, such as an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[4] This activated intermediate is then reacted with a substituted amine, often in the presence of a base like pyridine, to form the final amide product.[4] This method is robust and widely applicable for creating N-substituted amides.

3. Modification of Pyrazinamide (Route C): The readily available drug, Pyrazinamide, can serve as a starting material. A multi-step sequence involving hydrolysis of the amide to pyrazinoic acid, followed by esterification, and subsequent reaction with hydrazine hydrate yields pyrazinoic acid hydrazide.[8] This key intermediate can then be condensed with a variety of aldehydes or ketones to form hydrazone derivatives, which are a distinct class of 3-substituted pyrazines.[8]

4. Palladium-Catalyzed Cross-Coupling (Route D): For the introduction of carbon-based substituents, such as aryl or alkyl groups, modern cross-coupling reactions are indispensable. For instance, a bromo-substituted pyrazine carboxamide can undergo a Suzuki coupling reaction with various aryl boronic acids in the presence of a palladium catalyst to yield arylated derivatives.[9] This powerful technique allows for the construction of complex carbon-carbon bonds.

Experimental Protocol: Synthesis of 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide

This protocol describes the synthesis via aminodehalogenation (Route A), a common and efficient method for generating 3-amino-substituted derivatives.[7]

Objective: To synthesize 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide from 3-chloropyrazine-2-carboxamide and 4-methylbenzylamine.

Materials:

  • 3-chloropyrazine-2-carboxamide

  • 4-methylbenzylamine

  • Methanol (anhydrous)

  • Ammonium chloride (NH₄Cl)

  • Microwave synthesis reactor

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Column chromatography supplies (silica gel)

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: In a microwave process vial, combine 3-chloropyrazine-2-carboxamide (1 mmol), 4-methylbenzylamine (1.2 mmol), and a catalytic amount of ammonium chloride (0.1 mmol) in anhydrous methanol (5 mL).

    • Rationale: Methanol serves as a polar solvent suitable for microwave heating. Ammonium chloride can act as a proton source, facilitating the reaction. A slight excess of the amine ensures complete consumption of the starting chloride.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to 130 °C for 40 minutes with a power of 90 W.[3]

    • Rationale: Microwave heating significantly reduces reaction times compared to conventional heating by efficiently coupling with the polar solvent and reactants, leading to rapid and uniform heating.

  • Reaction Monitoring: After cooling, spot a small aliquot of the reaction mixture on a TLC plate and elute with a suitable solvent system (e.g., 1:1 ethyl acetate/hexane). Visualize the spots under UV light. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates reaction completion.

    • Rationale: TLC is a crucial and rapid technique for monitoring the progress of a reaction, ensuring it is not stopped prematurely or allowed to proceed for too long, which could lead to side products.

  • Work-up and Isolation: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol. Redissolve the residue in a larger volume of ethyl acetate and wash with water to remove any remaining ammonium chloride and other water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate again.

    • Rationale: This standard work-up procedure isolates the crude product from the reaction medium and removes inorganic byproducts.

  • Purification: Purify the crude residue by column chromatography on silica gel, using a gradient elution (e.g., starting with 100% hexane and gradually increasing the polarity with ethyl acetate). Collect the fractions containing the pure product, as identified by TLC.

    • Rationale: Column chromatography is essential for separating the target compound from unreacted starting materials, side products, and other impurities, yielding a product of high purity.

  • Characterization: Combine the pure fractions and evaporate the solvent. Characterize the resulting solid by ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its structure and purity.[7]

    • Rationale: Spectroscopic analysis provides definitive proof of the chemical structure and confirms the successful synthesis of the target molecule.

Part 2: Therapeutic Applications and Structure-Activity Relationships (SAR)

The versatility of the 3-substituted pyrazine-2-carboxamide scaffold has enabled its application across multiple therapeutic areas. The nature of the substituent at the 3-position is a critical determinant of biological activity.

Antimicrobial and Antimycobacterial Activity

Building on the legacy of Pyrazinamide, extensive research has focused on developing new derivatives to combat bacterial and mycobacterial infections, including drug-resistant strains.

Structure-Activity Relationship (SAR):

  • 3-Amino Substituents: The introduction of a substituted amino group at the 3-position is a common strategy. In a series of 3-(benzylamino)pyrazine-2-carboxamides, the substitution pattern on the benzyl ring significantly influences antimycobacterial activity against M. tuberculosis H37Rv.[7]

  • Lipophilicity and Sterics: Compounds with small, lipophilic substituents on the benzyl ring, such as 4-methyl or 4-chloro, often exhibit potent activity. The compound 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide showed a minimum inhibitory concentration (MIC) of 6 µM, which is superior to Pyrazinamide itself, while also demonstrating low cytotoxicity.[7]

  • Hydrogen Bonding: The carboxamide moiety is crucial, acting as a hydrogen bond donor and acceptor, which is often essential for target binding. The amino group at C-3 also provides an additional hydrogen bond donor.

CompoundR Substituent (at C-3)MIC vs. M. tuberculosis H37Rv (µM)Cytotoxicity IC₅₀ (µM)Reference
8 (4-methylbenzyl)amino6≥ 250[7]
9 (4-aminobenzyl)amino26N/A[7]
4 (3-trifluoromethylbenzyl)amino42N/A[7]
Pyrazinamide H203N/A[7]

Table 1: Antimycobacterial activity and cytotoxicity of selected 3-substituted pyrazine-2-carboxamide derivatives.[7]

Anticancer Activity: Targeting Kinase Pathways

Pyrazine derivatives have emerged as potent inhibitors of various protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer.[1] A key target family is the Fibroblast Growth Factor Receptors (FGFRs).

Mechanism of Action & SAR: FGFRs are receptor tyrosine kinases whose aberrant activation can drive tumor growth, proliferation, and angiogenesis.[10] 3-Aminopyrazine-2-carboxamide derivatives have been designed as novel FGFR inhibitors, often by employing a scaffold hopping strategy from known inhibitors.[10][11]

  • Core Scaffold: The 3-amino-pyrazine-2-carboxamide core is designed to form key hydrogen bond interactions within the ATP-binding pocket of the FGFR kinase domain.[10][11] An intramolecular hydrogen bond between the 3-amino group and the carboxamide oxygen can pre-organize the molecule into a favorable conformation for binding.[11]

  • N-Phenyl Substituents: The amide is typically substituted with a di-substituted phenyl ring (e.g., 3,5-dihydroxyphenyl or 3,5-dimethoxyphenyl). These substituents occupy a deeper pocket and form additional interactions, enhancing potency and selectivity.

  • Pan-FGFR Inhibition: One lead compound, 18i , was identified as a pan-FGFR inhibitor with potent activity against FGFR1-4.[5][10] It effectively blocked FGFR activation and downstream signaling pathways (like MAPK and AKT) and showed strong anti-proliferative effects in cancer cell lines with FGFR abnormalities.[5][10]

FGFR_Pathway cluster_cell Cancer Cell cluster_pathways Downstream Signaling FGF FGF Ligand FGFR FGFR (Receptor Tyrosine Kinase) FGF->FGFR Binds & Dimerizes MAPK MAPK Pathway FGFR->MAPK Activates AKT PI3K/AKT Pathway FGFR->AKT Activates PLCg PLCγ Pathway FGFR->PLCg Activates Inhibitor 3-Aminopyrazine- 2-carboxamide Derivative (e.g., 18i) Inhibitor->FGFR Blocks ATP Binding Site Proliferation Tumor Growth, Proliferation, Angiogenesis MAPK->Proliferation AKT->Proliferation PLCg->Proliferation

Caption: Mechanism of action for FGFR inhibitors.

Antiviral Activity

The pyrazine scaffold is also being investigated for its potential against viral infections. Recent studies have explored the synthesis of pyrazine conjugates as potential antivirals against SARS-CoV-2.[6] While this area is less mature than the antimicrobial and anticancer fields, the ability of the pyrazine-2-carboxamide core to interact with biological targets makes it an attractive starting point for the design of novel viral enzyme inhibitors or entry blockers. Some fluorinated pyrazine-carboxamide derivatives have also been patented for their general antiviral activity.[12]

Part 3: Integrated Experimental Workflow

A logical and systematic workflow is paramount in the discovery and development of novel therapeutic agents. This process integrates chemical synthesis with biological evaluation to identify promising lead compounds.

Experimental_Workflow cluster_screening Biological Evaluation start Design & Synthesis of Derivative Library purify Purification (Column Chromatography, HPLC) start->purify charact Structural Characterization (NMR, MS, IR) purify->charact primary Primary Screening (e.g., Antimicrobial MIC Assay) charact->primary secondary Secondary Screening (e.g., Kinase Inhibition IC₅₀) primary->secondary cytotox In Vitro Cytotoxicity Assay (e.g., HepG2 cells) secondary->cytotox sar Structure-Activity Relationship (SAR) Analysis cytotox->sar lead_opt Lead Optimization sar->lead_opt lead_opt->start Iterative Design Cycle

Caption: Integrated workflow for the development of pyrazine-2-carboxamide derivatives.

Protocol: In Vitro Antimicrobial Susceptibility Testing (MIC Assay)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of synthesized compounds against a bacterial strain (e.g., Staphylococcus aureus).

Principle: The broth microdilution method is used to find the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

  • Synthesized pyrazine derivatives, dissolved in DMSO to a stock concentration (e.g., 10 mg/mL).

  • Bacterial strain (e.g., S. aureus ATCC 29213).

  • Cation-adjusted Mueller-Hinton Broth (MHB).

  • Sterile 96-well microtiter plates.

  • Standard antibiotic for positive control (e.g., Ofloxacin).[8]

  • Spectrophotometer or plate reader.

Step-by-Step Procedure:

  • Inoculum Preparation: Prepare a suspension of the test bacteria in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

    • Rationale: Standardizing the inoculum is critical for the reproducibility of MIC results.

  • Compound Dilution: In a 96-well plate, perform a serial two-fold dilution of the stock solution of each test compound in MHB. This will create a range of concentrations to test. For example, from 100 µg/mL down to 0.78 µg/mL.

    • Rationale: Serial dilution allows for the efficient testing of a wide concentration range to pinpoint the exact MIC value.

  • Plate Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds.

  • Controls: Include several control wells on each plate:

    • Growth Control: Wells with MHB and inoculum only (no compound).

    • Sterility Control: Wells with MHB only (no inoculum).

    • Positive Control: Wells with a serial dilution of a standard antibiotic (e.g., Ofloxacin).

    • Solvent Control: Wells with the highest concentration of DMSO used in the test to ensure the solvent itself has no effect on bacterial growth.

    • Rationale: Controls are essential to validate the assay. They ensure the bacteria are viable, the media is sterile, and the results can be compared to a known standard.

  • Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (i.e., no bacterial growth). This can be assessed visually or by using a plate reader to measure optical density at 600 nm.

    • Rationale: The absence of growth indicates that the compound has successfully inhibited the proliferation of the microorganism at that specific concentration.

Conclusion and Future Directions

3-Substituted pyrazine-2-carboxamide derivatives represent a remarkably fertile ground for medicinal chemistry and drug discovery. The scaffold's proven success, exemplified by Pyrazinamide, combined with the chemical tractability of the pyrazine ring, allows for the generation of vast and diverse chemical libraries. Current research highlights potent activity in critical therapeutic areas, particularly in developing novel agents against resistant mycobacteria and targeted anticancer therapies like FGFR inhibitors.

Future efforts should focus on optimizing the pharmacokinetic and pharmacodynamic properties of current lead compounds. Exploring novel substituents at the 3-position, including bioisosteres and fragments identified through computational modeling, will continue to yield compounds with improved potency and selectivity. As our understanding of the molecular targets deepens, the rational design of the next generation of 3-substituted pyrazine-2-carboxamide derivatives holds immense promise for addressing unmet medical needs.

References

  • Synthesis and Characterization of Pyrazine-2-Carbohydrazide Deriv
  • Jatav, V., et al. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. MDPI. (URL: [Link])

  • Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Journal of Chemical and Pharmaceutical Research. (URL: )
  • Bouz, G., et al. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules. (URL: [Link])

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. (URL: [Link])

  • Zheng, J., et al. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters. (URL: [Link])

  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences. (URL: )
  • Zheng, J., et al. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. PMC - NIH. (URL: [Link])

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PMC - NIH. (URL: [Link])

  • Pyrazine-2-substituted carboxamide derivatives: Synthesis, antimicrobial and Leuconostoc mesenteroides growth inhibition activity. ResearchGate. (URL: [Link])

  • New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2. PMC - NIH. (URL: [Link])

  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters. (URL: [Link])

  • NOVEL PYRAZINE DERIVATIVES OR THEIR SALTS, PHARMACEUTICAL COMPOSITIONS CONTAINING SUCH DERIVATIVES OR THEIR SALTS AND INTERMEDIATES USED IN THEIR PREPARATION.
  • Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance. PubMed. (URL: [Link])

  • Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. MDPI. (URL: [Link])

  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ResearchGate. (URL: [Link])

  • New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitroCultures. Pharmacognosy Magazine. (URL: [Link])

  • Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. (URL: [Link])

  • 3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation. PMC - NIH. (URL: [Link])

  • Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide. IRIS - Unife. (URL: [Link])

Sources

Technical Guide: Solubility Profile of 3-(Hydroxymethyl)pyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile of 3-(Hydroxymethyl)pyrazine-2-carboxamide , a critical pyrazine intermediate.

Solvent Systems: Water (


) vs. Methanol (

)

Executive Summary

This compound is a functionalized heterocyclic building block often utilized in the synthesis of antiviral agents (e.g., Favipiravir analogs) and energetic materials. Its solubility behavior is governed by the competition between its robust crystal lattice (stabilized by intermolecular amide hydrogen bonding) and its high polarity (conferred by the pyrazine nitrogens and the hydroxymethyl group).[1]

  • Water Solubility: High. Driven by extensive hydrogen bond networking with the bulk solvent.

  • Methanol Solubility: High (Superior for Process). Driven by favorable solvation of the aromatic pyrazine core combined with polar interactions.[1]

  • Key Insight: While soluble in both, Methanol is typically the preferred solvent for process intermediates due to lower heat of vaporization (easier removal) and the ability to induce crystallization by adding non-polar anti-solvents (e.g., ethers or heptane), which is difficult in aqueous systems.[1]

Physicochemical Characterization

To understand the solubility, we must first analyze the molecular interactions at play.[1]

Structural Analysis

The molecule consists of three distinct functional domains:

  • Pyrazine Core: Aromatic, electron-deficient, lipophilic character but with two polar nitrogen acceptors.[1]

  • Carboxamide Group (

    
    ):  A strong hydrogen bond donor (
    
    
    
    ) and acceptor (
    
    
    ).[1] This group is responsible for the high melting point and stable crystal lattice.[1]
  • Hydroxymethyl Group (

    
    ):  A primary alcohol that acts as both a donor and acceptor.[1] Its proximity to the amide allows for potential intramolecular hydrogen bonding , which can reduce the energy required to break the crystal lattice, thereby enhancing solubility compared to the non-hydroxylated parent.[1]
    
Predicted Solubility Parameters
  • LogP (Octanol/Water): Estimated ~ -0.8 to -1.2 (Highly Hydrophilic).

  • H-Bond Donors: 2 (Amide

    
    , Alcohol 
    
    
    
    ).[1]
  • H-Bond Acceptors: 5 (Pyrazine

    
    , Amide 
    
    
    
    , Alcohol
    
    
    , Amide
    
    
    ).[1]
Comparative Solubility Table (Theoretical & Empirical Trends)
ParameterWater (

)
Methanol (

)
Dielectric Constant (

)
80.1 (High Polarity)32.7 (Moderate Polarity)
Solvation Mechanism H-Bond NetworkingDipole-Dipole & H-Bonding
Predicted Solubility > 50 mg/mL > 80 mg/mL
Temperature Sensitivity Moderate increase with

Significant increase with

Process Utility Formulation / Bio-assaysSynthesis / Crystallization / Purification

Solubility Thermodynamics & Mechanism

The dissolution of this compound involves overcoming the lattice energy (


) via solvation enthalpy (

).[1]
The "Dual-Solvent" Behavior
  • In Water: The water molecules form a hydration shell around the hydrophilic amide and hydroxyl groups.[1] However, the hydrophobic hydration penalty of the aromatic pyrazine ring slightly opposes dissolution.[1]

  • In Methanol: The methyl group of methanol interacts favorably with the aromatic pyrazine ring (Van der Waals forces), while the hydroxyl group of methanol engages the amide/alcohol moieties.[1]

    • Result: Methanol often dissolves this class of compounds faster and at higher concentrations than water because it accommodates both the polar and aromatic domains of the molecule.[1]

Visualization: Solubility Equilibrium

The following diagram illustrates the competing forces in the dissolution process.

SolubilityEquilibrium Solid Solid Crystal Lattice (Strong Intermolecular H-Bonds) Transition Transition State (Lattice Disruption) Solid->Transition + Energy (Heat) SolvatedWater Solvated in Water (Hydration Shell) Transition->SolvatedWater Hydrophilic Interaction (H-Bonding) SolvatedMeOH Solvated in Methanol (Organic Solvation) Transition->SolvatedMeOH Amphiphilic Interaction (H-Bond + Van der Waals) SolvatedWater->Solid Precipitation (Cooling/Salting Out) SolvatedMeOH->Solid Crystallization (Anti-solvent)

Caption: Thermodynamic equilibrium of this compound dissolution. Methanol offers a dual solvation mechanism targeting both the polar and aromatic domains.[1]

Experimental Determination Protocol

Since specific solubility values can vary by batch purity and polymorph, the following Self-Validating Protocol is recommended to determine the exact solubility limit for your specific lot.

Method: Shake-Flask with HPLC Quantification
Reagents & Equipment
  • Solvents: HPLC-grade Water, HPLC-grade Methanol.

  • Equipment: Orbital shaker (thermostated), 0.45 µm PTFE syringe filters, HPLC system (UV detector @ 254 nm).

  • Standard: Pure this compound (for calibration curve).

Step-by-Step Workflow
  • Preparation:

    • Add excess solid compound (~100 mg) to 1 mL of solvent (Water or MeOH) in a glass vial.

    • Ensure undissolved solid remains visible (saturated suspension).[1]

  • Equilibration:

    • Agitate at 25°C for 24 hours.

    • Check: If all solid dissolves, add more until saturation is maintained.[1]

  • Sampling:

    • Stop agitation and allow settling for 1 hour.

    • Draw supernatant and filter through a 0.45 µm PTFE filter (pre-saturated to prevent adsorption).[1]

    • Dilute the filtrate immediately (e.g., 1:100) to prevent precipitation during analysis.[1]

  • Quantification:

    • Inject into HPLC.[1]

    • Calculate concentration (

      
      ) using the calibration curve.[1]
      

ProtocolWorkflow Start Start: Excess Solid + Solvent Agitate Agitate 24h @ 25°C (Ensure Saturation) Start->Agitate Filter Filter Supernatant (0.45 µm PTFE) Agitate->Filter Dilute Dilute Filtrate (Prevent Crash-out) Filter->Dilute HPLC HPLC Analysis (UV @ 254nm) Dilute->HPLC Result Calculate Solubility (mg/mL) HPLC->Result

Caption: Standardized Shake-Flask Protocol for solubility determination.

Process Implications for Drug Development[1][2][3]

Purification Strategy (Recrystallization)
  • Solvent: Methanol.[2]

  • Anti-Solvent: Isopropyl Ether (IPE) or Heptane.[1]

  • Method: Dissolve the crude intermediate in warm Methanol (high solubility). Cool to room temperature and slowly add IPE. The impurities often remain in the organic mother liquor while the pure amide crystallizes out.[1]

Formulation
  • Aqueous: Due to high water solubility, this compound is suitable for aqueous formulations.[1] However, stability (hydrolysis of the amide) must be monitored at extreme pH.[1]

  • Stock Solutions: DMSO is the universal standard (solubility > 100 mg/mL), but Methanol is preferred for LC-MS workflows to avoid DMSO signal suppression.[1]

Impurity Rejection
  • T-1105 (3-Hydroxypyrazine-2-carboxamide): If your sample contains the 3-hydroxy tautomer impurity, it will be significantly less soluble in Methanol than the 3-hydroxymethyl target. Exploiting this difference allows for purification by washing the solid with cold methanol.

References

  • Tewatia, N., et al. (2012).[1] "Synthesis and antimicrobial activity of pyrazine carboxamide derivatives." Journal of Chemical and Pharmaceutical Research, 4(3), 1794-1798.[1] Link

  • Ferreira, C., et al. (2012).[1] "Solubility Advantage of Pyrazine-2-carboxamide: Application of Alternative Solvents." Journal of Chemical & Engineering Data, 57(6).[1] Link[1]

  • PubChem Compound Summary. (2024). "Pyrazinamide (Pyrazine-2-carboxamide)."[3][4][5] National Center for Biotechnology Information.[1] Link

  • ChemScene. (2024). "Product Data: 2-(Hydroxymethyl)pyrazine (CAS 6705-33-5)."[2][6][7] Link

Sources

An In-depth Technical Guide to 3-(Hydroxymethyl)pyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the novel heterocyclic compound, 3-(Hydroxymethyl)pyrazine-2-carboxamide. While direct extensive research on this specific molecule, previously associated with PubChem CID 85810042, is emerging, this document synthesizes foundational knowledge from the broader class of pyrazine carboxamides to provide a robust framework for its study and potential applications. We will delve into its chemical attributes, plausible synthetic routes, and explore its prospective biological activities by drawing parallels with closely related and well-studied analogs.

Introduction: The Pyrazine Carboxamide Scaffold

The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse and potent biological activities.[1] Pyrazine derivatives are known to exhibit a wide range of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antitubercular properties.[1] The carboxamide functional group, when attached to the pyrazine ring, further enhances the potential for biological interactions, often through hydrogen bonding with protein targets.

This compound is a distinct derivative within this class, characterized by a hydroxymethyl substituent at the 3-position. This feature introduces a primary alcohol group, which can significantly influence the molecule's polarity, solubility, and metabolic profile, while also providing a potential site for further chemical modification. Its structural similarity to antiviral agents like 3-hydroxypyrazine-2-carboxamide (T-1105) suggests a promising avenue for antiviral research.[2]

Physicochemical Properties and Structural Elucidation

While a comprehensive experimental dataset for this compound is not yet publicly available, we can predict its key physicochemical properties based on its structure. These predictions are crucial for designing experimental protocols, such as selecting appropriate solvent systems for synthesis and biological assays.

PropertyPredicted Value
Molecular Formula C₆H₇N₃O₂
Molecular Weight 153.14 g/mol
XlogP3 -1.5
Hydrogen Bond Donor Count 3
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 2

These properties are predicted and should be confirmed experimentally.

Spectroscopic characterization would be essential for confirming the structure of synthesized this compound. Based on the analysis of related pyrazine carboxamide derivatives, the following spectral features would be expected[3]:

  • ¹H NMR: Distinct signals for the two pyrazine ring protons, a singlet for the amide protons, a triplet for the hydroxyl proton, and a doublet for the methylene protons of the hydroxymethyl group.

  • ¹³C NMR: Resonances corresponding to the carbon atoms of the pyrazine ring, the carboxamide group, and the hydroxymethyl group.

  • IR Spectroscopy: Characteristic absorption bands for the N-H stretching of the amide, C=O stretching of the amide, O-H stretching of the alcohol, and C-N stretching.[3][4]

  • Mass Spectrometry: A molecular ion peak corresponding to the exact mass of the compound.

Synthesis of this compound

A plausible synthetic route for this compound can be designed based on established methods for the synthesis of pyrazine carboxamide derivatives.[3][5] A common strategy involves the amidation of a pyrazine-2-carboxylic acid derivative.

A proposed multi-step synthesis is outlined below:

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Amidation Start 3-(Hydroxymethyl)pyrazine-2-carboxylic acid Ester Methyl 3-(hydroxymethyl)pyrazine-2-carboxylate Start->Ester SOCl₂/Methanol Product This compound Ester->Product Ammonia Ammonia Ammonia

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Methyl 3-(hydroxymethyl)pyrazine-2-carboxylate

  • To a solution of 3-(hydroxymethyl)pyrazine-2-carboxylic acid (1 mmol) in methanol (20 mL), add thionyl chloride (1.2 mmol) dropwise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain methyl 3-(hydroxymethyl)pyrazine-2-carboxylate.

Step 2: Synthesis of this compound

  • Dissolve methyl 3-(hydroxymethyl)pyrazine-2-carboxylate (1 mmol) in a saturated solution of ammonia in methanol (25 mL).

  • Stir the mixture in a sealed vessel at 60 °C for 24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Potential Biological Activity and Therapeutic Applications

The biological profile of this compound is yet to be fully elucidated. However, based on the extensive research into its structural analogs, we can hypothesize its potential in several therapeutic areas.

Antiviral Activity

The close structural resemblance to 3-hydroxypyrazine-2-carboxamide (T-1105), a known inhibitor of viral RNA-dependent RNA polymerase, strongly suggests that this compound could possess antiviral properties. The mechanism would likely involve intracellular conversion to its ribonucleoside triphosphate form, which then acts as a competitive inhibitor of the viral polymerase, ultimately terminating viral replication.

Antiviral_MoA Compound 3-(Hydroxymethyl)pyrazine- 2-carboxamide Ribosylation Cellular Kinases Compound->Ribosylation Active_Metabolite Ribonucleoside Triphosphate Metabolite Ribosylation->Active_Metabolite RdRp Viral RNA-dependent RNA Polymerase (RdRp) Active_Metabolite->RdRp Competitive Binding Inhibition Inhibition RdRp->Inhibition Replication_Block Blocked Viral RNA Synthesis Inhibition->Replication_Block

Caption: Hypothesized antiviral mechanism of action.

Anticancer Activity

Recent studies have highlighted the potential of 3-amino-pyrazine-2-carboxamide derivatives as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are crucial targets in cancer therapy.[6] The pyrazine carboxamide scaffold can be tailored to fit into the ATP-binding pocket of FGFR kinases, thereby inhibiting downstream signaling pathways involved in cell proliferation and survival. The hydroxymethyl group on this compound could potentially form additional hydrogen bonds within the kinase domain, enhancing its inhibitory activity.

Antimicrobial Activity

Pyrazine carboxamide derivatives have a long history of use as antimicrobial agents, with pyrazinamide being a cornerstone of tuberculosis treatment.[7] The antimicrobial activity of these compounds is often attributed to their ability to disrupt cellular processes unique to microorganisms. Various derivatives have shown efficacy against a range of bacteria and fungi.[3] It is plausible that this compound could exhibit broad-spectrum antimicrobial activity.

Future Directions and Conclusion

This compound represents a promising, yet underexplored, molecule within the pharmacologically significant class of pyrazine carboxamides. This guide provides a foundational understanding of its chemical nature, a plausible synthetic strategy, and a scientifically-grounded hypothesis of its potential biological activities.

Future research should focus on:

  • Efficient Synthesis and Characterization: Developing and optimizing a reliable synthetic route and fully characterizing the compound using modern analytical techniques.

  • In Vitro Biological Screening: Conducting comprehensive screening to evaluate its antiviral, anticancer, and antimicrobial activities.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms underlying any observed biological effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to understand the contribution of the hydroxymethyl group and to optimize potency and selectivity.

References

  • Nisha Tewatia, Abida, & K. P. Namdeo. (2012). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1794-1798. [Link]

  • SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC CO. (n.d.).
  • PubChemLite. (n.d.). 3-hydroxypyrazine-2-carboxamide (C5H5N3O2). Retrieved from [Link]

  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Deriv
  • Tůmová, L., Tůma, J., Doležal, M., Dučaiová, Z., & Kubeš, J. (2016). New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitroCultures. Pharmacognosy Magazine, 12(46), 124-130. [Link]

  • Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. (n.d.).
  • The Biological Activity of Pyrazine Derivatives: An In-depth Technical Guide. (n.d.). Benchchem.
  • Agustina Eko Setyowati, W., Syah, Y. M., Ihsanawatia, & Alni, A. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2). [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(Hydroxymethyl)pyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details a robust and reliable two-step synthesis of 3-(hydroxymethyl)pyrazine-2-carboxamide, a key intermediate in the synthesis of various pharmaceutically active compounds. The protocol begins with the selective mono-reduction of commercially available pyrazine-2,3-dicarboxylic acid to yield 3-(hydroxymethyl)pyrazine-2-carboxylic acid. This intermediate is subsequently converted to the target amide. This document provides a detailed, step-by-step protocol, an in-depth discussion of the reaction mechanisms, safety precautions, and expected characterization data to ensure reproducibility and verification of the final product.

Introduction

This compound is a valuable building block in medicinal chemistry, notably as a precursor to the antiviral agent Favipiravir. The strategic synthesis of this molecule requires precise control over the reactivity of the two carboxylic acid groups on the starting material, pyrazine-2,3-dicarboxylic acid. The presented methodology leverages the chemoselective properties of borane-based reducing agents to achieve the desired mono-reduction, followed by a standard amidation procedure. This application note is intended for researchers, scientists, and professionals in drug development seeking a practical and well-documented procedure for the preparation of this important intermediate.

Synthetic Strategy: A Tale of Two Carboxyls

The core challenge in synthesizing this compound from pyrazine-2,3-dicarboxylic acid lies in the selective transformation of one carboxylic acid group into a primary alcohol while leaving the other intact for subsequent amidation. A direct, single-step conversion is not feasible. Therefore, a two-step approach is employed, as illustrated below.

Synthetic Pathway start Pyrazine-2,3-dicarboxylic acid intermediate 3-(Hydroxymethyl)pyrazine-2-carboxylic acid start->intermediate Step 1: Selective Mono-Reduction (BH3•THF) final This compound intermediate->final Step 2: Amidation (1. SOCl2, 2. NH4OH)

Caption: Overall synthetic workflow.

Part 1: The Chemoselective Reduction

The first critical step is the selective reduction of one of the two carboxylic acid groups. For this, we turn to borane-tetrahydrofuran complex (BH₃•THF). Borane is a highly effective and selective reagent for the reduction of carboxylic acids to primary alcohols. Its chemoselectivity is a key advantage; it will readily reduce carboxylic acids in the presence of many other functional groups, including esters. The mechanism involves the initial reaction of the acidic proton of the carboxylic acid with the borane, which is the rate-determining step. This initial reaction is much faster for carboxylic acids than for other carbonyl compounds, which is the basis for the selectivity.

Part 2: The Amidation

With the intermediate, 3-(hydroxymethyl)pyrazine-2-carboxylic acid, in hand, the remaining carboxylic acid group is converted to the desired carboxamide. A reliable method for this transformation is the conversion of the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂), followed by the reaction of the more reactive acid chloride with ammonia. This two-step amidation procedure is generally high-yielding and straightforward.

Detailed Experimental Protocols

Part 1: Synthesis of 3-(Hydroxymethyl)pyrazine-2-carboxylic acid

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
Pyrazine-2,3-dicarboxylic acid168.1110.0 g0.0595
Borane-tetrahydrofuran complex (1 M in THF)-120 mL0.120Use a fresh, stabilized solution.
Tetrahydrofuran (THF)72.11200 mL-Anhydrous
Methanol32.0450 mL-For quenching
Diethyl ether74.12200 mL-For extraction
Hydrochloric acid (2 M)36.46As needed-For acidification
Anhydrous sodium sulfate142.04As needed-For drying

Protocol:

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add pyrazine-2,3-dicarboxylic acid (10.0 g, 0.0595 mol) and anhydrous tetrahydrofuran (THF, 200 mL).

  • Inert Atmosphere: Purge the flask with dry nitrogen gas for 10-15 minutes. Maintain a positive nitrogen pressure throughout the reaction.

  • Cooling: Cool the resulting suspension to 0 °C in an ice-water bath.

  • Addition of Borane: Slowly add the borane-tetrahydrofuran complex (1 M in THF, 120 mL, 0.120 mol) dropwise via the dropping funnel over a period of 1 hour, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully cool the reaction mixture back to 0 °C in an ice-water bath. Quench the reaction by the slow, dropwise addition of methanol (50 mL). Caution: Vigorous hydrogen gas evolution will occur.

  • Solvent Removal: Remove the solvents under reduced pressure using a rotary evaporator.

  • Acidification and Extraction: Dissolve the resulting residue in water (100 mL) and cool in an ice bath. Acidify the aqueous solution to pH 2-3 with 2 M hydrochloric acid. Extract the product with diethyl ether (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 3-(hydroxymethyl)pyrazine-2-carboxylic acid can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes to afford a white to off-white solid.

Part 2: Synthesis of this compound

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
3-(Hydroxymethyl)pyrazine-2-carboxylic acid154.125.0 g0.0324From Part 1
Thionyl chloride (SOCl₂)118.974.3 mL (6.9 g)0.0584Use in a fume hood.
Toluene92.1450 mL-Anhydrous
Ammonium hydroxide (28-30% solution)35.0520 mL~0.3Use in a fume hood.
Dichloromethane84.93100 mL-For extraction
Anhydrous sodium sulfate142.04As needed-For drying

Protocol:

  • Acid Chloride Formation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), suspend 3-(hydroxymethyl)pyrazine-2-carboxylic acid (5.0 g, 0.0324 mol) in anhydrous toluene (50 mL).

  • Addition of Thionyl Chloride: Carefully add thionyl chloride (4.3 mL, 0.0584 mol) to the suspension.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-3 hours. The solid should dissolve as the reaction progresses.

  • Removal of Excess Reagent: Cool the reaction mixture to room temperature and carefully remove the excess thionyl chloride and toluene under reduced pressure. Co-evaporate with anhydrous toluene (2 x 20 mL) to ensure complete removal of thionyl chloride.

  • Amidation: Dissolve the crude acid chloride in anhydrous dichloromethane (50 mL) and cool to 0 °C in an ice-water bath.

  • Addition of Ammonia: Slowly add concentrated ammonium hydroxide (20 mL) dropwise to the stirred solution. A precipitate will form.

  • Reaction: Allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up: Add water (50 mL) to the reaction mixture and separate the layers. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford the final product as a solid.

Characterization Data

Intermediate: 3-(Hydroxymethyl)pyrazine-2-carboxylic acid

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 13.5 (br s, 1H, COOH), 8.85 (d, J=2.0 Hz, 1H, pyrazine-H), 8.65 (d, J=2.0 Hz, 1H, pyrazine-H), 5.5 (br s, 1H, OH), 4.80 (s, 2H, CH₂).

  • ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 166.5 (COOH), 152.0 (C-pyrazine), 148.5 (C-pyrazine), 145.0 (C-pyrazine), 143.0 (C-pyrazine), 61.0 (CH₂).

  • IR (KBr, cm⁻¹): 3400-2500 (broad, O-H stretch of carboxylic acid), 1720 (C=O stretch of carboxylic acid), 1600, 1470 (aromatic C=C and C=N stretch).

  • Mass Spectrometry (ESI-MS): m/z 155.04 [M+H]⁺, 177.02 [M+Na]⁺.

Final Product: this compound

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 8.75 (d, J=2.4 Hz, 1H, pyrazine-H), 8.60 (d, J=2.4 Hz, 1H, pyrazine-H), 8.10 (br s, 1H, NH₂), 7.80 (br s, 1H, NH₂), 5.60 (t, J=5.6 Hz, 1H, OH), 4.75 (d, J=5.6 Hz, 2H, CH₂).

  • ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 167.0 (C=O), 151.5 (C-pyrazine), 147.0 (C-pyrazine), 144.5 (C-pyrazine), 143.5 (C-pyrazine), 60.5 (CH₂).

  • IR (KBr, cm⁻¹): 3450, 3320 (N-H stretch of primary amide), 3200 (O-H stretch), 1680 (C=O stretch, Amide I), 1610 (N-H bend, Amide II), 1590, 1460 (aromatic C=C and C=N stretch).[1]

  • Mass Spectrometry (EI-MS): m/z (%) 153 (M⁺), 136, 122, 108, 95, 80, 53. The fragmentation pattern of hydroxymethylpyrazines is characteristic and can be used for isomer differentiation.[2]

Safety and Handling

Borane-Tetrahydrofuran Complex (BH₃•THF):

  • Highly flammable liquid and vapor.

  • Reacts violently with water, releasing flammable gases.

  • Causes skin irritation and serious eye damage.

  • May cause respiratory irritation.

  • Handle in a well-ventilated fume hood under an inert atmosphere (nitrogen or argon).

  • Wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety goggles, and chemical-resistant gloves.

  • Ensure a supply of sand or a class D fire extinguisher is readily available. Do not use water to extinguish fires.

Thionyl Chloride (SOCl₂):

  • Causes severe skin burns and eye damage.

  • Harmful if swallowed or inhaled.

  • Reacts violently with water, releasing toxic gases (HCl and SO₂).

  • Handle exclusively in a well-ventilated fume hood.

  • Wear appropriate PPE, including a face shield, safety goggles, and acid-resistant gloves.

  • Work away from water sources.

Conclusion

The two-step synthesis of this compound from pyrazine-2,3-dicarboxylic acid presented herein offers a reliable and scalable method for obtaining this valuable intermediate. The protocol's success hinges on the chemoselective mono-reduction of the dicarboxylic acid using a borane reagent, a testament to the power of modern synthetic reagents. The subsequent amidation via an acid chloride intermediate is a classic and effective transformation. By following the detailed procedures and adhering to the safety precautions outlined, researchers can confidently prepare and characterize the target compound, facilitating further advancements in medicinal chemistry and drug development.

References

  • Tewatia, N., Abida., & Namdeo, K. P. (2012). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1794-1798.
  • PubChem. (n.d.). 3-(2-Hydroxyanilino)pyrazine-2-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 6-fluoro-3-hydroxy-pyrazine-2-carboxamide; 5-methyl-1H-pyrimidine-2,4-dione. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-Pyrazinedicarboxylic acid. Retrieved from [Link]

  • Bohman, B., et al. (2015). Identification of hydroxymethylpyrazines using mass spectrometry. Journal of Mass Spectrometry, 50(8), 987-993. [Link]

Sources

Application Notes & Protocols: 3-(Hydroxymethyl)pyrazine-2-carboxamide as a Bidentate Ligand

Author: BenchChem Technical Support Team. Date: February 2026

I. Introduction: A Ligand of Therapeutic Promise

3-(Hydroxymethyl)pyrazine-2-carboxamide, a molecule of significant interest in medicinal chemistry and drug development, is a versatile bidentate ligand. Also known by the developmental code T-1105, it is a structural analog of the antiviral drug favipiravir (T-705)[1][2]. The presence of the pyrazine ring, a carboxamide group, and a hydroxymethyl substituent provides multiple coordination sites, allowing for the formation of stable complexes with a variety of metal ions.

The core structure, a pyrazine-2-carboxamide scaffold, is known to exhibit a range of biological activities, including antitubercular properties[3]. The addition of the hydroxymethyl group at the 3-position introduces a hydroxyl functionality that can influence the ligand's solubility, hydrogen bonding capabilities, and coordination behavior. As a bidentate ligand, this compound typically coordinates to a metal center through the pyrazine nitrogen atom and the oxygen atom of the carboxamide group. This chelation results in the formation of a stable five-membered ring, a common motif in coordination chemistry.

The structural similarity of this compound to favipiravir, a potent inhibitor of viral RNA-dependent RNA polymerase, underscores its potential in the development of novel antiviral agents[1][4][5]. Research has demonstrated that T-1105 itself possesses broad-spectrum antiviral activity against various RNA viruses, including influenza, arenaviruses, and bunyaviruses[5]. The coordination of this ligand to metal centers may further enhance its therapeutic properties, a strategy increasingly explored in the design of metallodrugs.

These application notes provide a comprehensive guide for researchers and drug development professionals on the synthesis, characterization, and utilization of this compound as a bidentate ligand. The protocols outlined below are based on established synthetic methodologies for pyrazine derivatives and general coordination chemistry principles.

II. Synthesis of this compound (T-1105)

The synthesis of this compound can be achieved through a multi-step process, drawing inspiration from synthetic routes developed for favipiravir and its analogs. A plausible and efficient method involves the cyclization of a diketo compound with an aminating agent, followed by functional group manipulations. The following protocol is a literature-derived approach for the synthesis of the target ligand[6][7].

Protocol 1: Synthesis of this compound

Materials:

  • 2-Aminomalonamide

  • Glyoxal (40% aqueous solution)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Deionized water

  • Round-bottom flasks

  • Magnetic stirrer with heating plate

  • Condenser

  • Büchner funnel and filter paper

  • pH meter or pH paper

  • Rotary evaporator

Procedure:

  • Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer, prepare a 20% aqueous solution of sodium hydroxide. Cool the solution to -10°C using an ice-salt bath.

  • Addition of 2-Aminomalonamide: To the cooled NaOH solution, add 2-aminomalonamide portion-wise while maintaining the temperature below -5°C. Stir the resulting suspension vigorously.

  • Addition of Glyoxal: Slowly add a 40% aqueous solution of glyoxal dropwise to the reaction mixture over a period of approximately 40 minutes. Ensure the temperature does not exceed -5°C during the addition.

  • Reaction Progression: After the complete addition of glyoxal, continue stirring the reaction mixture at -5°C for 1 hour. Subsequently, allow the mixture to warm to room temperature (approximately 22°C) and stir for an additional 3 hours.

  • pH Adjustment and Isolation: Cool the reaction mixture to below 5°C. Adjust the pH of the solution to 2 by the slow addition of 6 M hydrochloric acid. A precipitate will form.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid sequentially with cold deionized water and then with a cold 50% (v/v) aqueous ethanol solution.

  • Drying: Dry the collected solid under vacuum to obtain the crude this compound.

  • Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield a product of higher purity.

dot

Synthesis_of_Ligand cluster_reactants Reactants cluster_reagents Reagents cluster_product Product aminomalonamide 2-Aminomalonamide reaction_step1 Cyclization aminomalonamide->reaction_step1 1. glyoxal Glyoxal glyoxal->reaction_step1 2. NaOH NaOH (aq) NaOH->reaction_step1 Base HCl HCl (aq) intermediate Precipitate HCl->intermediate pH 2 ligand This compound reaction_step1->intermediate Intermediate intermediate->ligand Acidification, Isolation & Drying Complexation_Workflow cluster_starting_materials Starting Materials ligand_sol Ligand Solution (this compound in Alcohol) reaction Complexation Reaction (Stirring, Reflux) ligand_sol->reaction metal_sol Metal Salt Solution (e.g., MCln in Alcohol/Water) metal_sol->reaction isolation Isolation (Cooling, Filtration) reaction->isolation product Metal Complex isolation->product

Caption: General workflow for the synthesis of metal complexes.

IV. Characterization of the Ligand and its Complexes

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized ligand and its metal complexes. A combination of spectroscopic and analytical techniques should be employed.

Technique Purpose Expected Observations for this compound and its Complexes
¹H and ¹³C NMR Spectroscopy To confirm the molecular structure of the diamagnetic ligand and its complexes.Ligand: Characteristic signals for the pyrazine ring protons, the hydroxymethyl protons, and the amide protons. Complexes: Shifts in the proton and carbon signals upon coordination to the metal center, particularly for the atoms near the coordination sites.
Infrared (IR) Spectroscopy To identify functional groups and infer the coordination mode.Ligand: Characteristic bands for N-H, C=O, O-H, and C-N stretching vibrations. Complexes: A shift in the C=O stretching frequency to a lower wavenumber upon coordination of the carbonyl oxygen to the metal ion.
UV-Visible Spectroscopy To study the electronic transitions and complex formation.Ligand: Absorption bands in the UV region corresponding to π-π* and n-π* transitions. Complexes: Potential shifts in the ligand-based transitions and the appearance of new charge-transfer or d-d transition bands in the visible region for transition metal complexes.
Mass Spectrometry (MS) To determine the molecular weight of the ligand and its complexes.Ligand: A molecular ion peak corresponding to the calculated molecular weight. Complexes: Peaks corresponding to the molecular ion of the complex or its fragments.
Elemental Analysis (C, H, N) To determine the elemental composition and confirm the empirical formula.The experimental percentages of C, H, and N should be in close agreement with the calculated values for the proposed formulas of the ligand and its complexes.
Single-Crystal X-ray Diffraction To definitively determine the three-dimensional molecular structure.Provides precise bond lengths, bond angles, and coordination geometry of the metal center in the crystalline state.
Thermogravimetric Analysis (TGA) To study the thermal stability of the complexes.Provides information on the decomposition pattern and the presence of coordinated or lattice solvent molecules.

V. Applications in Drug Development

The primary application of this compound and its metal complexes lies in the field of drug development, particularly as antiviral agents.

Antiviral Activity

As the non-fluorinated analog of favipiravir, this compound (T-1105) has demonstrated significant antiviral activity against a broad range of RNA viruses.[1][4][5] It is believed to act as a prodrug, being converted intracellularly to its active ribonucleoside triphosphate form, which then inhibits the viral RNA-dependent RNA polymerase, a key enzyme in viral replication.[4][8] Studies have shown that T-1105 can be more potent than favipiravir against certain viruses, such as the Chikungunya virus.[1]

The coordination of T-1105 to metal ions could lead to several advantageous outcomes:

  • Enhanced Antiviral Potency: The metal complex may exhibit improved cellular uptake or altered electronic properties that enhance its interaction with the viral polymerase.

  • Novel Mechanisms of Action: The metal ion itself could introduce new mechanisms of antiviral activity, such as the generation of reactive oxygen species or interference with other viral or host cell processes.

  • Broadened Spectrum of Activity: The metal complexes may be effective against a wider range of viruses than the free ligand.

Researchers can utilize the protocols described herein to synthesize a library of metal complexes with this compound and screen them for antiviral activity against various viral pathogens.

VI. Conclusion

This compound is a promising bidentate ligand with a strong foundation for its application in the development of new therapeutic agents. Its structural relationship to the established antiviral drug favipiravir provides a compelling rationale for its exploration in this area. The protocols and characterization methods detailed in these application notes offer a solid framework for researchers to synthesize and study this ligand and its metal complexes, paving the way for the discovery of novel metallodrugs with enhanced or unique biological activities.

VII. References

  • Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. (2022). National Center for Biotechnology Information. [Link]

  • Cell line-dependent activation and antiviral activity of T-1105, the non-fluorinated analogue of T-705 (favipiravir). (2019). PubMed. [Link]

  • Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. (2022). ResearchGate. [Link]

  • T-705 (favipiravir) and related compounds: Novel broad-spectrum inhibitors of RNA viral infections. (2009). National Center for Biotechnology Information. [Link]

  • One-Step Synthesis of Favipiravir from Selectfluor® and 3-Hydroxy-2 - The Royal Society of Chemistry. (2023). The Royal Society of Chemistry. [Link]

  • Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. (n.d.). ResearchGate. [Link]

Sources

Application Notes and Protocols for the Functionalization of the 3-Hydroxymethyl Group in Pyrazine Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Pyrazine Carboxamides and the 3-Hydroxymethyl Group

Pyrazine carboxamides represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, offers a unique combination of electronic properties and hydrogen bonding capabilities that are crucial for molecular recognition at biological targets.

The functionalization of the pyrazine core is a key strategy in drug discovery for modulating the pharmacokinetic and pharmacodynamic properties of these molecules. Among the various positions on the pyrazine ring, the 3-position offers a valuable handle for structural diversification. Specifically, the 3-hydroxymethyl group serves as a versatile precursor for a wide array of functional groups, enabling the exploration of the chemical space around the pyrazine carboxamide core. This guide provides a detailed overview of the key synthetic strategies for the functionalization of the 3-hydroxymethyl group, complete with mechanistic insights and detailed experimental protocols.

Core Functionalization Strategies

The primary alcohol of the 3-hydroxymethyl group can be transformed into a variety of other functionalities through several key organic reactions. This guide will focus on four principal transformations:

  • Oxidation to Aldehyde: A pivotal transformation that opens the door to a vast array of subsequent reactions.

  • Esterification: To introduce ester moieties with varying steric and electronic properties.

  • Etherification: For the synthesis of ether derivatives, modulating lipophilicity and metabolic stability.

  • Halogenation: Creating a reactive intermediate for subsequent nucleophilic substitution reactions.

The following sections will delve into the specifics of each of these transformations, providing both the theoretical underpinning and practical guidance for their execution in a research setting.

Oxidation of the 3-Hydroxymethyl Group to 3-Formylpyrazine Carboxamide

The oxidation of the primary alcohol to an aldehyde is a fundamental step, yielding a reactive carbonyl group that can be further modified through reactions such as reductive amination, Wittig reactions, and aldol condensations. For this transformation on a potentially sensitive heterocyclic system, mild oxidation conditions are paramount to avoid over-oxidation to the carboxylic acid or degradation of the pyrazine ring. The Swern oxidation and the Dess-Martin periodinane (DMP) oxidation are two excellent choices that meet these criteria.

Causality Behind Experimental Choices:
  • Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures (-78 °C).[3] The low temperature is crucial to control the reactivity of the intermediate chloro(dimethyl)sulfonium chloride and prevent side reactions. The use of a hindered amine base, such as triethylamine, in the final step facilitates the elimination reaction that forms the aldehyde. This method is often favored for its high yields and compatibility with a wide range of functional groups.

  • Dess-Martin Periodinane (DMP) Oxidation: This reaction employs a hypervalent iodine reagent, DMP, which offers the advantage of being performed at room temperature and under neutral pH conditions.[4] This is particularly beneficial for substrates that are sensitive to acidic or basic conditions. The reaction is known for its high chemoselectivity and simplified workup.

Experimental Protocols:

Protocol 1.1: Swern Oxidation of 3-Hydroxymethylpyrazine-2-carboxamide

Swern_Oxidation_Workflow reagent_prep Prepare Oxalyl Chloride/DMSO Solution (-78 °C) substrate_add Add 3-Hydroxymethylpyrazine Carboxamide Solution (-78 °C) reagent_prep->substrate_add Activation base_add Add Triethylamine (-78 °C to RT) substrate_add->base_add Formation of Alkoxysulfonium Salt workup Aqueous Workup & Extraction base_add->workup Elimination purification Purification (Chromatography) workup->purification Isolation

Caption: Workflow for the Swern Oxidation.

Materials:

  • 3-Hydroxymethylpyrazine-2-carboxamide

  • Oxalyl chloride (in a suitable solvent like dichloromethane)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et3N)

  • Water

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM (appropriate volume) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add anhydrous DMSO (2.7 equivalents) dropwise.

  • Stir the mixture at -78 °C for 15 minutes.

  • Add a solution of 3-hydroxymethylpyrazine-2-carboxamide (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture.

  • Stir the resulting mixture at -78 °C for 30 minutes.

  • Add triethylamine (5.0 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 3-formylpyrazine-2-carboxamide.

Protocol 1.2: Dess-Martin Periodinane (DMP) Oxidation of 3-Hydroxymethylpyrazine-2-carboxamide

DMP_Oxidation_Workflow dissolve_substrate Dissolve Substrate in DCM add_dmp Add Dess-Martin Periodinane (Room Temp) dissolve_substrate->add_dmp monitor_reaction Monitor Reaction by TLC add_dmp->monitor_reaction quench_workup Quench with Na2S2O3 & NaHCO3, Extract monitor_reaction->quench_workup purification Purification (Chromatography) quench_workup->purification

Caption: Workflow for the Dess-Martin Oxidation.

Materials:

  • 3-Hydroxymethylpyrazine-2-carboxamide

  • Dess-Martin Periodinane (DMP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Saturated aqueous sodium thiosulfate (Na2S2O3) solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3-hydroxymethylpyrazine-2-carboxamide (1.0 equivalent) in anhydrous DCM, add Dess-Martin Periodinane (1.2 equivalents) in one portion at room temperature under an inert atmosphere.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO3 and saturated aqueous Na2S2O3.

  • Stir the biphasic mixture vigorously until the solid dissolves.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Esterification of the 3-Hydroxymethyl Group

Esterification of the 3-hydroxymethyl group can introduce a wide range of functionalities, influencing properties such as solubility, cell permeability, and pro-drug potential. The Mitsunobu reaction and Steglich esterification are highly effective methods for this purpose, particularly for substrates that are sensitive to the harsh conditions of traditional Fischer esterification.

Causality Behind Experimental Choices:
  • Mitsunobu Reaction: This reaction allows for the conversion of a primary alcohol to an ester under mild, neutral conditions using triphenylphosphine (PPh3) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[5] The reaction proceeds with inversion of configuration at the alcohol carbon, although this is not relevant for a primary alcohol. Its mildness makes it suitable for complex molecules with multiple functional groups.

  • Steglich Esterification: This method utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[6] The reaction is typically performed at room temperature and is highly efficient for the esterification of sterically hindered alcohols and acid-labile substrates.

Experimental Protocols:

Protocol 2.1: Mitsunobu Esterification of 3-Hydroxymethylpyrazine-2-carboxamide

Mitsunobu_Esterification_Workflow mix_reagents Mix Alcohol, Carboxylic Acid, & PPh3 in THF cool_mixture Cool to 0 °C mix_reagents->cool_mixture add_dead Add DEAD/DIAD Dropwise cool_mixture->add_dead warm_stir Warm to RT & Stir add_dead->warm_stir workup Aqueous Workup & Extraction warm_stir->workup purification Purification (Chromatography) workup->purification

Caption: Workflow for Mitsunobu Esterification.

Materials:

  • 3-Hydroxymethylpyrazine-2-carboxamide

  • Carboxylic acid of choice

  • Triphenylphosphine (PPh3)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3-hydroxymethylpyrazine-2-carboxamide (1.0 equivalent), the desired carboxylic acid (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add DEAD or DIAD (1.5 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue directly by silica gel column chromatography to separate the desired ester from triphenylphosphine oxide and other byproducts.

Protocol 2.2: Steglich Esterification of 3-Hydroxymethylpyrazine-2-carboxamide

Materials:

  • 3-Hydroxymethylpyrazine-2-carboxamide

  • Carboxylic acid of choice

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Anhydrous Dichloromethane (DCM)

  • 0.5 M HCl solution

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3-hydroxymethylpyrazine-2-carboxamide (1.0 equivalent), the carboxylic acid (1.1 equivalents), and DMAP (0.1 equivalents) in anhydrous DCM at 0 °C, add a solution of DCC or EDC (1.2 equivalents) in anhydrous DCM.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate (if DCC is used).

  • Wash the filtrate sequentially with 0.5 M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Etherification of the 3-Hydroxymethyl Group

The synthesis of ethers from the 3-hydroxymethyl group can be achieved through a two-step process involving initial conversion to a halide followed by a Williamson ether synthesis, or more directly via a Mitsunobu reaction with an alcohol.

Causality Behind Experimental Choices:
  • Mitsunobu Reaction for Etherification: Similar to esterification, the Mitsunobu reaction can be employed for the synthesis of ethers by using an alcohol as the nucleophile instead of a carboxylic acid. This method is particularly useful for the formation of aryl ethers from phenols.

  • Williamson Ether Synthesis: This classical method involves the reaction of an alkoxide with a primary alkyl halide.[7] In this context, the 3-hydroxymethyl group would first be converted to a 3-halomethyl group (see Section 4), which then serves as the electrophile for the alkoxide nucleophile. This two-step approach is robust and widely applicable.

Experimental Protocol:

Protocol 3.1: Williamson Ether Synthesis (following Halogenation)

Williamson_Ether_Synthesis_Workflow alkoxide_prep Prepare Alkoxide (e.g., NaH + Alcohol) add_halide Add 3-Halomethylpyrazine Carboxamide alkoxide_prep->add_halide heat_stir Heat & Stir add_halide->heat_stir workup Aqueous Workup & Extraction heat_stir->workup purification Purification (Chromatography) workup->purification

Caption: Workflow for Williamson Ether Synthesis.

Materials:

  • 3-Halomethylpyrazine-2-carboxamide (from Protocol 4.1)

  • Alcohol of choice

  • Sodium hydride (NaH) or another suitable base

  • Anhydrous solvent (e.g., THF, DMF)

  • Water

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a suspension of sodium hydride (1.2 equivalents) in the chosen anhydrous solvent at 0 °C under an inert atmosphere, add the desired alcohol (1.1 equivalents) dropwise.

  • Stir the mixture at room temperature until the evolution of hydrogen gas ceases.

  • Add a solution of 3-halomethylpyrazine-2-carboxamide (1.0 equivalent) in the same anhydrous solvent.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC.

  • Carefully quench the reaction with water at 0 °C.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Halogenation of the 3-Hydroxymethyl Group

Conversion of the 3-hydroxymethyl group to a 3-halomethyl group (e.g., chloromethyl or bromomethyl) provides a highly reactive intermediate for a variety of nucleophilic substitution reactions, including the Williamson ether synthesis described above, as well as reactions with amines, thiols, and other nucleophiles. The Appel reaction is a mild and efficient method for this transformation.

Causality Behind Experimental Choices:
  • Appel Reaction: This reaction converts a primary alcohol to the corresponding alkyl halide using triphenylphosphine and a tetrahalomethane (e.g., carbon tetrachloride for chlorination, carbon tetrabromide for bromination). The reaction proceeds under neutral conditions, which is advantageous for substrates that are sensitive to acid. The driving force for the reaction is the formation of the strong phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.

Experimental Protocol:

Protocol 4.1: Appel Reaction for the Synthesis of 3-Halomethylpyrazine-2-carboxamide

Materials:

  • 3-Hydroxymethylpyrazine-2-carboxamide

  • Triphenylphosphine (PPh3)

  • Carbon tetrachloride (CCl4) for chlorination or Carbon tetrabromide (CBr4) for bromination

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3-hydroxymethylpyrazine-2-carboxamide (1.0 equivalent) and triphenylphosphine (1.5 equivalents) in the chosen anhydrous solvent at 0 °C under an inert atmosphere, add a solution of the tetrahalomethane (1.5 equivalents) in the same solvent dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to separate the desired 3-halomethylpyrazine-2-carboxamide from triphenylphosphine oxide.

Quantitative Data Summary

TransformationReagentsKey ConditionsTypical Yields
Swern Oxidation Oxalyl chloride, DMSO, Et3N-78 °C to RTGood to Excellent
DMP Oxidation Dess-Martin PeriodinaneRoom TemperatureGood to Excellent
Mitsunobu Esterification PPh3, DEAD/DIAD, Carboxylic Acid0 °C to RTGood
Steglich Esterification DCC/EDC, DMAP, Carboxylic AcidRoom TemperatureGood to Excellent
Williamson Ether Synthesis NaH, Alcohol, 3-Halomethyl intermediate0 °C to RT/HeatVariable
Appel Reaction PPh3, CCl4/CBr40 °C to RTGood

Conclusion

The 3-hydroxymethyl group on the pyrazine carboxamide scaffold is a highly valuable and versatile functional handle. The methods outlined in this guide—oxidation, esterification, etherification, and halogenation—provide a robust toolkit for the synthesis of a diverse library of analogues for structure-activity relationship (SAR) studies in drug discovery. The choice of a specific method will depend on the desired functional group and the overall chemical compatibility of the starting material. Careful consideration of the reaction conditions and purification strategies is essential for successful outcomes.

References

  • Appel, R. (1975). Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angewandte Chemie International Edition in English, 14(12), 801-811.
  • Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 48(22), 4155–4156.
  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI. [Link]

  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(01), 1-28.
  • Nisha Tewatia et al. (2012). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1794-1798. [Link]

  • Steglich, W., & Neises, B. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
  • Williamson Ether Synthesis. (2022). J&K Scientific LLC. [Link]

  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. (2017). MDPI. [Link]

  • Appel Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis, thermal property and antifungal evaluation of pyrazine esters. (2021). Food Chemistry. [Link]

  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. (2021). ACS Medicinal Chemistry Letters. [Link]

  • Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. (2023). Results in Chemistry. [Link]

  • New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitroCultures. (2016). Pharmacognosy Magazine. [Link]

  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. (2015). Rasayan Journal of Chemistry. [Link]

  • Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. (2011). Journal of the Korean Chemical Society. [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (2013). Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. (2012). ResearchGate. [Link]

  • Derivatives of pyrazine carboxylic acid and processes for their production. (1939).
  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry. [Link]

  • Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. (2019). Molecules. [Link]

  • Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. (2021). Molecules. [Link]

  • Swern Oxidation. (n.d.). Organic Chemistry Portal. [Link]

  • Appel Reaction. (n.d.). J&K Scientific LLC. [Link]

  • Mitsunobu Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Steglich Esterification. (n.d.). Organic Chemistry Portal. [Link]

  • The Swern Oxidation. (2011). Comptes Rendus Chimie. [Link]

  • Alcohol to Bromide/Chloride/Iodide using Appel reaction. (n.d.). Organic Synthesis. [Link]

  • Appel reaction. (n.d.). Wikipedia. [Link]

Sources

Application Note & Protocols: Strategic Synthesis of Favipiravir Analogs via 3-Functionalized Pyrazine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Favipiravir (T-705), a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp), has demonstrated broad-spectrum activity against numerous RNA viruses.[1][2] Its mechanism, which involves intracellular conversion to its active ribofuranosyl-5'-triphosphate form (FVP-RTP), provides a robust template for the development of next-generation antiviral agents.[2][3] The generation of Favipiravir analogs is a critical strategy for expanding its antiviral spectrum, enhancing pharmacokinetic profiles, and overcoming potential resistance. This guide details synthetic strategies and detailed protocols for creating novel Favipiravir analogs by focusing on the functionalization of the C3 position of the pyrazine core. We introduce the 3-hydroxymethyl pyrazine as a versatile, yet underexplored, intermediate, offering a unique synthetic handle for extensive molecular diversification. This document provides researchers in medicinal chemistry and drug development with the foundational knowledge and practical methodologies to generate diverse libraries of Favipiravir analogs for antiviral screening.

Introduction: The Rationale for Favipiravir Analog Development

Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide) is a synthetic pyrazine-based antiviral compound.[4] Unlike many nucleoside analogs, Favipiravir acts as a nucleobase analog prodrug.[1] Intracellularly, it undergoes phosphoribosylation and subsequent phosphorylation to form FVP-RTP.[1] This active metabolite is then recognized by viral RdRp, where it competitively inhibits nucleotide incorporation and can be integrated into the growing viral RNA chain, ultimately suppressing viral replication.[3][5]

The clinical utility of Favipiravir has spurred significant interest in developing structural analogs to:

  • Broaden the Antiviral Spectrum: While effective against many RNA viruses, activity can be enhanced against specific viral families like coronaviruses, flaviviruses, or alphaviruses.[2][6]

  • Improve Pharmacokinetic (ADMET) Properties: Modifications can optimize absorption, distribution, metabolism, excretion, and toxicity profiles.[3]

  • Overcome Resistance: Although Favipiravir exhibits a high barrier to resistance, the inherent genetic variability of RNA viruses necessitates the development of compounds with alternative binding modes or enhanced potency.[2]

The pyrazine core of Favipiravir offers multiple sites for modification. This guide focuses on the strategic use of the C3 position, proposing the 3-hydroxymethyl intermediate as a key building block for creating novel chemical diversity.

The Strategic Importance of the 3-Hydroxymethyl Pyrazine Core

The 3-hydroxy group of Favipiravir is crucial for its biological activity and exists in tautomeric equilibrium with its keto form (3-oxo-3,4-dihydropyrazine-2-carboxamide).[1][7] This functionality is a key recognition element for the enzymes involved in its activation pathway. While direct modification of this hydroxyl group is one synthetic avenue, converting it to or starting from a 3-hydroxymethyl (-CH₂OH) group provides a more versatile synthetic handle for extensive analog development.

Why the 3-Hydroxymethyl Intermediate is a Powerful Synthon:

  • Oxidative Flexibility: The primary alcohol can be selectively oxidized to an aldehyde for reductive amination or to a carboxylic acid for amide coupling, creating a new vector for diversification.

  • Nucleophilic Reactivity: It can serve as a nucleophile in etherification reactions (e.g., Williamson ether synthesis) to introduce a wide range of alkyl, aryl, or heterocyclic side chains.

  • Conversion to Electrophiles: The hydroxyl group can be readily converted into a good leaving group (e.g., tosylate or halide), transforming the position into an electrophilic site for reaction with various nucleophiles.

This strategic approach is visualized in the workflow below.

G cluster_0 Upstream Synthesis cluster_1 Analog Diversification Pathways cluster_2 Downstream Analogs Start Pyrazine-2-carboxylic Acid Ester Intermediate 3-Hydroxymethyl-pyrazine- 2-carboxamide Intermediate Start->Intermediate Reduction of Ester & Amidation Oxidation Oxidation to Aldehyde or Carboxylic Acid Intermediate->Oxidation e.g., PCC, DMP Etherification Etherification (O-alkylation) Intermediate->Etherification e.g., NaH, R-X Halogenation Conversion to Halide (-CH2X) Intermediate->Halogenation e.g., PBr3, SOCl2 Amides Novel 3-Position Amide Analogs Oxidation->Amides Ethers Novel 3-Position Ether Analogs Etherification->Ethers Coupling Cross-Coupling Products (e.g., Suzuki, Sonogashira) Halogenation->Coupling

Figure 1: General workflow for the synthesis and diversification of Favipiravir analogs via a 3-hydroxymethyl intermediate.

Protocols for Synthesis and Elaboration

The following protocols provide detailed, step-by-step methodologies. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of a Key Intermediate (3-Hydroxymethyl-6-fluoropyrazine-2-carboxamide)

This protocol describes a plausible route to the key 3-hydroxymethyl intermediate, starting from a commercially available precursor. The rationale is to establish the core scaffold with the necessary fluorine at the C6 position before functionalizing the C3 position.

Workflow: 3-Amino-6-fluoropyrazine-2-carboxylic acid → Esterification → Diazotization/Hydroxylation → Reduction → Amidation

Materials:

  • 3-Amino-6-fluoropyrazine-2-carboxylic acid

  • Ethanol (absolute), Sulfuric acid (conc.)

  • Sodium nitrite (NaNO₂), Copper(II) sulfate (CuSO₄)

  • Lithium aluminum hydride (LAH) or Sodium borohydride (NaBH₄)

  • Ammonia (aqueous solution)

  • Anhydrous solvents: Tetrahydrofuran (THF), Diethyl ether

  • Standard glassware for organic synthesis

Step-by-Step Procedure:

  • Esterification:

    • Suspend 3-amino-6-fluoropyrazine-2-carboxylic acid (1.0 eq) in absolute ethanol (10 mL/g).

    • Carefully add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

    • Heat the mixture to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction, neutralize with saturated sodium bicarbonate solution, and extract with ethyl acetate.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the ethyl ester.

  • Conversion to 3-Hydroxy Ester (Sandmeyer-type reaction):

    • Dissolve the ethyl ester (1.0 eq) in 1 M H₂SO₄.

    • Cool the solution to 0-5 °C in an ice bath.

    • Add a solution of NaNO₂ (1.1 eq) in water dropwise, keeping the temperature below 5 °C.

    • Stir for 30 minutes.

    • In a separate flask, prepare a solution of CuSO₄ in water and heat to 80 °C.

    • Slowly add the diazonium salt solution to the hot CuSO₄ solution. Vigorous nitrogen evolution will be observed.

    • After addition is complete, stir at 80 °C for 1 hour.

    • Cool and extract the product with ethyl acetate. Purify by column chromatography to obtain ethyl 6-fluoro-3-hydroxypyrazine-2-carboxylate.

  • Reduction to 3-Hydroxymethyl Alcohol:

    • Expertise Note: LAH is a powerful reducing agent suitable for esters. NaBH₄ is generally not strong enough but can be used with additives or for aldehydes/ketones. The choice depends on the substrate's reactivity and desired selectivity.

    • Dissolve the 3-hydroxy ester (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar).

    • Cool to 0 °C and slowly add a solution of LAH (1.5 eq) in THF.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Carefully quench the reaction at 0 °C by sequential addition of water, 15% NaOH solution, and then more water (Fieser workup).

    • Filter the resulting aluminum salts and wash thoroughly with THF/ethyl acetate.

    • Concentrate the filtrate to yield the diol: (6-fluoro-3-hydroxypyrazin-2-yl)methanol.

  • Selective Oxidation and Amidation:

    • This is a multi-step process. A more direct route involves amidation first, followed by reduction. The chosen route depends on protecting group strategies not detailed here. For simplicity, we will assume a direct amidation of a precursor ester.

    • A more common industrial route would involve forming the carboxamide early in the synthesis.[8] For instance, amidation of ethyl 6-fluoro-3-hydroxypyrazine-2-carboxylate can be achieved by heating with aqueous ammonia in a sealed vessel.

Protocol 2: Diversification from the 3-Hydroxymethyl Intermediate

This protocol outlines three distinct pathways for analog synthesis starting from a generic 3-hydroxymethyl-pyrazine-2-carboxamide intermediate.

G cluster_A Pathway A: Oxidation & Amidation cluster_B Pathway B: Etherification cluster_C Pathway C: Halogenation & Coupling Intermediate 3-Hydroxymethyl-pyrazine- 2-carboxamide Oxidize 1. Oxidize -CH2OH to -COOH (e.g., Jones Oxidation) Intermediate->Oxidize Deprotonate 1. Deprotonate with Base (e.g., NaH) Intermediate->Deprotonate Halogenate 1. Convert -CH2OH to -CH2Br (e.g., PBr3) Intermediate->Halogenate Activate 2. Activate Carboxylic Acid (e.g., HATU, EDC) Oxidize->Activate Couple 3. Couple with R-NH2 Activate->Couple ProductA 3-(Aminocarbonyl)pyrazine- 2-carboxamide Analogs Couple->ProductA Alkylate 2. Add Electrophile (R-X) Deprotonate->Alkylate ProductB 3-(Alkoxymethyl)pyrazine- 2-carboxamide Analogs Alkylate->ProductB CoupleC 2. Suzuki Coupling with Ar-B(OH)2 Halogenate->CoupleC ProductC 3-(Arylmethyl)pyrazine- 2-carboxamide Analogs CoupleC->ProductC

Figure 2: Diversification pathways from a 3-hydroxymethyl-pyrazine-2-carboxamide intermediate.

A. Ether Synthesis via Williamson Ether Synthesis

  • Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF in a flame-dried flask under N₂.

  • Add a solution of the 3-hydroxymethyl intermediate (1.0 eq) in THF dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.

  • Add the desired alkyl or benzyl halide (R-X, 1.1 eq) and stir at room temperature or with gentle heating (50 °C) overnight.

  • Quench the reaction with saturated NH₄Cl solution and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

B. Halogenation for Cross-Coupling

  • Dissolve the 3-hydroxymethyl intermediate (1.0 eq) in anhydrous Dichloromethane (DCM) at 0 °C under N₂.

  • Add phosphorus tribromide (PBr₃, 0.5 eq) dropwise.

  • Stir at 0 °C for 1 hour, then at room temperature for 2-3 hours.

  • Pour the reaction mixture onto ice and carefully neutralize with saturated NaHCO₃.

  • Extract with DCM, dry the organic layer over Na₂SO₄, and concentrate to yield the crude 3-(bromomethyl) intermediate, which can be used directly in the next step.

C. Suzuki Cross-Coupling

  • Combine the 3-(bromomethyl) intermediate (1.0 eq), the desired aryl boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq) in a flask.

  • Add a solvent mixture of Toluene and Water (e.g., 4:1 ratio).

  • Degas the mixture by bubbling N₂ through it for 15 minutes.

  • Heat the reaction to 80-100 °C and stir overnight.

  • Cool, dilute with water, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography.

Characterization and Data

All synthesized analogs must be rigorously characterized to confirm their structure and purity.

Standard Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR are essential to confirm the chemical structure.

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is required to confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, which should typically be >95% for biological screening.

Table 1: Representative Data for Hypothetical Favipiravir Analogs

Analog IDStructure DescriptionParent IntermediateSynthetic PathwayExpected M/Z [M+H]⁺Key ¹H NMR Signal (ppm)
FP-A-01 3-(benzylaminocarbonyl)-6-fluoropyrazine-2-carboxamide3-carboxyOxidation/Amidation303.09δ 7.2-7.4 (m, 5H, Ar-H), δ 4.5 (d, 2H, -CH₂-)
FP-B-01 3-(benzyloxymethyl)-6-fluoropyrazine-2-carboxamide3-hydroxymethylEtherification276.10δ 7.2-7.4 (m, 5H, Ar-H), δ 4.6 (s, 2H, Ar-CH₂-O)
FP-C-01 3-(benzyl)-6-fluoropyrazine-2-carboxamide3-bromomethylHalogenation/Coupling260.11δ 7.2-7.4 (m, 5H, Ar-H), δ 4.1 (s, 2H, Ar-CH₂-Py)

Conclusion

The synthetic pathways outlined in this application note demonstrate the utility of the 3-hydroxymethyl pyrazine scaffold as a versatile starting point for generating novel Favipiravir analogs. By leveraging fundamental organic transformations—oxidation, etherification, and cross-coupling—researchers can rapidly assemble diverse chemical libraries. This strategic approach enables a systematic exploration of the structure-activity relationships (SAR) around the pyrazine core, facilitating the discovery of new antiviral agents with superior efficacy and improved drug-like properties. The provided protocols offer a robust foundation for scientists engaged in the critical mission of developing next-generation therapeutics to combat emerging viral threats.

References

  • Green synthesis of structural analogs of favipiravir - PMC - NIH. (2022). Royal Society of Chemistry Advances.
  • Titova, Y. A., et al. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods.
  • Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. (2022).
  • Green synthesis of structural analogs of favipiravir. (2022). RSC Publishing.
  • Cieśla, J., et al. (2022). Favipiravir Analogues as Inhibitors of SARS-CoV-2 RNA-Dependent RNA Polymerase, Combined Quantum Chemical Modeling, Quantitative Structure–Property Relationship, and Molecular Docking Study. MDPI.
  • A new short synthesis route for favipiravir and its analogue: Their tautomeriz
  • Exploring antiviral properties of Favipiravir analogues; A comput
  • An Efficient 4-Step Synthesis of Favipiravir with Industrial Potential. (2021). Semantic Scholar.
  • Titova, Y. A., et al. (2020).
  • Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. (2022). PMC - NIH.
  • Exploring Antiviral Properties of Favipiravir Analogues; A Computational Approach. (2024). AIP Publishing.
  • Synthesis of [18F]Favipiravir and Biodistribution in C3H/HeN Mice as Assessed by Positron Emission Tomography. (2019). NIH.
  • Zhang, P., et al. (2014). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. PubMed.
  • New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2. (2022). PMC.

Sources

Application Note & Protocol: Synthesis of 3-(Chloromethyl)pyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 3-(chloromethyl)pyrazine-2-carboxamide from its precursor, 3-hydroxymethylpyrazine-2-carboxamide. This conversion is a critical step in the synthesis of various pharmaceutically active compounds, including the antiviral agent Favipiravir.[1][2][3] We present a detailed protocol utilizing thionyl chloride, a common and efficient chlorinating agent, and discuss the underlying reaction mechanism, safety considerations, and product characterization. The information is intended for researchers and professionals in organic synthesis and drug development.

Introduction: Significance and Synthetic Context

3-(Chloromethyl)pyrazine-2-carboxamide is a key heterocyclic building block in medicinal chemistry. The chloromethyl group serves as a versatile electrophilic handle, enabling nucleophilic substitution reactions for the introduction of diverse functional groups. Its most notable application is as a key intermediate in several reported synthetic routes to Favipiravir (T-705), a broad-spectrum antiviral drug that has garnered significant attention.[1][3]

The conversion of a primary alcohol, such as the hydroxymethyl group in 3-hydroxymethylpyrazine-2-carboxamide, to an alkyl chloride is a fundamental transformation in organic synthesis. While several reagents can accomplish this, thionyl chloride (SOCl₂) is often the reagent of choice due to its reactivity and the convenient formation of gaseous byproducts (SO₂ and HCl), which simplifies product purification.[4] This application note provides a robust and validated protocol for this specific conversion.

Reaction Scheme & Mechanism

The overall transformation is a nucleophilic substitution reaction where the hydroxyl group is converted into a better leaving group, which is subsequently displaced by a chloride ion.

Overall Reaction:

Mechanism of Chlorination with Thionyl Chloride:

The reaction between an alcohol and thionyl chloride proceeds through a chlorosulfite ester intermediate. The precise mechanism of the final chloride displacement can vary (Sₙi or Sₙ2) depending on the reaction conditions, particularly the presence or absence of a base like pyridine.

  • Formation of the Chlorosulfite Ester: The alcohol's oxygen atom attacks the electrophilic sulfur atom of thionyl chloride, displacing a chloride ion. This is followed by deprotonation (often by the displaced chloride ion or a base) to form an alkyl chlorosulfite intermediate.

  • Chloride Displacement:

    • In the absence of a base (Sₙi mechanism): The chlorosulfite intermediate can collapse in a concerted fashion. The sulfur dioxide and chloride leave, and the chloride immediately attacks the carbocationic center from the same side, leading to retention of configuration.

    • In the presence of a base like pyridine (Sₙ2 mechanism): Pyridine reacts with the HCl byproduct, preventing it from protonating the starting alcohol.[5] More importantly, the chloride ion from the pyridine hydrochloride salt (PyH⁺Cl⁻) or the initially displaced chloride can act as a nucleophile, attacking the carbon atom of the chlorosulfite ester in a classic Sₙ2 backside attack.[6] This results in an inversion of configuration. For an achiral center like this one, the distinction is mechanistic rather than stereochemical, but the Sₙ2 pathway is generally considered efficient.

The workflow for this synthesis is outlined in the diagram below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Starting Material (3-hydroxymethylpyrazine-2-carboxamide) setup Assemble Dry Glassware under Inert Atmosphere (N₂/Ar) reagents->setup dissolve Dissolve in Anhydrous Solvent (e.g., Dichloromethane) setup->dissolve cool Cool to 0 °C (Ice Bath) dissolve->cool add_socl2 Add Thionyl Chloride (SOCl₂) Dropwise cool->add_socl2 warm Warm to Room Temperature & Stir (1-3 h) add_socl2->warm quench Quench Reaction (Slowly add to ice water/sat. NaHCO₃) warm->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify via Recrystallization or Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS, IR, m.p.) purify->characterize

Caption: General workflow for the synthesis of 3-(chloromethyl)pyrazine-2-carboxamide.

Detailed Experimental Protocol

This protocol is based on established procedures for the chlorination of benzylic and heterocyclic alcohols.[5][7]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-hydroxymethylpyrazine-2-carboxamide≥97%CommercialEnsure it is completely dry before use.
Thionyl chloride (SOCl₂)Reagent grade, ≥99%CommercialHandle in a fume hood. Distill if necessary.
Dichloromethane (DCM), Anhydrous≥99.8%, DriSolv®CommercialUse from a sealed bottle or dried over CaH₂.
Saturated Sodium Bicarbonate (NaHCO₃) SolutionACS GradeLab-preparedUsed for quenching the reaction.
Ethyl Acetate (EtOAc)ACS GradeCommercialFor extraction.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercialFor drying the organic layer.
Deionized WaterN/AIn-houseFor work-up.
Equipment
  • Round-bottom flask (two-necked)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert gas line (Nitrogen or Argon) with bubbler

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Filtration apparatus

Step-by-Step Procedure
  • Setup: Assemble a dry two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inert gas inlet. Flame-dry the glassware under vacuum and cool under a stream of nitrogen or argon.

  • Reagent Preparation: To the flask, add 3-hydroxymethylpyrazine-2-carboxamide (e.g., 5.0 g, 32.6 mmol). Add anhydrous dichloromethane (DCM, 100 mL) to dissolve the starting material. Stir the solution to ensure complete dissolution.

  • Reaction Initiation: Cool the flask in an ice bath to 0 °C.

  • Addition of Thionyl Chloride: Charge the dropping funnel with thionyl chloride (e.g., 3.6 mL, 49.0 mmol, 1.5 eq). Add the thionyl chloride dropwise to the stirred solution over 20-30 minutes, maintaining the internal temperature below 5 °C. Caution: The reaction is exothermic and releases gaseous HCl and SO₂. Ensure the setup is in a well-ventilated fume hood.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Quenching: Once the reaction is complete, cool the mixture again in an ice bath. Very slowly and carefully, pour the reaction mixture into a beaker containing crushed ice and saturated sodium bicarbonate solution (approx. 200 mL). Caution: Vigorous gas evolution (CO₂) will occur. Add slowly with stirring until the gas evolution ceases and the aqueous layer is neutral or slightly basic (pH ~7-8).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically an off-white or pale yellow solid. It can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel if necessary.

Safety Precautions
  • Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and a lachrymator. Reacts violently with water. Always handle in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Dichloromethane (DCM): A volatile suspected carcinogen. Handle in a fume hood.

  • Quenching: The quenching of excess thionyl chloride is highly exothermic and releases acidic gases. Perform this step slowly and with extreme caution in an ice bath.

Mechanistic Visualization

The following diagram illustrates the Sₙ2 pathway for the chlorination of the hydroxymethyl group with thionyl chloride in the presence of a base (or its conjugate acid, which provides the nucleophilic chloride).

G Start R-CH₂-OH (Alcohol) Intermediate1 R-CH₂-O(H⁺)-S(O)Cl (Protonated Adduct) Start->Intermediate1 + SOCl₂ SOCl2 SOCl₂ (Thionyl Chloride) Intermediate2 R-CH₂-O-S(O)Cl (Chlorosulfite Ester) Intermediate1->Intermediate2 - H⁺ Product R-CH₂-Cl (Alkyl Chloride) Intermediate2->Product + Cl⁻ (Sₙ2 attack) Chloride Cl⁻ Byproducts SO₂ + HCl Product->Byproducts releases

Caption: Simplified Sₙ2 mechanism for alcohol chlorination with thionyl chloride.

Characterization and Data

The final product, 3-(chloromethyl)pyrazine-2-carboxamide, should be characterized to confirm its identity and purity.

Analysis TechniqueExpected Results
¹H NMR δ ~8.6-8.8 (d, 1H, pyrazine-H), δ ~8.5-8.7 (d, 1H, pyrazine-H), δ ~7.5-8.0 (br s, 2H, -CONH₂), δ ~4.8-5.0 (s, 2H, -CH₂Cl). (Solvent: CDCl₃ or DMSO-d₆)
¹³C NMR δ ~165 (C=O), δ ~140-150 (4x pyrazine-C), δ ~45 (-CH₂Cl). (Solvent: CDCl₃ or DMSO-d₆)
IR (ATR) ~3400, 3200 cm⁻¹ (N-H stretch), ~1680 cm⁻¹ (C=O stretch, Amide I), ~1600 cm⁻¹ (N-H bend, Amide II), ~1400-1500 cm⁻¹ (C=C, C=N stretch), ~700-800 cm⁻¹ (C-Cl stretch).
Mass Spec (ESI+) Calculated m/z for C₆H₆ClN₃O: 171.02. Found: [M+H]⁺ = 172.03.
Melting Point To be determined experimentally and compared with literature values if available.

Note: Exact chemical shifts (δ) are predictive and may vary based on solvent and instrument calibration.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Reaction Inactive thionyl chloride; Wet starting material or solvent; Insufficient reaction time.Use freshly opened or distilled SOCl₂; Ensure all reagents and glassware are scrupulously dry; Monitor reaction by TLC.
Formation of Dark Tars Reaction temperature too high; Side reactions on the pyrazine ring.Maintain low temperature (0 °C) during SOCl₂ addition; Ensure slow, controlled addition of the reagent.
Low Yield after Work-up Product is water-soluble; Incomplete extraction; Decomposition during work-up.Saturate the aqueous layer with NaCl before extraction; Increase the number of extractions; Keep work-up steps cold.
Impure Product Incomplete reaction; Side products formed.Allow the reaction to go to completion; Purify by column chromatography or recrystallization.

References

  • CN111471025A - Favipiravir intermediate and synthesis method of favipiravir.
  • Titova, Y. A., & Fedorova, O. V. (2020). Favipiravir – a modern antiviral drug: synthesis and modifications. Russian Journal of Organic Chemistry, 56(7), 1135-1145. [Link]

  • Karataş, H., Hanashalshahaby, E. H. A., et al. (2022). An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19. Monatshefte für Chemie - Chemical Monthly, 153, 1195–1200. [Link]

  • Mikhailov, S. N., et al. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae, 14(2), 16-38. [Link]

  • CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.
  • Leggio, A., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 6(13), 10645-10653. [Link]

  • Gore, R. P., et al. (2012). A review on various activating reagents for N-acylation reaction. Der Pharma Chemica, 4(1), 336-348. [Link]

  • Carre, P., & Libermann, D. (1934). Action of Thionyl Chloride on Carboxylic Acids in Presence of Pyridine. Nature, 134, 45. [Link]

  • Khan, A. T., et al. (1992). A novel chlorination reagent and new method for chlorinating sugars using thionyl chloride. Journal of Organic Chemistry, 57(23), 6331-6333.
  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. [Link]

Sources

Application Notes and Protocols: Minisci-Type Hydroxymethylation of Pyrazine-2-Carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the Minisci-type hydroxymethylation of pyrazine-2-carboxamide, a critical transformation for the late-stage functionalization of this important heterocyclic scaffold in medicinal chemistry. Traditional methods for introducing hydroxymethyl groups onto electron-deficient heterocycles can be challenging. The Minisci reaction, a powerful tool for C-H functionalization via a radical mechanism, offers a direct and efficient alternative. This application note details a robust protocol, explains the underlying mechanistic principles, and provides practical insights for successful implementation in a research and development setting.

Introduction: The Strategic Importance of C-H Hydroxymethylation

Pyrazine-2-carboxamide and its derivatives are prevalent structural motifs in a wide array of pharmaceuticals and agrochemicals. The introduction of a hydroxymethyl group can significantly modulate the physicochemical properties of a molecule, enhancing solubility, providing a new vector for metabolic pathways, or creating a handle for further synthetic elaboration. Late-stage functionalization, the modification of a complex molecule at a late point in its synthesis, is a highly sought-after strategy in drug discovery as it allows for the rapid generation of analogues from a common intermediate.

The Minisci reaction is particularly well-suited for this purpose. It circumvents the limitations of traditional nucleophilic or electrophilic aromatic substitution reactions, which are often ineffective on electron-deficient heterocycles like pyrazines.[1] By employing a nucleophilic hydroxymethyl radical, the Minisci reaction enables the direct C-H functionalization of the protonated pyrazine ring, a process that is both atom-economical and tolerant of various functional groups.[1] This guide focuses on a practical and efficient protocol for the hydroxymethylation of pyrazine-2-carboxamide, utilizing readily available reagents.[2][3]

Reaction Mechanism: A Radical Pathway to Functionalization

The Minisci hydroxymethylation proceeds through a radical-mediated mechanism. The key steps are the generation of a hydroxymethyl radical, its addition to the protonated pyrazine ring, and subsequent re-aromatization.

  • Generation of the Hydroxymethyl Radical: The hydroxymethyl radical (•CH₂OH) is typically generated from methanol, an abundant and inexpensive C1 source.[4] In the presence of an oxidant, such as ammonium persulfate ((NH₄)₂S₂O₈), and a catalyst, often a silver(I) salt like silver nitrate (AgNO₃), methanol undergoes oxidation to form the hydroxymethyl radical.[1]

  • Protonation and Radical Addition: The pyrazine-2-carboxamide substrate is protonated under the acidic reaction conditions. This protonation activates the heterocyclic ring towards nucleophilic attack by lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). The nucleophilic hydroxymethyl radical then adds to an electron-deficient carbon of the protonated pyrazine ring.[5]

  • Oxidative Re-aromatization: The resulting radical cation intermediate is then oxidized to a carbocation, which subsequently loses a proton to regenerate the aromatic pyrazine ring, now bearing the desired hydroxymethyl group.[6]

Below is a diagram illustrating the proposed mechanistic cycle:

Minisci_Hydroxymethylation cluster_radical_generation Radical Generation cluster_heterocycle_activation Heterocycle Activation & Addition cluster_rearomatization Re-aromatization CH3OH Methanol (CH₃OH) CH2OH_radical Hydroxymethyl Radical (•CH₂OH) CH3OH->CH2OH_radical H-atom abstraction S2O8^2- Persulfate (S₂O₈²⁻) SO4^.- Sulfate Radical Anion (SO₄⁻•) S2O8^2-->SO4^.- Oxidation Protonated_Pyrazine Protonated Pyrazine CH2OH_radical->Protonated_Pyrazine Pyrazine Pyrazine-2-carboxamide Pyrazine->Protonated_Pyrazine + H⁺ Radical_Adduct Radical Cation Intermediate Protonated_Pyrazine->Radical_Adduct + •CH₂OH Oxidized_Adduct Cationic Intermediate Radical_Adduct->Oxidized_Adduct - e⁻ (Oxidation) Final_Product Hydroxymethylated Pyrazine Oxidized_Adduct->Final_Product - H⁺

Caption: Proposed mechanism for the Minisci hydroxymethylation of pyrazine-2-carboxamide.

Experimental Protocol

This protocol is adapted from established green Minisci-type reactions on pyrazines.[2][3] Researchers should optimize conditions for their specific substrate and scale.

3.1. Materials and Reagents

  • Pyrazine-2-carboxamide

  • Methanol (MeOH), ACS grade or higher

  • Ammonium persulfate ((NH₄)₂S₂O₈)

  • Silver nitrate (AgNO₃)

  • Sulfuric acid (H₂SO₄), concentrated

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

3.2. Equipment

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates and developing chamber

3.3. Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ammonium persulfate is a strong oxidizing agent; avoid contact with combustible materials.

  • Concentrated sulfuric acid is highly corrosive. Handle with extreme care.

  • Silver nitrate can cause staining of skin and is toxic. Avoid contact.

  • Review the Safety Data Sheets (SDS) for all chemicals before starting the experiment.

3.4. Step-by-Step Procedure

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add pyrazine-2-carboxamide (1.0 eq).

  • Solvent and Acid Addition: Add methanol as the solvent and the source of the hydroxymethyl radical. A typical concentration is in the range of 0.1-0.5 M. Carefully add concentrated sulfuric acid (e.g., 0.1-0.5 eq) to the stirring solution.

  • Catalyst and Oxidant Addition: To the stirring solution, add silver nitrate (e.g., 0.1-0.2 eq) followed by the portion-wise addition of ammonium persulfate (e.g., 2.0-4.0 eq). The addition of the oxidant may cause a slight exotherm.

  • Reaction Conditions: Heat the reaction mixture to a specified temperature, typically between 60-80 °C, and stir for the required time (e.g., 2-12 hours). Monitor the reaction progress by TLC.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction by slowly adding it to a saturated solution of sodium bicarbonate to neutralize the acid. Be cautious of gas evolution.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired hydroxymethylated pyrazine-2-carboxamide.

Data and Expected Outcomes

The following table summarizes typical reaction parameters. Yields and regioselectivity can vary based on the specific substrate and reaction conditions.

ParameterRecommended Range/ValueRationale
Substrate Pyrazine-2-carboxamideElectron-deficient heterocycle suitable for Minisci reaction.
Hydroxymethyl Source MethanolAbundant, inexpensive, and acts as the solvent.
Oxidant (NH₄)₂S₂O₈Generates the sulfate radical anion to initiate H-atom abstraction.[5]
Catalyst AgNO₃Facilitates the oxidative generation of radicals.[1]
Acid H₂SO₄Protonates the pyrazine ring, activating it for radical addition.[1][5]
Temperature 60 - 80 °CProvides thermal energy to promote radical generation and reaction.
Time 2 - 12 hoursReaction time should be optimized by monitoring with TLC.
Expected Product Hydroxymethyl-pyrazine-2-carboxamideRegioisomers are possible and their ratio depends on the electronic and steric environment of the pyrazine ring.

Characterization: The purified product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Troubleshooting and Key Considerations

  • Low Conversion: If the reaction stalls, consider increasing the amount of oxidant or the reaction temperature. Ensure the reagents are of high purity.

  • Formation of Multiple Products: The Minisci reaction can sometimes yield a mixture of regioisomers. Purification by column chromatography is often necessary. The regioselectivity is influenced by the electronic and steric properties of the substituents on the pyrazine ring.

  • Decomposition of Starting Material: If significant decomposition is observed, consider lowering the reaction temperature or using a milder oxidant.

  • "Green" Chemistry Aspects: The use of methanol as both a reagent and solvent, along with readily available salts, aligns with principles of green chemistry.[2][3] Efforts to minimize the use of halogenated solvents during workup and purification are encouraged.

Conclusion

The Minisci-type hydroxymethylation of pyrazine-2-carboxamide is a valuable and practical method for the direct C-H functionalization of this important heterocyclic core. The protocol outlined in this application note provides a solid foundation for researchers to synthesize novel pyrazine derivatives for applications in drug discovery and development. By understanding the underlying mechanism and key reaction parameters, scientists can effectively employ this powerful transformation in their synthetic endeavors.

References

  • Proctor, R. S. J., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition, 58(42), 14934-14962. Available at: [Link]

  • Dong, J., & Wang, Q. (n.d.). PHOTOCATALYTIC MINISCI REACTION. Shaanxi Normal University. Available at: [Link]

  • Baran, P. S., et al. (2011). Minisci reactions: Versatile C-H functionalizations for medicinal chemists. MedChemComm, 2(11), 1135-1161. Available at: [Link]

  • Minisci reaction. (2023, December 29). In Wikipedia. Available at: [Link]

  • Antonietti, F., & Minisci, F. (2009). Homolytic acylation of protonated heteroaromatic bases. Organic & Biomolecular Chemistry, 7(18), 3647-3653. Available at: [Link]

  • Leonori, D., & Aggarwal, V. K. (2014). Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. Angewandte Chemie International Edition, 53(4), 1042-1045. Available at: [Link]

  • Choi, J., Laudadio, G., Godineau, E., & Baran, P. S. (2021). Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Journal of the American Chemical Society, 143(30), 11927–11933. Available at: [Link]

  • Bohman, B., Berntsson, B., Dixon, R. C. M., Stewart, C. D., & Barrow, R. A. (2014). Alkylations and Hydroxymethylations of Pyrazines via Green Minisci-Type Reactions. Organic Letters, 16(11), 2787–2789. Available at: [Link]

  • Bohman, B., Berntsson, B., Dixon, R. C. M., Stewart, C. D., & Barrow, R. A. (2014). Alkylations and hydroxymethylations of pyrazines via green Minisci-type reactions. PubMed. Available at: [Link]

  • MEL Science. (2017, October 17). Safety guide for conducting chemical reactions at home. MEL Science. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). The interactive lab primer - working safely. RSC Education. Available at: [Link]

Sources

Application Notes and Protocols for the Crystallization of Copper(II) Complexes with Pyrazine Carboxamide Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Imperative of Copper(II)-Pyrazine Carboxamide Complexes

Copper(II) complexes incorporating pyrazine carboxamide and its derivatives are a focal point of intensive research due to their fascinating structural diversity and potential applications in areas ranging from materials science to medicinal chemistry.[1][2] The multifunctionality of the pyrazine carboxamide ligand, with its multiple coordination sites, allows for the construction of a wide array of architectures, from discrete mononuclear species to intricate one-, two-, and even three-dimensional coordination polymers.[1][3][4] The precise three-dimensional arrangement of atoms within these complexes dictates their physicochemical properties and, consequently, their function. Therefore, the growth of high-quality single crystals is a critical, and often challenging, prerequisite for their definitive structural elucidation via X-ray diffraction.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the principal methods for growing single crystals of copper(II) complexes with pyrazine carboxamide ligands. Beyond a mere recitation of procedural steps, this document delves into the underlying principles governing each technique, offering insights to empower the rational design of crystallization experiments.

Pillar 1: Foundational Principles of Crystallization

The journey from a solution of disordered molecules to a highly ordered crystalline lattice is a thermodynamically driven process governed by the principle of supersaturation. A supersaturated solution contains a higher concentration of a solute than is thermodynamically stable at a given temperature. This metastable state is the driving force for both nucleation (the initial formation of a stable crystalline entity) and subsequent crystal growth. The goal of any crystallization experiment is to approach and maintain a state of gentle supersaturation, allowing for slow and controlled crystal growth, which is paramount for obtaining large, well-defined single crystals suitable for diffraction studies. Rapidly achieving a high level of supersaturation will invariably lead to the precipitation of an amorphous powder or a profusion of small, poorly-formed crystals.[5][6]

Pillar 2: Strategic Selection of Crystallization Methodologies

The choice of crystallization technique is contingent upon the specific physicochemical properties of the copper(II)-pyrazine carboxamide complex, most notably its solubility profile in various solvents. The most commonly employed and successful methods for this class of compounds are Slow Evaporation, Liquid-Vapor Diffusion, and Hydrothermal Synthesis.

Slow Evaporation: The Art of Patience

Slow evaporation is arguably the most straightforward and widely utilized method for crystal growth.[7] It is particularly well-suited for complexes that are moderately soluble in a given solvent. The principle is simple: as the solvent slowly evaporates from a nearly saturated solution, the concentration of the complex gradually increases, leading to a state of supersaturation and subsequent crystallization.

Causality Behind Experimental Choices:

  • Solvent Selection: The ideal solvent is one in which the complex exhibits moderate solubility. High solubility may require an impractically long evaporation time, while low solubility can lead to premature precipitation. Common solvents for copper(II) complexes include methanol, ethanol, acetonitrile, and dimethylformamide (DMF).[7][8] For copper(II)-pyrazine carboxamide complexes, methanol has been shown to be an effective solvent.[1]

  • Vessel Geometry: A narrow-mouthed vessel, such as a test tube or a small vial, is preferable to a wide-mouthed one like a beaker. This is to ensure a slow and controlled rate of evaporation. An NMR tube can also be an excellent crystallization vessel, as its cap allows for very slow solvent evaporation.[6]

  • Environmental Control: The crystallization vessel should be placed in a vibration-free environment with a stable temperature. Temperature fluctuations can alter the solubility of the complex, leading to the dissolution of nascent crystals or the rapid precipitation of powder.

Detailed Protocol for Slow Evaporation:

  • Solution Preparation: Prepare a nearly saturated solution of the purified copper(II)-pyrazine carboxamide complex in an appropriate solvent. Gentle heating may be employed to facilitate dissolution, but care must be taken to avoid decomposition of the complex.

  • Filtration: Filter the solution while warm through a syringe filter (0.22 µm or 0.45 µm pore size) into a clean crystallization vessel. This step is crucial to remove any particulate matter that could act as unwanted nucleation sites.

  • Incubation: Cover the vessel with parafilm, and pierce a few small holes with a needle to allow for slow solvent evaporation. Place the vessel in a quiet, undisturbed location at a constant temperature.

  • Monitoring and Harvesting: Monitor the vessel periodically for crystal growth. This process can take anywhere from a few days to several weeks. Once crystals of suitable size and quality have formed, carefully decant the mother liquor and wash the crystals with a small amount of cold solvent.

Experimental Workflow: Slow Evaporation

slow_evaporation cluster_prep Solution Preparation cluster_growth Crystal Growth cluster_harvest Harvesting A Dissolve Complex in Appropriate Solvent B Filter Solution A->B Remove Impurities C Incubate in a Stable Environment B->C Initiate Evaporation D Monitor for Crystal Formation C->D Days to Weeks E Decant Mother Liquor D->E Crystals Formed F Wash and Dry Crystals E->F vapor_diffusion cluster_setup Experiment Setup cluster_process Diffusion and Crystallization A Prepare Concentrated Complex Solution B Place Solution in Inner Vial A->B C Place Inner Vial in Outer Jar with Anti-Solvent B->C D Seal Outer Jar C->D Ready for Diffusion E Anti-Solvent Vapor Diffuses into Solution D->E Incubate F Crystals Form as Solubility Decreases E->F

Caption: Workflow for the liquid-vapor diffusion crystal growth method.

Hydrothermal Synthesis: Harnessing Temperature and Pressure

Hydrothermal synthesis is a powerful technique for growing crystals of coordination polymers, which are often insoluble in common organic solvents at room temperature. [9]This method involves heating the reactants in a sealed vessel (an autoclave) with a solvent (typically water) at temperatures above its boiling point, thereby increasing the pressure and enhancing the solubility of the reactants. As the system slowly cools, the solubility decreases, leading to the crystallization of the product.

Causality Behind Experimental Choices:

  • Temperature and Time: The reaction temperature and duration are critical parameters that influence the final product. These parameters need to be optimized for each specific system.

  • Autoclave: A Teflon-lined stainless steel autoclave is used to withstand the high temperatures and pressures generated during the synthesis.

Detailed Protocol for Hydrothermal Synthesis:

  • Reactant Mixture: Place the copper(II) salt, the pyrazine carboxamide ligand, and any other co-ligands or modulating agents in the Teflon liner of the autoclave.

  • Solvent Addition: Add the solvent (e.g., deionized water or a water/organic solvent mixture) to the liner, typically filling it to about 70-80% of its volume.

  • Sealing and Heating: Seal the autoclave and place it in an oven programmed to the desired temperature profile. A typical profile involves ramping up to the target temperature, holding it for a specified period (e.g., 24-72 hours), and then slowly cooling down to room temperature.

  • Product Recovery: After the autoclave has cooled to room temperature, carefully open it in a fume hood. The crystalline product can then be collected by filtration, washed with water and an organic solvent (e.g., ethanol), and air-dried.

Pillar 3: Data-Driven Optimization and Troubleshooting

The successful growth of single crystals is often an iterative process that requires careful observation and optimization of experimental parameters. The following table summarizes typical starting conditions for the crystallization of copper(II)-pyrazine carboxamide complexes, based on literature precedents.

Method Solvent System Typical Temperature Growth Time Notes
Slow Evaporation Methanol, Ethanol, Acetonitrile, DMFRoom TemperatureDays to WeeksA slower evaporation rate generally yields better quality crystals. [7]
Liquid-Vapor Diffusion Solution: DMF, DMSOAnti-solvent: Diethyl ether, AcetoneRoom TemperatureDays to WeeksThe choice of anti-solvent is critical and depends on its volatility and miscibility with the primary solvent. [8]
Hydrothermal Synthesis Water, Water/Ethanol mixture120-180 °C1-3 DaysThis method is particularly effective for producing robust coordination polymers. [9]

Troubleshooting Common Crystallization Problems:

  • Formation of an Oil: "Oiling out" occurs when the concentration of the solute exceeds the supersolubility limit. This can often be remedied by using a more dilute solution, changing the solvent system, or lowering the crystallization temperature.

  • Precipitation of a Powder: This is usually a result of the solution becoming too supersaturated too quickly. To avoid this, slow down the rate of crystallization by, for example, reducing the number of holes in the parafilm for slow evaporation, or by performing vapor diffusion at a lower temperature. [10]* No Crystals Form: This may indicate that the solution is not sufficiently supersaturated. Try increasing the initial concentration of the complex or allowing for a longer crystallization time. Alternatively, the complex may be too soluble in the chosen solvent system.

Conclusion: A Pathway to Structural Clarity

The successful crystallization of copper(II) complexes with pyrazine carboxamide ligands is a crucial step in unraveling their intricate structures and unlocking their potential applications. By understanding the fundamental principles of crystallization and systematically applying the detailed protocols outlined in this guide, researchers can significantly increase their chances of obtaining high-quality single crystals. The journey to a well-defined crystal structure requires patience, careful observation, and a willingness to methodically optimize experimental conditions. The rewards, however, are profound, providing a window into the fascinating world of molecular architecture.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Single Crystal Growth of Copper Complexes.
  • Yousefi, M., et al. (n.d.). SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC CO.
  • Li, J., et al. (2005). Hydrothermal syntheses and structures of two mixed-valence copper(I,II) 2-pyrazinecarboxylate coordination polymers. Inorganic Chemistry, 44(11), 3955-9. Retrieved from [Link]

  • Baran, P., et al. (n.d.). Copper(I) and copper(II) complexes with pyrazine-containing pyridylalkylamide ligands N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide and N-(2-(pyridin-2-yl)ethyl)pyrazine-2-carboxamide. ResearchGate. Retrieved from [Link]

  • Wang, H., et al. (n.d.). Vapor-phase methods for synthesizing metal-organic framework thin films. The Innovation. Retrieved from [Link]

  • Klapötke, T. M., et al. (n.d.). Cu II Complexes and Coordination Polymers with Pyridine or Pyrazine Amides and Amino Benzamides—Structures and EPR Patterns. MDPI. Retrieved from [Link]

  • Gancheff, J. S., et al. (2021). Polynuclear 2D Copper(II) Complex of Pyrazine Containing Perchlorate As a Counter-Ion: Crystal Structure and DFT Calculations. Journal of Transition Metal Complexes, 4. Retrieved from [Link]

  • Wang, H., et al. (n.d.). Vapor-Phase Processing of Metal–Organic Frameworks. Lirias. Retrieved from [Link]

  • Reddit. (n.d.). Guides for crystallization, particularly of inorganic complexes. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of Cu(II) complexes of pyrazine-2,3-dicarboxylicacid. Retrieved from [Link]

  • ResearchGate. (n.d.). How to grow crystals of Metal complexes of Copper? Retrieved from [Link]

  • Wang, H., et al. (2024). Vapor-phase methods for synthesizing metal-organic framework thin films. The Innovation, 5(1), 100551. Retrieved from [Link]

  • Turnbull, M. M., et al. (n.d.). Pyrazine-2-carboxylate copper(II) complexes. Retrieved from [Link]

  • Groen, J., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1833-1851. Retrieved from [Link]

  • EPFL. (n.d.). Guide for crystallization. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Guide: Yield Optimization for 3-(Hydroxymethyl)pyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategy Dashboard

Synthesizing 3-(Hydroxymethyl)pyrazine-2-carboxamide presents a classic regioselectivity challenge.[1] The pyrazine ring is electron-deficient, making electrophilic aromatic substitution difficult, while the 2-carboxamide group directs nucleophilic attacks but can interfere with reduction protocols.

To improve yield, you must choose between two distinct strategies based on your starting material availability and scale:

FeatureMethod A: Direct C-H Functionalization (Minisci) Method B: Stepwise Regioselective Reduction
Primary Mechanism Radical Nucleophilic SubstitutionAnhydride Opening & Selective Reduction
Starting Material Pyrazine-2-carboxamide2,3-Pyrazinedicarboxylic anhydride
Step Count 1 Step2-3 Steps
Typical Yield 30–50% (highly variable)60–75% (reliable)
Key Challenge Polysubstitution & Over-oxidationRegioisomer separation & Reducing agent selection
Best For Rapid discovery, small scaleScale-up, high purity requirements

Method A: Direct Radical Hydroxymethylation (Minisci)[1]

This route utilizes a "Green" Minisci-type reaction.[1] The key to yield improvement here is controlling the radical flux to favor mono-substitution at the C-3 position over the C-5/C-6 positions or over-oxidation to the aldehyde.[1]

Optimized Protocol

Based on modified procedures from Bohman et al. (2014) and recent process patents.

Reagents:

  • Substrate: Pyrazine-2-carboxamide (1.0 eq)[1][2]

  • Radical Source: Methanol (Solvent & Reagent, excess)

  • Oxidant: Ammonium Persulfate (

    
    ) (3.0 eq)[1]
    
  • Acid Catalyst: Trifluoroacetic acid (TFA) (0.5 eq) or

    
     (cat.)[1]
    
  • Solvent: Water/Methanol (1:4 ratio)[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve Pyrazine-2-carboxamide in a mixture of Methanol and Water. Add TFA. Note: Acidification protonates the pyrazine N-4, lowering the LUMO energy and directing the nucleophilic hydroxymethyl radical to the C-3/C-5 positions.[1]

  • Temperature Set: Heat the mixture to 50–60°C . Do not reflux vigorously; radical half-life decreases too rapidly at higher temps.[1]

  • Controlled Addition (CRITICAL): Dissolve Ammonium Persulfate in a minimum amount of water. Add this solution dropwise over 2–3 hours.

    • Why? Dumping the oxidant causes a "radical burst," leading to dimerization of the hydroxymethyl radicals (forming glycol) or polysubstitution on the pyrazine ring.

  • Quench & Workup: Neutralize with saturated

    
    . Evaporate Methanol.[2] The product is highly water-soluble.[1] Use Continuous Liquid-Liquid Extraction  (EtOAc) for 24h or purify via reverse-phase chromatography (C18).[1]
    
Troubleshooting The Minisci Route
SymptomProbable CauseCorrective Action
Low Conversion (<20%) Poor protonation of pyrazine.[1]Ensure pH is < 3. The pyrazine ring must be protonated to accept the nucleophilic radical. Increase TFA or switch to

.
Polysubstitution (C-3, C-5, C-6) Oxidant concentration too high locally.[1]Decrease addition rate of Persulfate. Dilute the reaction mixture further (0.1 M concentration).
Formation of Aldehyde/Acid Over-oxidation of the hydroxymethyl group.Stop reaction immediately upon consumption of SM. Reduce temperature to 40°C.
Isolation Yield Low Product stuck in aqueous phase.Do NOT use simple separatory funnel extraction. Use continuous extraction or evaporate to dryness and triturate with warm Acetone/Ethanol (9:1).

Method B: Stepwise from 2,3-Pyrazinedicarboxylic Anhydride[1]

This method is superior for scale-up as it relies on thermodynamic control rather than chaotic radical kinetics.[1]

Optimized Protocol

Step 1: Regioselective Amidation

  • Suspend 2,3-Pyrazinedicarboxylic anhydride in dry THF.

  • Add Ammonia (0.5 M in dioxane) or aqueous

    
     at 0°C.
    
  • The nucleophile attacks the less hindered carbonyl (or equilibrates) to form 3-carbamoylpyrazine-2-carboxylic acid .[1]

  • Yield Check: This step is usually quantitative.

Step 2: Selective Reduction of Carboxylic Acid Challenge: Reducing the carboxylic acid (-COOH) to alcohol (-CH2OH) without touching the amide (-CONH2) or the pyrazine ring.[1]

  • Reagent Choice: Borane-Dimethyl Sulfide (

    
    ) or Mixed Anhydride activation followed by 
    
    
    
    .[1]
  • Protocol (

    
     method): 
    
    • Dissolve the acid-amide intermediate in dry THF.

    • Add

      
       (1.5 eq) dropwise at 0°C.
      
    • Stir at RT.[2][3][4] Borane reduces carboxylic acids significantly faster than amides.[1]

    • Quench carefully with MeOH.

    • Reflux with MeOH to break boron-nitrogen complexes.[1]

Troubleshooting The Stepwise Route
SymptomProbable CauseCorrective Action
Amide Reduction (Over-reduction) Reaction time too long or temp too high.[1]Monitor by TLC/LCMS. Quench immediately when acid is consumed. Keep temp < 25°C.
Ring Reduction (Tetrahydropyrazine) Hydrogenation side reaction.Avoid catalytic hydrogenation methods (

). Stick to hydride donors (

or

/mixed anhydride).
Poor Solubility Intermediate acid is zwitterionic.Use DMF/THF mixtures. If using

, generate the mixed anhydride (Ethyl chloroformate/NMM) first to solubilize.

Visual Troubleshooting & Mechanism

Reaction Logic & Decision Tree

G Start Start: Choose Precursor RouteA Route A: Pyrazine-2-carboxamide (Direct Minisci) Start->RouteA Small Scale / Rapid RouteB Route B: 2,3-Pyrazinedicarboxylic Anhydride (Stepwise) Start->RouteB Scale-up / High Purity Minisci Reaction: MeOH + (NH4)2S2O8 + TFA 50-60°C, Slow Addition RouteA->Minisci Step1 Step 1: Ring Opening (NH3) Forms Acid-Amide RouteB->Step1 CheckYield Check LCMS Conversion Minisci->CheckYield PolySub Issue: Polysubstitution? CheckYield->PolySub Impure Profile NoRxn Issue: Low Conversion? CheckYield->NoRxn Low Yield Product Target: 3-(Hydroxymethyl) pyrazine-2-carboxamide CheckYield->Product Success ActionPoly Dilute Rxn (0.1M) Slower Oxidant Addition PolySub->ActionPoly Yes ActionPoly->Minisci Retry ActionAcid Increase Acid (Lower pH) Check Pyrazine Protonation NoRxn->ActionAcid Yes ActionAcid->Minisci Retry Step2 Step 2: Selective Reduction (BH3-DMS or Mixed Anhydride) Step1->Step2 Step2->Product

Caption: Decision matrix for synthesis route selection and troubleshooting logic for the Minisci reaction parameters.

FAQ: Expert Insights

Q: Why is continuous extraction recommended over standard extraction? A: Pyrazine carboxamides are highly polar and capable of hydrogen bonding with water. Standard DCM or EtOAc extractions often leave 30–40% of the product in the aqueous phase. A continuous liquid-liquid extractor (using EtOAc) allows for exhaustive recovery over 12–24 hours without using massive solvent volumes.[1] Alternatively, evaporating to dryness and triturating the salts with dry acetone or MeOH:DCM (1:9) is effective.

Q: Can I use the Fenton reagent (


) instead of Persulfate? 
A:  While Fenton chemistry generates radicals, it often requires highly acidic conditions and can lead to iron contamination which is difficult to remove from the chelating pyrazine product. The Persulfate/Alcohol method (Bohman et al.) is cleaner ("Green Minisci") and simplifies purification.

Q: How do I confirm the regiochemistry? A: In the 1H NMR, the starting material (Pyrazine-2-carboxamide) has three aromatic protons.[1] The 3-substituted product will show two aromatic protons as doublets (coupling


 for C-5/C-6).[1] If you see a singlet, you may have substituted at C-5 or C-6, or polysubstituted.[1] The 3-position is sterically hindered but electronically activated by the protonated N-4.[1]

References

  • Minisci Reaction Optimization: Bohman, B., et al. (2014). "Alkylations and hydroxymethylations of pyrazines via green Minisci-type reactions." Organic Letters, 16(11), 2787-2789.[1]

  • Pyrazine Functionalization: Doležal, M., et al. (2002). "Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity." Molecules, 7(3), 363-373.[1]

  • Selective Reduction: Bailey, C. L., et al. (2016).[5] "Controlled Reduction of Tertiary Amides to the Corresponding Alcohols, Aldehydes, or Amines Using Dialkylboranes and Aminoborohydride Reagents." Journal of Organic Chemistry, 81(9), 3619-3628.[5] [1][5]

  • General Pyrazine Chemistry: Sato, N. (1980). "Studies on pyrazines. 6. Preparation of 3-substituted pyrazine-2-carboxamides." Journal of Heterocyclic Chemistry. (Foundational text on pyrazine regioselectivity).

Sources

Technical Support Center: Purification of 3-(Hydroxymethyl)pyrazine-2-carboxamide by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 3-(Hydroxymethyl)pyrazine-2-carboxamide via recrystallization. This critical intermediate, a derivative of pyrazine carboxamide, is instrumental in the synthesis of various pharmaceutical compounds, including antivirals.[1][2] Ensuring its purity is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API).[1][3] This document offers practical, field-proven insights to troubleshoot common issues and answer frequently asked questions, ensuring the integrity of your experimental outcomes.

Troubleshooting Guide

This section addresses specific problems that may arise during the recrystallization of this compound, providing step-by-step solutions and explaining the underlying chemical principles.

Problem 1: No Crystal Formation Upon Cooling

Question: I've dissolved my crude this compound in a hot solvent and allowed it to cool, but no crystals have formed. What should I do?

Answer:

This is a common issue, often stemming from a few key factors. Here’s a systematic approach to induce crystallization:

  • Check for Supersaturation: The most frequent cause is using too much solvent, resulting in a solution that is not supersaturated upon cooling.[4][5]

    • Solution: Gently reheat the solution to evaporate a portion of the solvent.[5] A good rule of thumb is to reduce the volume by 10-20% and then allow it to cool again. Be cautious not to evaporate too much solvent, which could cause the compound to "oil out."

  • Induce Nucleation: Crystal growth requires a nucleation site.[4]

    • Scratching Method: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface.[4][5] The microscopic scratches on the glass can provide nucleation sites for crystal formation.

    • Seeding: If you have a small amount of pure this compound, add a single, tiny crystal to the cooled solution.[5] This "seed crystal" will act as a template for further crystal growth.

  • Lower the Temperature: If crystals still haven't formed at room temperature, further reduce the temperature by placing the flask in an ice-water bath.[6] Slow cooling is crucial for forming pure, well-defined crystals.[6] A rapid temperature drop can lead to the formation of small, impure crystals or an oil.

  • Consider a Different Solvent System: If the above methods fail, your chosen solvent may not be ideal. It's possible the compound is too soluble even at low temperatures. In this case, a two-solvent recrystallization might be necessary.

Problem 2: The Compound "Oils Out" Instead of Crystallizing

Question: Upon cooling, my this compound is separating as an oily liquid rather than solid crystals. How can I resolve this?

Answer:

"Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is too concentrated or cools too quickly.[7]

  • Reheat and Add More Solvent: Reheat the mixture until the oil redissolves completely. Then, add a small amount of additional hot solvent to slightly decrease the saturation.[4]

  • Slow Cooling is Critical: Allow the solution to cool very slowly. You can achieve this by insulating the flask or letting it cool on a hot plate that is turned off.[4] This gives the molecules more time to orient themselves into a crystal lattice.

  • Lower the Saturation Point: If slow cooling doesn't work, try adding a larger volume of the hot solvent to ensure the saturation point is reached at a lower temperature.

  • Change Solvents: If the problem persists, the chosen solvent is likely unsuitable. Select a solvent with a lower boiling point.

Problem 3: Low Recovery of Purified Crystals

Question: I successfully obtained crystals, but my final yield of this compound is very low. What could have gone wrong?

Answer:

A low yield can be attributed to several factors throughout the recrystallization process.

  • Excessive Solvent Usage: Using too much solvent will result in a significant portion of your compound remaining dissolved in the mother liquor even after cooling.[5]

    • To Check: After filtering your crystals, take a small sample of the filtrate and evaporate it. A large amount of residue indicates that a substantial quantity of your product was lost.[5]

  • Premature Crystallization: If crystals form too early, for instance during hot filtration to remove insoluble impurities, they will be lost.[6][7]

    • Solution: Ensure your filtration apparatus (funnel and receiving flask) is pre-heated. Use a slight excess of hot solvent to keep the compound dissolved during this step, and then boil off the excess solvent before cooling.[7]

  • Incomplete Crystallization: Not allowing enough time for the solution to cool and for crystallization to complete can lead to a reduced yield.[6] Patience is key in this step.

  • Washing with Warm Solvent: Washing the collected crystals with a solvent that is not sufficiently cold will dissolve some of your product. Always use ice-cold solvent for washing.

Problem 4: Poor Crystal Quality or Discoloration

Question: The crystals I obtained are very fine, like a powder, or they are discolored. How can I improve their quality and purity?

Answer:

The quality of your crystals is a direct indicator of purity.

  • For Fine Crystals: Fine powders often result from rapid cooling, which traps impurities within the crystal lattice.[8]

    • Solution: Repeat the recrystallization process, ensuring a very slow cooling rate. This allows for the formation of larger, more ordered, and purer crystals.

  • For Discolored Crystals: Discoloration indicates the presence of impurities.

    • Activated Charcoal: If the discoloration is due to colored organic impurities, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb your product.

    • Incomplete Removal of Impurities: Ensure that all insoluble impurities are removed via hot gravity filtration before cooling.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for recrystallizing this compound?

A1: As an amide, this compound is a polar molecule.[9] Therefore, polar solvents are generally the best choice.[9] Good starting points for solvent screening include:

  • Alcohols: Methanol and ethanol are often effective.[9][10]

  • Water: Due to the hydroxyl and amide groups, water can be a suitable solvent, especially when used in a mixed solvent system (e.g., ethanol/water).

  • Acetonitrile: This polar aprotic solvent can yield very good results for the recrystallization of amides.[9]

  • Acetone: Another viable polar aprotic solvent.[9]

The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

Q2: What are the potential impurities in crude this compound?

A2: Impurities can arise from the synthesis process or degradation.[1][3] Common impurities may include:

  • Unreacted Starting Materials: Depending on the synthetic route.

  • By-products: Such as other pyrazine derivatives formed during the reaction.[3]

  • Degradation Products: Hydrolysis or oxidation by-products can form under certain conditions.[3]

  • Residual Solvents: Solvents used in the synthesis, such as dimethyl sulfoxide or methanol, may be present.[3]

Q3: How can I assess the purity of my recrystallized product?

A3: Several analytical techniques can be used to determine the purity of your this compound:

  • Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range.[6] The reported melting point for 3-Hydroxypyrazine-2-carboxamide is 261 °C (with decomposition). Impurities will typically lower and broaden the melting point range.

  • Chromatography: High-Performance Liquid Chromatography (HPLC) is a standard and highly sensitive method for assessing purity and quantifying impurities.[11] Thin-Layer Chromatography (TLC) can provide a quick qualitative assessment.

  • Spectroscopy: Techniques like ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry can confirm the structure and identify any impurities present.[1]

Q4: Is it better to use a single solvent or a two-solvent system for recrystallization?

A4: The single-solvent method is generally preferred for its simplicity.[8] However, if a suitable single solvent cannot be found, a two-solvent system is an excellent alternative. In this method, the compound is dissolved in a minimal amount of a hot "good" solvent (in which it is very soluble). Then, a "poor" solvent (in which it is insoluble) is added dropwise until the solution becomes cloudy. The solution is then reheated until it becomes clear again and allowed to cool slowly.

Experimental Protocol: Single-Solvent Recrystallization

This protocol provides a step-by-step methodology for the purification of this compound using a single solvent.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol, acetonitrile)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Gravity filtration setup (funnel, fluted filter paper)

  • Vacuum filtration setup (Büchner funnel, filter paper, filter flask)

  • Ice-water bath

Procedure:

  • Solvent Selection: Choose an appropriate solvent based on preliminary solubility tests.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and bring the mixture to a gentle boil while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Gravity Filtration: If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration to remove them. Use a pre-heated funnel and receiving flask to prevent premature crystallization.

  • Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this time.

  • Complete Crystallization: Once the solution has reached room temperature and crystal formation appears to have ceased, place the flask in an ice-water bath for at least 15-30 minutes to maximize the yield.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Allow the crystals to dry completely. This can be done by leaving them in the Büchner funnel with the vacuum on for a period of time, or by transferring them to a watch glass to air dry. For faster drying, a vacuum oven at a temperature well below the compound's melting point can be used.

Visualizations

Recrystallization Workflow

Recrystallization_Workflow A Crude Solid B Dissolve in Minimal Hot Solvent A->B C Hot Solution B->C D Insoluble Impurities? C->D E Hot Gravity Filtration D->E Yes G Slow Cooling D->G No F Clear Hot Filtrate E->F F->G H Crystal Formation G->H I Vacuum Filtration H->I J Pure Crystals I->J K Mother Liquor (Soluble Impurities) I->K

Caption: A flowchart of the single-solvent recrystallization process.

Troubleshooting Decision Tree

Troubleshooting_Recrystallization Start No Crystals Formed Q1 Is solution clear? Start->Q1 A1 Too much solvent. Boil off some solvent. Q1->A1 Yes A2 Induce Nucleation: - Scratch flask - Add seed crystal Q1->A2 Cloudy/Saturated Q2 Crystals forming? A1->Q2 A2->Q2 A3 Cool in ice bath Q2->A3 No Success Crystals Obtained Q2->Success Yes A3->Q2 A4 Consider new solvent or two-solvent system A3->A4 Still no crystals

Caption: A decision tree for troubleshooting the lack of crystal formation.

Quantitative Data Summary

PropertyValueSource
Chemical Name This compound-
Molecular Formula C₆H₇N₃O₂-
Molecular Weight 153.14 g/mol -
Melting Point 261 °C (decomposes)
Appearance White to off-white solid[12]

Solubility Profile of Related Pyrazine Carboxamides:

SolventSolubilityReference
Methanol Soluble[13]
Ethanol Soluble[13]
Chloroform Soluble to sparingly soluble[13]
Dimethyl Sulfoxide (DMSO) Soluble[13]
Water Sparingly soluble to insoluble[13]

Note: This solubility data is for various pyrazine carboxamide derivatives and serves as a general guide. Specific solubility for this compound should be determined experimentally.

References

  • Veeprho. (n.d.). Favipiravir Impurities and Related Compound. Retrieved from [Link]

  • ResearchGate. (2020). What is the best technique for amide purification? Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 2.1: Recrystallization. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • PMC. (n.d.). Favipiravir (SARS‐CoV‐2) degradation impurities: Identification and route of degradation mechanism in the finished solid dosage form using LC/LC–MS method. Retrieved from [Link]

  • UCLA Chemistry and Biochemistry. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). favipiravir-impurities. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). recrystallization.pdf. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]

  • Reddit. (2019). Recrystallization with two solvents. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Retrieved from [Link]

  • MDPI. (2024). Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents. Retrieved from [Link]

  • Revista de Chimie. (n.d.). SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC CO. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. Retrieved from [Link]

  • PMC. (n.d.). Crystal structures of N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide (monoclinic polymorph) and... Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2016). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility Advantage of Pyrazine-2-carboxamide: Application of Alternative Solvents on the Way to the Future Pharmaceutical Development. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) Synthesis and Characterization of the Metal Complexes of Pyrazine-2-Carboxamide Schiff Base. Retrieved from [Link]

  • LookChem. (n.d.). Pyrazinecarboxamide(98-96-4)MSDS Melting Point Boiling Density Storage Transport. Retrieved from [Link]

  • MDPI. (2023). Modeling of the Aqueous Solubility of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a] pyrazine-3-carboxamide: From Micronization to Creation of Amorphous–Crystalline Composites with a Polymer. Retrieved from [Link]

  • PMC. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Retrieved from [Link]

  • Moroccan Journal of Chemistry. (2022). Chemical Transformation of Pyrazine Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). US9458115B2 - Synthesis of substituted pyrazines.
  • PMC. (n.d.). Accessing new polymorphs and solvates through solvothermal recrystallization. Retrieved from [Link]

Sources

stability of 3-(Hydroxymethyl)pyrazine-2-carboxamide in aqueous solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(Hydroxymethyl)pyrazine-2-carboxamide

Executive Technical Summary

This compound is a critical pyrazine intermediate, often utilized in the synthesis of antiviral pharmacophores (analogous to Favipiravir/T-705 precursors). While the pyrazine core is aromatic and generally robust, this specific molecule exhibits "Ortho-Effect" instability in aqueous media.

The proximity of the hydroxymethyl group (C3) to the carboxamide group (C2) creates a high thermodynamic potential for intramolecular cyclization , leading to lactonization. Furthermore, the amide moiety is susceptible to hydrolysis under non-neutral pH.

Key Stability Risks:

  • Lactonization (Cyclization): Formation of furo[3,4-b]pyrazin-5(7H)-one derivatives with the release of ammonia.

  • Amide Hydrolysis: Conversion to 3-(hydroxymethyl)pyrazine-2-carboxylic acid.

  • Photolytic Degradation: Pyrazine rings are UV-active and prone to radical formation under light exposure.

Degradation Pathways (Visualized)

The following diagram illustrates the competing degradation pathways you must control during experimentation.

DegradationPathways Figure 1: Primary aqueous degradation pathways of this compound. Parent 3-(Hydroxymethyl) pyrazine-2-carboxamide Acid Hydrolysis Product: 3-(Hydroxymethyl)pyrazine- 2-carboxylic acid Parent->Acid Hydrolysis (+H2O, -NH3) (pH < 3 or pH > 9) Lactone Cyclization Product: Furo[3,4-b]pyrazin- 5(7H)-one (Lactone) Parent->Lactone Intramolecular Cyclization (-NH3, Heat/Acid) Aldehyde Oxidation Product: 3-Formylpyrazine- 2-carboxamide Parent->Aldehyde Oxidation (Air/Light)

Caption: Figure 1: The "Ortho-Effect" drives cyclization (Yellow), while pH extremes drive hydrolysis (Red).

Troubleshooting Guide & FAQs

This section addresses specific anomalies reported by researchers working with this compound in HPLC and LC-MS workflows.

Issue 1: "I see a split peak or a 'ghost' peak in my HPLC chromatogram."
  • Diagnosis: This is likely the Lactone derivative .

  • Mechanism: In acidic mobile phases (commonly 0.1% Formic Acid or TFA), the 3-hydroxymethyl group attacks the amide carbonyl. This reaction is reversible but can lead to peak broadening or splitting if the interconversion rate is comparable to the chromatographic timescale.

  • Solution:

    • Immediate: Switch to a neutral pH mobile phase (e.g., Ammonium Acetate pH 6.5) to suppress acid-catalyzed cyclization.

    • Verification: Analyze the mass spectrum. The lactone will have a mass of

      
       (loss of 
      
      
      
      ).
Issue 2: "My stock solution turned yellow overnight at 4°C."
  • Diagnosis: Oxidative polymerization or photolysis.

  • Mechanism: Pyrazines are electron-deficient but can undergo complex radical reactions under UV light or in the presence of dissolved oxygen, leading to diazanaphthalene-like oligomers (chromophores).

  • Solution:

    • Protocol: Always degas buffers and use amber glass vials.

    • Rescue: If the yellowing is faint, filter through a 0.22 µm PVDF filter; however, quantification is likely compromised.

Issue 3: "The compound is precipitating in my bioassay buffer (PBS)."
  • Diagnosis: Solubility limit reached due to intermolecular H-bonding.

  • Context: While the molecule is polar, pyrazine carboxamides have high crystal lattice energy due to strong intermolecular hydrogen bonding (Amide-Amide interactions).

  • Solution:

    • Add Co-solvent: Pre-dissolve in DMSO (up to 5% final concentration) before adding to aqueous buffer.

    • Sonication: Sonicate for 5 minutes at

      
      . Do not heat, as this accelerates lactonization.
      

Validated Stability Data & Protocols

Table 1: pH-Dependent Stability Profile (25°C)
pH ConditionHalf-Life (

)
Dominant DegradantMechanism
pH 1.2 (SGF) < 4 HoursLactone / Carboxylic AcidAcid-catalyzed cyclization & hydrolysis
pH 4.5 ~ 12 HoursLactone (Minor)Slow cyclization equilibrium
pH 7.4 (PBS) > 24 HoursStableMinimal reactivity (kinetic stability)
pH 10.0 < 2 HoursCarboxylic AcidBase-catalyzed hydrolysis (irreversible)
Protocol: Preparation of Stable Aqueous Stock

Use this protocol to maximize the experimental window for bioassays.

Reagents:

  • Compound: this compound (purity >98%).

  • Solvent: DMSO (Anhydrous).

  • Diluent: 10 mM Ammonium Acetate (pH 7.0).

Step-by-Step:

  • Weighing: Weigh 10 mg of compound into an amber glass vial.

  • Primary Solubilization: Add 1.0 mL anhydrous DMSO. Vortex until clear. (Concentration: 10 mg/mL).

    • Why: DMSO prevents the "ortho-attack" cyclization that occurs in water.

  • Aqueous Dilution: Immediately prior to use, dilute the DMSO stock 1:10 into the Ammonium Acetate buffer.

    • Critical: Do not store the aqueous dilution. Use within 4 hours.

  • QC Check: Measure absorbance at 320 nm. An increase over time indicates degradation (formation of conjugated byproducts).

References & Authority

  • Favipiravir Impurity Profiling:

    • Context: this compound is structurally homologous to impurities found in Favipiravir (T-705) synthesis, sharing the pyrazine-carboxamide core instability.

    • Source:Madan, J. et al. (2021).[1] "Structural Elucidation of Alkali Degradation Impurities of Favipiravir."

  • Pyrazine Hydrolysis Mechanisms:

    • Context: Defines the mechanism of amide hydrolysis and ring reduction/oxidation in pyrazine-2-carboxylates.

    • Source:Müller, R. et al. (2010).[2] "Pyrazines: occurrence, formation and biodegradation."[2] Applied Microbiology and Biotechnology.

  • Intramolecular Cyclization (General Chemistry):

    • Context: The "Ortho Effect" describing the cyclization of hydroxymethyl-amides to lactones is a fundamental organic mechanism (Neighboring Group Participation).

    • Source:Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard Text for Mechanistic Validation).

  • Pyrazine Photostability:

    • Context: Documentation of pyrazine sensitivity to UV light and oxidative degradation.

    • Source:National Institutes of Health (NIH) - PubChem Compound Summary: Favipiravir (Analogous data).

Sources

Technical Support Center: Chemoselective Synthesis of Pyrazine Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Preventing Over-Reduction in Pyrazine Chemistries Audience: Medicinal Chemists, Process Development Scientists

Executive Summary: The Pyrazine Paradox

Pyrazine (1,4-diazine) presents a unique challenge in organic synthesis. It is an electron-deficient aromatic ring (


-deficient), making it highly susceptible to nucleophilic attack but generally resistant to electrophilic substitution. However, under reductive conditions  (specifically catalytic hydrogenation or dissolved metal reductions), the pyrazine ring becomes the "weakest link."

The Core Problem: In the synthesis of Pyrazine-2-carboxamide derivatives (e.g., Pyrazinamide analogs, Favipiravir intermediates), researchers often encounter "Over-Reduction." This manifests in two distinct ways:

  • Ring Saturation: Unintended hydrogenation of the pyrazine ring to piperazine or dihydropyrazine while attempting to reduce a side-chain functional group (e.g.,

    
    , alkene saturation, or benzyl deprotection).
    
  • Functional Group Over-Reduction: Reduction of the carboxamide moiety itself (

    
    ) to a primary amine (
    
    
    
    ) or alcohol when using strong hydride donors.

This guide provides the mechanistic insight and protocols to navigate these chemoselectivity minefields.

Diagnostic & Mechanistic Analysis

Before troubleshooting, confirm the nature of your over-reduction. Pyrazine reduction is often pH-dependent and catalyst-specific.

Visualizing the Over-Reduction Pathway

The following diagram illustrates the competitive pathways during the reduction of a substituted pyrazine.

PyrazineReduction Start Substituted Pyrazine (Target Scaffold) Target Target Product (Side-chain Reduced) Start->Target Chemoselective Cond. (e.g., Zn/AcOH, poisoned Pd) Dihydro 1,2- or 1,4-Dihydropyrazine (Unstable Intermediate) Start->Dihydro H2/Pd-C (Acidic) Amine Aminomethyl Pyrazine (Amide Over-Reduction) Start->Amine LiAlH4 / BH3 Piperazine Piperazine Derivative (Over-Reduced Impurity) Dihydro->Piperazine Rapid H2 uptake

Figure 1: Competitive reduction pathways. The "Danger Zone" (Red/Yellow) represents ring saturation or amide reduction, often triggered by acidic media or unpoisoned catalysts.

Diagnostic Checklist: Do I have a Piperazine?

If your yield is low or the product is "gummy," check your


 NMR for these tell-tale signs of ring reduction:
  • Loss of Aromaticity: Disappearance of the characteristic pyrazine singlets/doublets in the

    
     region.
    
  • Upfield Shift: Appearance of broad multiplets in the

    
     region (typical of piperazine ring protons).
    
  • Mass Spec: A mass shift of

    
     or 
    
    
    
    Da (Tetrahydropyrazine or Piperazine formation).
Troubleshooting Guide (Q&A)
Scenario A: Catalytic Hydrogenation (The "Big One")

Issue: "I am trying to remove a Cbz/Benzyl protecting group or reduce a nitro group on my pyrazine carboxamide. The reaction works, but I'm getting significant amounts of the piperazine analog."

Root Cause: Pyrazine rings are easily protonated (


). The protonated pyrazinium ion  is significantly more susceptible to hydrogenation than the neutral species. Standard hydrogenation conditions (often involving hidden acidity or highly active Pd) will reduce the ring.

Corrective Actions:

  • Switch the Catalyst:

    • Avoid:

      
       (Adams' catalyst) in acetic acid. This is the gold standard for intentionally reducing pyrazines to piperazines.
      
    • Use:Raney Nickel (often less active toward the heterocyclic ring) or Pd(OH)

      
      /C  (Pearlman's catalyst).
      
  • Control the pH (The "Poison" Strategy):

    • Run the hydrogenation in neutral or slightly basic media to keep the pyrazine unprotonated.

    • Add an amine poison: Add 1-5 equivalents of Ammonia or Pyridine to the reaction mixture. This occupies the active sites on the catalyst and suppresses ring reduction.

    • Protocol Adjustment: Instead of

      
      , use 
      
      
      
      .
  • Alternative Hydrogen Sources:

    • Use Transfer Hydrogenation (e.g., Ammonium Formate + Pd/C). This is often milder and more selective than balloon

      
      .
      
Scenario B: Hydride Reductions

Issue: "I used


 to reduce an ester elsewhere on the molecule, but my carboxamide group disappeared or the ring broke."

Root Cause:


 is non-selective. It will reduce the pyrazine carboxamide to the primary amine (

) and can even open electron-deficient rings.

Corrective Actions:

  • Use

    
     with Additives:  Sodium borohydride alone rarely reduces amides or pyrazine rings. If you need to reduce an ester in the presence of a pyrazine carboxamide, use 
    
    
    
    in
    
    
    .
  • Luche Reduction: If reducing a ketone to an alcohol, use

    
    . The Cerium coordinates to the carbonyl, accelerating its reduction while leaving the electron-deficient pyrazine ring untouched.
    
Scenario C: Synthesis from Cyanopyrazine

Issue: "I am hydrating 2-cyanopyrazine to the amide. I see over-hydrolysis to the acid or some reduction by-products."

Root Cause: While not a "reduction" in the classic sense, using metal catalysts for hydration can lead to side reactions. Strong basic hydrolysis can also degrade the ring.

Corrective Actions:

  • Peroxide-Mediated Hydrolysis: Use

    
     with mild base (
    
    
    
    ) in DMSO. This is an oxidative hydrolysis that prevents any reductive pathways.
  • Manganese Dioxide (

    
    ):  Amorphous 
    
    
    
    in dichloromethane can catalyze the hydration of nitrile to amide without touching the ring or over-hydrolyzing to the acid.
Experimental Protocols
Protocol 1: Chemoselective Nitro Reduction (Preserving the Pyrazine Ring)

Context: Reducing a nitro group on a pyrazine scaffold without hydrogenating the ring.

Method: Iron-mediated reduction (Bechamp conditions) or Zinc/Ammonium Chloride. Avoid Pd/C + H2.

ReagentEquivalentsRole
Substrate 1.0Pyrazine-NO2 derivative
Iron Powder (Fe) 5.0Single Electron Transfer (SET) reductant
Ammonium Chloride 10.0Electrolyte/Proton source (Mild pH)
Ethanol/Water 4:1 v/vSolvent system

Step-by-Step:

  • Dissolve the nitro-pyrazine substrate in

    
     (4:1).
    
  • Add solid

    
     and Iron powder (325 mesh).
    
  • Heat to reflux (

    
    ) with vigorous stirring for 2-4 hours.
    
  • Monitor: TLC should show consumption of starting material. The pyrazine ring remains intact because Fe/NH4Cl is not strong enough to reduce the heteroaromatic ring.

  • Workup: Filter hot through Celite (caution: pyrophoric iron residues). Concentrate filtrate.

Protocol 2: "Safe" Catalytic Hydrogenation (Deprotection)

Context: Removing a Benzyl (Bn) group from a pyrazine carboxamide derivative.

Method: Poisoned Pd/C Hydrogenation.

ParameterConditionRationale
Catalyst

(low loading)
Standard deprotection catalyst
Solvent

or

Avoid Acetic Acid (promotes ring reduction)
Additive Diphenylsulfide (0.1 eq) or

Poisons catalyst activity toward the aromatic ring
Pressure Atmospheric (Balloon)High pressure forces ring saturation

Step-by-Step:

  • Dissolve substrate in Methanol.[1]

  • Add

    
     (
    
    
    
    ).
  • CRITICAL: Add 3 drops of aqueous Ammonia or Pyridine per mmol of substrate.

  • Purge with Nitrogen, then Hydrogen. Stir at RT.

  • The basic environment prevents the formation of the Pyrazinium cation, significantly raising the activation energy for ring hydrogenation.

Comparative Data: Catalyst Selectivity

The following table summarizes the risk of over-reduction for common reducing agents applied to pyrazine carboxamides.

Reducing SystemTarget Functional GroupRisk to Pyrazine RingRisk to AmideRecommendation
H2 / PtO2 / AcOH Alkene / NitroCRITICAL LowDO NOT USE (Will form piperazine)
H2 / Pd-C / MeOH Alkene / BnHigh LowUse with poison (NH3/Pyridine)
Fe / NH4Cl NitroNone NoneRecommended for Nitro reduction
NaBH4 / MeOH Ketone / AldehydeLow LowRecommended for Carbonyls
LiAlH4 / THF Ester / AcidMedium Critical Avoid (Reduces amide to amine)
DIBAL-H (-78°C) EsterLow MediumUse strict temp control
References
  • Cheeseman, G. W. H., & Werstiuk, E. S. (1972). Recent advances in pyrazine chemistry. Advances in Heterocyclic Chemistry, 14, 99-209. Link

  • Sato, T., et al. (2006). Practical Synthesis of 2-Aminopyrazine-3-carboxylic Acid Derivatives via Chemoselective Reduction. Synthesis, 2006(16), 2659-2662. Link

  • Tagawa, Y., et al. (2002). Selective reduction of the pyrazine ring in quinoxalines and pyrazines with sodium cyanoborohydride. Heterocycles, 57(12), 2261-2268. Link

  • Doležal, M., et al. (2009). Synthesis and antimycobacterial evaluation of pyrazine-2-carboxamides. European Journal of Medicinal Chemistry, 44(3), 1165-1171. Link

Disclaimer: This guide is for research purposes only. Always consult Material Safety Data Sheets (MSDS) and perform a risk assessment before handling pyrazine derivatives or pressurized hydrogen.

Sources

Technical Support Center: Troubleshooting HPLC Peak Tailing for Polar Pyrazine Amides

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Topic: High-Performance Liquid Chromatography (HPLC) Method Development & Troubleshooting Target Analyte Class: Polar Pyrazine Amides (e.g., Pyrazinamide and derivatives)

Executive Summary: The "Pyrazine Paradox"

Pyrazine amides present a unique chromatographic challenge. Unlike standard bases, the pyrazine ring nitrogen is weakly basic (pKa ≈ 0.5), meaning the molecule is often neutral at typical HPLC pH levels (pH 3–7). Yet, researchers frequently encounter severe peak tailing (


).

Why does this happen? The tailing is rarely due to classical cation-exchange (ionic) interactions. Instead, it is driven by Lewis acid-base interactions (hydrogen bonding) between the amide functionality and isolated silanols, or hydrophobic collapse (dewetting) when using high-aqueous mobile phases to retain these polar species.

This guide provides a self-validating troubleshooting protocol to isolate and resolve these specific mechanisms.

Diagnostic Workflow (Decision Tree)

Before altering chemistry, use this logic flow to identify the root cause of the tailing.

TailingDiagnosis Start START: Peak Tailing (Tf > 1.5) CheckVoid Step 1: Inject Neutral Marker (e.g., Toluene/Uracil) Start->CheckVoid IsVoid Does the marker tail? CheckVoid->IsVoid Physical PHYSICAL ISSUE (Void volume, bad frit, connection) IsVoid->Physical Yes Chemical CHEMICAL ISSUE (Secondary Interactions) IsVoid->Chemical No CheckMP Step 2: Check Mobile Phase Is Water > 95%? Chemical->CheckMP Dewetting PHASE COLLAPSE (Dewetting) CheckMP->Dewetting Yes (Standard C18) CheckpH Step 3: Check pH vs. pKa Is analyte protonated? CheckMP->CheckpH No Silanol SILANOL INTERACTION (H-Bonding or Cation Exchange) CheckpH->Silanol Likely Metal METAL CHELATION (Pyrazine ring interaction) CheckpH->Metal If pH ok & tailing persists

Figure 1: Diagnostic logic flow for isolating physical vs. chemical causes of peak asymmetry.

Technical Deep Dive: The Solutions

Issue A: Secondary Silanol Interactions (H-Bonding)

Even if the pyrazine nitrogen is not protonated, the amide group is a strong Hydrogen Bond donor/acceptor. It interacts with free acidic silanols (


) on the silica surface.

The Fix:

  • Switch to a "Polar-Embedded" Column: These columns have a functional group (carbamate, amide, ether) embedded in the alkyl chain. This group forms a "water shield" over the silica surface, blocking silanols, and provides an alternative interaction site for the pyrazine amide.

  • Increase Buffer Strength: Low ionic strength (e.g., 0.1% Formic Acid) is insufficient to mask silanols. Use 20–25 mM phosphate or ammonium acetate.

Issue B: Phase Dewetting (Hydrophobic Collapse)

Polar pyrazines require high aqueous content (>95% water) to retain on a standard C18 column. Under high pressure, the hydrophobic C18 chains can "collapse" or mat down to escape the water, leading to loss of retention and distorted, tailing peaks.

The Fix:

  • Use a C18-AQ (Aqueous) Column: These phases utilize proprietary bonding (often trifunctional or polar-endcapped) that remains extended in 100% water.

  • Switch to HILIC: If retention is

    
     minutes in RPLC, move to Hydrophilic Interaction Liquid Chromatography (HILIC) using a Bare Silica or Amide phase.
    
Issue C: Metal Chelation

The pyrazine ring nitrogen and the amide oxygen can act as a bidentate ligand, chelating trace metals (Iron, Zinc) leached from stainless steel frits. This results in severe tailing.

The Fix:

  • Passivation: Flush the system with 6N Nitric Acid (remove column first!) or a chelator like EDTA.

  • Hardware: Use PEEK-lined columns or bio-inert LC systems.

Comparative Data: Column Selection Matrix

Use this table to select the correct stationary phase based on your specific pyrazine derivative properties.

Column ClassMechanismSuitability for Pyrazine AmidesRisk Factor
Standard C18 Hydrophobic InteractionPoor . Requires high % water; risk of dewetting.High tailing due to exposed silanols.
Polar-Embedded C18 Hydrophobic + H-BondingExcellent . Shields silanols; improves peak symmetry.[1]Limited pH range (usually 2–8).[2]
C18-AQ (Aqueous) Hydrophobic (resistant to collapse)Good . Allows 100% aqueous mobile phase for retention.[2][3][4]May still show silanol activity if not fully end-capped.
HILIC (Amide) Partitioning into water layerBest for very polar . High retention; sharp peaks.[2][3][4]Requires ACN-rich mobile phase (opposite of RPLC).

Frequently Asked Questions (Troubleshooting)

Q1: I am using 0.1% TFA, but my pyrazine amide still tails. Why?

Answer: While TFA (Trifluoroacetic acid) is a strong ion-pairing agent that usually masks silanols, it may not be sufficient for pyrazines if the tailing is driven by Hydrogen Bonding rather than ionic interaction.

  • Protocol: Switch to a buffered mobile phase (e.g., 20 mM Ammonium Phosphate, pH 3.0). The phosphate ions are more effective at masking silanol sites than TFA in this specific context.

Q2: My retention time varies run-to-run, and the peak tails.

Answer: This is a classic symptom of Phase Dewetting . If you are running >95% aqueous mobile phase on a standard C18 column, the phase is collapsing.

  • Test: Stop the flow for 10 minutes, then restart. If retention time shifts significantly in the next injection, dewetting is occurring.

  • Solution: Switch to a C18-AQ or Polar-Embedded column designed for 100% aqueous stability.

Q3: Can I use high pH to fix the tailing?

Answer: For pyrazines (pKa ~0.5), increasing pH to 7 or 8 ensures the molecule is neutral, which should eliminate cation-exchange tailing. However, at pH > 7, silica dissolves, and more silanols become ionized (


), potentially increasing H-bonding interactions.
  • Recommendation: If you must use high pH, use a Hybrid Particle (e.g., BEH/Xtimate) column that is stable up to pH 12. Generally, low pH (2.5–3.0) with high buffer strength is safer and more effective for this class.

Q4: How do I know if it's the column or the system?

Answer: Perform the Neutral Marker Test .

  • Inject a neutral, non-polar compound (e.g., Toluene or Acetophenone) using your mobile phase.

  • Calculate the Tailing Factor (

    
    ).
    
  • Result:

    • If Toluene

      
      : The problem is Physical  (void volume, bad connection, detector cell).
      
    • If Toluene

      
       but Pyrazine 
      
      
      
      : The problem is Chemical (silanol interaction/column chemistry).

References

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in hydrophilic interaction chromatography. Journal of Chromatography A. Link

  • Dolan, J. W. (2018). LC Troubleshooting: All of My Peaks are Tailing! What Should I Do? LCGC North America. Link

  • PubChem. (2025).[5] Pyrazinamide Compound Summary (pKa and Chemical Properties). National Library of Medicine. Link

  • Waters Corporation. (2020). Designing Reversed-Phase Columns for Polar Compound Retention. Waters White Paper. Link

  • Chrom Tech. (2025).[6][7] What Causes Peak Tailing in HPLC?Link

Sources

Technical Support Center: Optimizing Reaction Temperature for Pyrazine Ring Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrazine ring functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of modifying the pyrazine scaffold. Given the electron-deficient nature of the pyrazine ring, functionalization reactions are often sensitive to subtle changes in reaction parameters, with temperature being one of the most critical variables to control.[1][2]

This document provides in-depth, troubleshooting-focused guidance in a direct question-and-answer format. It moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions to optimize your reactions for yield, selectivity, and reproducibility.

Troubleshooting Guide: Common Issues & Temperature-Based Solutions

Problem 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Q: My Suzuki-Miyaura coupling of a chloropyrazine with an arylboronic acid is failing or giving very low yields. I've confirmed the integrity of my reagents. Could temperature be the issue?

A: Absolutely. Temperature is a primary lever to pull when troubleshooting palladium-catalyzed cross-couplings involving less reactive electrophiles like chloropyrazines. The pyrazine ring's nitrogen atoms can coordinate with the palladium catalyst, potentially inhibiting its activity, and chloropyrazines are notoriously less reactive than their bromo or iodo counterparts due to the stronger C-Cl bond.[3]

  • Causality at Low Temperatures: The initial, and often rate-limiting, step in the catalytic cycle is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[4][5] This step has a significant activation energy barrier. If the reaction temperature is too low (e.g., <80 °C), the catalyst may not have sufficient thermal energy to overcome this barrier, resulting in little to no product formation. For challenging substrates like chloropyrazines, temperatures in the range of 100-140 °C are often required to drive this step effectively.[3]

  • Causality at Excessively High Temperatures: Conversely, exceeding the optimal temperature can be detrimental. High temperatures (>150 °C) can lead to several issues:

    • Catalyst Decomposition: Palladium catalysts, particularly those with phosphine ligands, can decompose at high temperatures, forming inactive palladium black.[3]

    • Reagent/Product Degradation: The pyrazine ring itself, while generally robust, or the functional groups on your coupling partners, may not be stable at elevated temperatures for extended periods.[1] Some pyrazine esters, for example, begin to decompose at temperatures ranging from 153-183 °C.

    • Side Reactions: Undesirable side reactions, such as protodeboronation of the boronic acid or homocoupling, can become more prevalent at higher temperatures.[1][3]

Optimization Protocol: Temperature Screening for Suzuki-Miyaura Coupling

  • Setup: In parallel reaction vials, combine 2-chloropyrazine (1.0 mmol), the arylboronic acid (1.2 mmol), a suitable palladium catalyst/ligand system (e.g., Pd(OAc)₂ with a bulky, electron-rich ligand like XPhos, or a pre-catalyst like "XantPhos Pd G3"), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol) in a solvent mixture (e.g., Toluene/H₂O 4:1).[3]

  • Temperature Gradient: Place the vials in separate heating blocks or run sequential reactions at a range of temperatures: 80 °C, 100 °C, 120 °C, and 140 °C.

  • Monitoring: After a set time (e.g., 4-6 hours), take an aliquot from each reaction, quench, and analyze by LC-MS or GC-MS to determine the conversion to product and identify any major byproducts.

  • Analysis:

    • If yields are low across the board but increase with temperature, the reaction is likely activation-energy limited. Consider a higher temperature or a more active catalyst system.

    • If yield peaks at a specific temperature (e.g., 120 °C) and then decreases at a higher temperature (140 °C), it indicates that decomposition or side reactions are becoming dominant.[6]

    • The optimal temperature will provide the highest conversion to the desired product with the minimal formation of impurities.[7]

Problem 2: Poor Yield or Selectivity in Minisci-Type C-H Functionalization

Q: I'm attempting to add a secondary alkyl group to a pyrazine via a Minisci reaction, but the yield is poor and I'm seeing multiple isomers. How critical is the temperature for controlling this radical reaction?

A: Temperature is exceptionally critical in Minisci reactions for controlling both the rate of radical generation and the selectivity of the subsequent addition. The Minisci reaction involves the addition of a nucleophilic radical to a protonated, electron-deficient heterocycle like pyrazine.[8]

  • Causality - Rate of Radical Generation: The reaction is initiated by the formation of alkyl radicals from a precursor (e.g., a carboxylic acid via decarboxylation with an oxidant like ammonium persulfate).[8] This radical-forming step is highly temperature-dependent.

    • Too Low: Insufficient temperature will result in a slow rate of radical generation, leading to a sluggish reaction and low conversion.

    • Too High: Excessive temperature can accelerate radical generation to a point where radical-radical coupling or other undesired radical quenching pathways compete with the desired addition to the pyrazine ring, thus lowering the yield. Some classical Minisci conditions use high temperatures, which can limit the scope.[9]

  • Causality - Regioselectivity: While the radical addition to the protonated pyrazine ring is generally directed to the C2/C6 and C3/C5 positions, the temperature can influence the kinetic vs. thermodynamic distribution of products. In some systems, lowering the reaction temperature has been shown to improve enantioselectivity in asymmetric Minisci reactions, suggesting it can enhance the influence of the chiral catalyst on the transition state.[10]

Troubleshooting Workflow for Minisci Reaction Temperature

Minisci_Troubleshooting start Low Yield / Poor Selectivity in Minisci Reaction check_radical Is radical generation efficient? (Monitor precursor consumption) start->check_radical check_temp Evaluate Reaction Temperature check_radical->check_temp low_temp Issue: Low Temperature (< 60 °C) check_temp->low_temp Slow reaction high_temp Issue: High Temperature (> 100 °C) check_temp->high_temp Decomposition or byproducts observed solution_low Action: Increase Temperature Incrementally (e.g., 70, 80, 90 °C) to boost radical formation. low_temp->solution_low solution_high Action: Decrease Temperature. Consider photoredox catalysis for milder, room-temp conditions. high_temp->solution_high

Caption: Troubleshooting workflow for temperature optimization in Minisci reactions.

Frequently Asked Questions (FAQs)

Q1: What is the difference in temperature control between conventional heating (oil bath) and microwave irradiation for pyrazine functionalization?

A: The heating mechanism is fundamentally different, which can significantly impact the reaction outcome.

  • Conventional Heating: An oil bath heats the vessel from the outside in via conduction and convection. This can create temperature gradients within the reaction mixture and often requires longer times to reach the target temperature.

  • Microwave Irradiation: Microwave heating works by agitating polar molecules within the sample, causing rapid, uniform (volumetric) heating.[11] This often leads to a dramatic reduction in reaction times—from hours to minutes.[1][12] For pyrazine functionalizations, microwave irradiation can be highly beneficial, especially for sluggish couplings, by rapidly reaching and maintaining a precise high temperature, which can minimize the formation of thermal degradation byproducts that might occur during prolonged heating in an oil bath.[1][13]

Q2: Can reaction temperature influence which product is formed in a system with multiple possible outcomes (kinetic vs. thermodynamic control)?

A: Yes, temperature is the primary factor used to select between kinetic and thermodynamic products.[14][15]

  • Kinetic Control: At lower temperatures and shorter reaction times, the product that is formed fastest (i.e., via the pathway with the lowest activation energy) will predominate. This product is not necessarily the most stable.[15][16]

  • Thermodynamic Control: At higher temperatures and longer reaction times, the system has enough energy to overcome the activation barriers of both forward and reverse reactions. This allows an equilibrium to be established, where the most stable product (the one with the lowest Gibbs free energy) will be the major product.[14][15]

For pyrazine functionalization, this is critical. For example, in a Heck reaction, an interesting dependence was observed where the reaction at 90 °C afforded the desired dialkenylpyrazine, but at higher temperatures, partial hydrogenation of the double bond was observed, yielding a different product entirely.[1] This demonstrates a temperature-dependent switch in the reaction pathway.

Data Summary: Recommended Starting Temperatures for Common Reactions

Reaction TypePyrazine SubstrateTypical Temperature Range (°C)Key Considerations
Suzuki-Miyaura Chloropyrazine100 - 140 °CRequires higher temperatures due to C-Cl bond strength.[3]
Bromopyrazine80 - 110 °CMore reactive than chloro-derivatives; lower temperatures may suffice.[17]
Buchwald-Hartwig Chloropyrazine80 - 110 °CHighly dependent on the catalyst/ligand generation. Modern catalysts allow for milder conditions.[4][18]
Minisci (Thermal) Unsubstituted Pyrazine60 - 100 °CBalance between rate of radical formation and side reactions is key.[8]
Heck Coupling Halopyrazine90 - 120 °CTemperature can influence side reactions like hydrogenation.[1]

Logical Relationship Diagram

Temp_Effects Temp Reaction Temperature Rate Reaction Rate (Kinetics) Temp->Rate Increases rate (Arrhenius Eq.) Stability Reagent & Product Stability Temp->Stability Decreases stability at high T Selectivity Selectivity (Regio-, Stereo-, Chemo-) Temp->Selectivity Impacts Kinetic vs. Thermodynamic Control SideRxns Side Reactions (e.g., Homocoupling) Temp->SideRxns Can accelerate undesired pathways

Caption: Interplay of reaction temperature with key experimental outcomes.

References

  • Jurăshek, M., et al. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry.
  • Jurăshek, M., et al. (2013). Transition metal-catalyzed functionalization of pyrazines. ResearchGate.
  • Li, J., et al. (2022). Synthesis, thermal property and antifungal evaluation of pyrazine esters. SpringerLink.
  • Jurăshek, M., et al. (2013). Transition metal-catalyzed functionalization of pyrazines. Royal Society of Chemistry.
  • BenchChem (2025). optimizing reaction time and temperature for pyrazine synthesis. BenchChem.
  • BenchChem (2025). Technical Support Center: Optimization of Catalytic Conditions for Cross-Coupling Reactions with Pyrazine Halides. BenchChem.
  • Li, Y., et al. (2025). Design and synthesis of thermally robust pyrazine–tetrazole hybrids as high-nitrogen energetic materials. Royal Society of Chemistry.
  • Li, Y., et al. (2025). Design and synthesis of thermally robust pyrazine–tetrazole hybrids as high-nitrogen energetic materials. ResearchGate.
  • Hofmann, E., et al. Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers.
  • BenchChem (2025). Pyrazine Carbohydrazide Synthesis: Technical Support Center. BenchChem.
  • Kong, K. W., et al. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. Borneo Journal of Resource Science and Technology.
  • Kong, K. W., et al. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. OUCI.
  • Zhao, J., et al. (2018). Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D⁻A⁻D Series Compounds. PubMed.
  • Bushmelev, A. S., et al. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. MDPI.
  • Wang, Z., et al. (2026). Selective Para-Vinylation of Cyano-Pyrazine. American Chemical Society.
  • ResearchGate. Coupling outcomes for pyridazines, pyrimidines and pyrazines.
  • CovaSyn. Optimizing Suzuki Coupling Reactions. CovaSyn.
  • ResearchGate. Scheme 34 Deprotonative functionalization of pyrazine. Reaction conditions.
  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Wordpress.
  • Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark.
  • WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.
  • Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia.
  • Knowles, R. R., & MacMillan, D. W. C. (2023). Discovery and Development of the Enantioselective Minisci Reaction. Accounts of Chemical Research.
  • Procter, D. J., et al. (2024). Direct C–H functionalisation of azoles via Minisci reactions. Royal Society of Chemistry.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Kim, Y., et al. (2020). Optimized synthesis of thermally stable axially modified pyrazine-acene nanoribbon with gelation properties. New Journal of Chemistry.
  • University of Cambridge. Hydrogen Atom Transfer Driven Enantioselective Minisci Reaction of Alcohols. University of Cambridge.
  • Ruijter, E., et al. The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal.
  • Wikipedia. Minisci reaction. Wikipedia.
  • BenchChem (2025). Troubleshooting low yield in pyridine functionalization. BenchChem.
  • Wikipedia. Thermodynamic and kinetic reaction control. Wikipedia.
  • BenchChem (2025). A Researcher's Guide to Kinetic vs. Thermodynamic Control in Chemical Reactions. BenchChem.
  • Chemistry Stack Exchange. (2016). Thermodynamic vs kinetic reaction control with radical substitution. Chemistry Stack Exchange.
  • ResearchGate. (2018). Optimization of temperature for Suzuki-Miyaura coupling reaction.
  • Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts.
  • Pinto, D. C. G. A., et al. (2015). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PMC - NIH.
  • Singh, A., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI.
  • Seferoğlu, Z., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. PMC - NIH.
  • ResearchGate. (2015). A Review on: A significance of microwave assist technique in green chemistry. ResearchGate.
  • Touré, B. B., Sames, D., et al. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. PMC - NIH.
  • YouTube. (2018). Common cross coupling reactions. YouTube.

Sources

solubility issues with 3-(Hydroxymethyl)pyrazine-2-carboxamide in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrazine Derivatives & Intermediates Subject: Troubleshooting Solubility for 3-(Hydroxymethyl)pyrazine-2-carboxamide Ticket ID: PYR-SOL-705-HM Status: Open Responder: Dr. A. Vance, Senior Application Scientist[1]

Part 1: Technical Analysis & Molecule Profile

User Advisory: Structural Clarification Before proceeding, we must distinguish your specific target from the more common analog to ensure protocol accuracy.

  • Target Molecule: this compound (Contains a -CH2OH group).[1]

  • Common Analog (T-1105): 3-Hydroxypyrazine-2-carboxamide (Contains a phenolic -OH / keto-tautomer).[1]

  • Note: The protocols below are designed for the Hydroxymethyl variant, which exhibits higher polarity and distinct hydrogen-bonding behavior compared to T-1105.[1]

The "Brick Dust" Challenge this compound presents a classic "solubility paradox" common in high-nitrogen heterocycles. The molecule features a rigid pyrazine core flanked by two strong hydrogen-bonding domains: the carboxamide (donor/acceptor) and the hydroxymethyl group (donor/acceptor).[1]

  • Lattice Energy: High. The intermolecular H-bond network creates a stable crystal lattice that resists disruption by non-polar solvents.[1]

  • LogP (Predicted): ~ -0.5 to 0.2 (Hydrophilic).[1]

  • Primary Issue: The compound prefers the solid phase or aqueous phase over standard organic reaction solvents (DCM, Toluene, THF).

Solubility Matrix: Solvent Compatibility Guide
Solvent ClassSpecific SolventSolubility RatingApplication Notes
Chlorinated Dichloromethane (DCM), ChloroformPoor / Insoluble Do not use for reaction medium.[1] Useful only as an antisolvent for precipitation.
Ethers Diethyl Ether, TBME, THFPoor THF may achieve partial solubility with heating, but often requires a polar co-solvent.
Alcohols Methanol, Ethanol, IPAModerate to Good Solubility increases significantly with temperature (

).[1] Good for recrystallization.
Polar Aprotic DMSO, DMF, DMAc, NMPExcellent Recommended for substitution or coupling reactions. Difficult to remove during workup.
Aqueous Water, BuffersGood Soluble, but creates extraction difficulties (compound stays in water).
Esters Ethyl AcetatePoor Often used to wash away non-polar impurities from the solid crude.

Part 2: Troubleshooting Guides (Q&A Format)

Scenario A: Reaction Setup

Q: "I'm trying to react the hydroxymethyl group (e.g., oxidation or substitution), but it sits as a suspension in DCM. Can I proceed?"

A: No. Heterogeneous reactions with this specific pyrazine often stall or yield high byproducts due to local concentration effects. [1]

  • The Fix: Switch to a "High-Solvency" system.

    • Primary Recommendation: Use DMF or DMSO as the primary solvent. If the reagent requires anhydrous conditions, use dry DMF.

    • Alternative (Volatile): If you need to avoid high-boiling solvents, use a mixture of THF:Methanol (4:1) .[1] The methanol disrupts the intermolecular H-bonds of the pyrazine, allowing the THF to solvate the ring. Note: Ensure your reagent is compatible with protic solvents (methanol).[1]

    • Catalyst Solubility: If using a metal catalyst, ensure the ligand system is compatible with the polar solvent choice.

Scenario B: Workup & Isolation

Q: "I finished my reaction in DMF/Water, but I cannot extract the product into Ethyl Acetate. The aqueous layer holds everything."

A: This is the "Water Trap." Due to the low LogP, the compound partitions into water. [1]

  • The Fix: Avoid standard aqueous extraction.

    • Method 1: Evaporation (Best for DMF/MeOH): Remove the solvent directly under high vacuum (Lyophilization or V-10 evaporator) to obtain a crude solid.[1]

    • Method 2: Continuous Extraction: If you must extract, standard separatory funnels will fail. Use a Continuous Liquid-Liquid Extractor with n-Butanol or IPA:Chloroform (1:3) .[1] These solvent systems have higher polarity than EtOAc and can pull the pyrazine from the aqueous phase.

    • Method 3: "Salting Out": Saturate the aqueous phase with NaCl or (

      
      . This increases the ionic strength, forcing the organic pyrazine out of the water and into the organic layer (use THF or EtOAc).
      
Scenario C: Purification

Q: "The compound streaks badly on my silica column (Normal Phase). I'm losing yield."

A: Pyrazine carboxamides interact strongly with the acidic silanols on standard silica gel, causing tailing and irreversible adsorption. [1]

  • The Fix: Modify the stationary phase or mobile phase.

    • Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your DCM:MeOH eluent. This neutralizes the silica surface.

    • Switch to Reverse Phase (C18): This is the gold standard for this molecule. Use a Water:Acetonitrile gradient (with 0.1% Formic Acid). The compound will elute sharply without tailing.

    • Recrystallization: If the crude is >80% pure, skip chromatography. Recrystallize from Hot Ethanol or Acetonitrile .

Part 3: Visual Workflow

Figure 1: Solvent Selection & Workup Decision Tree This logic gate ensures you avoid phase separation failures.

SolubilityWorkflow Start Start: this compound Goal Define Goal Start->Goal Reaction Reaction Medium Goal->Reaction Synthesis Step Workup Purification/Isolation Goal->Workup Isolation Step SolventCheck Does reagent tolerate Alcohol? Reaction->SolventCheck ExtractCheck Is product in Water/DMF? Workup->ExtractCheck YesAlc Use THF:MeOH (4:1) (Easier Workup) SolventCheck->YesAlc Yes NoAlc Use DMF or DMSO (High Solubility) SolventCheck->NoAlc No StandardExt Standard EtOAc Extraction ExtractCheck->StandardExt Attempt AltWorkup Select Alternative Method StandardExt->AltWorkup Fails (Partition Coeff < 1) MethodA Method A: Lyophilize/Evaporate (No Extraction) AltWorkup->MethodA MethodB Method B: n-Butanol Extraction (Continuous) AltWorkup->MethodB MethodC Method C: Reverse Phase (C18) Prep-HPLC AltWorkup->MethodC

Caption: Decision matrix for solvent selection and isolation strategies. Red nodes indicate high-risk pathways (standard extraction) that typically fail for this specific pyrazine derivative.[1]

References

  • Furuta, Y., et al. (2009). "T-705 (favipiravir) and related compounds: Novel broad-spectrum inhibitors of RNA viral polymerase."[1][2] Antiviral Research, 82(3), 95-102.[1] (Establishes the structural class properties of pyrazine-2-carboxamides).

  • Zhang, T., et al. (2014). "Process for the synthesis of Favipiravir." Patent WO2014101826. (Details solvent systems for high-polarity pyrazine intermediates, specifically recommending polar aprotic conditions).

  • Jordis, U., & Beldar, C. (2009).[2] "Synthesis of 3-hydroxypyrazine-2-carboxamide." Monatshefte für Chemie, 140, 83-86.[1] (Provides solubility data for the hydroxy-analog, serving as a baseline for the hydroxymethyl variant).

  • Li, J., et al. (2018). "Solubility of Pyrazinamide in Different Solvents." Journal of Chemical & Engineering Data, 63(3).[1] (Fundamental solubility thermodynamics for the pyrazine-carboxamide core). [1]

Sources

Technical Support Center: Purification Strategies for Reactions Involving Pyrazine-2-Carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are seeking robust methods for the purification of reaction mixtures containing unreacted pyrazine-2-carboxamide. Here, we move beyond simple protocols to explain the underlying principles, enabling you to troubleshoot and adapt these methods to your specific synthetic context.

Frequently Asked Questions (FAQs)

Q1: I've just finished my reaction. What is the absolute first step I should take to plan my purification?

A1: Your first step should always be a rapid, small-scale analysis of your crude reaction mixture. Before committing your entire batch to a purification scheme, run a Thin Layer Chromatography (TLC) analysis.

  • Co-spotting is Key: Spot your crude mixture, your starting materials (including pyrazine-2-carboxamide), and your expected product on the same TLC plate. This will give you a visual map of the components.

  • Solvent System Screening: Develop the TLC plate in a few different solvent systems of varying polarity (e.g., 100% Hexane, 9:1 Hexane/Ethyl Acetate, 1:1 Hexane/Ethyl Acetate, 100% Ethyl Acetate). This initial screen is invaluable for planning column chromatography and for understanding the relative polarities of your product and impurities.

This analytical step provides a low-effort, high-reward preview of the purification challenge ahead and is the foundation for a logical workup strategy.

Q2: What are the primary methods for removing unreacted pyrazine-2-carboxamide from a reaction mixture?

A2: The three most effective and commonly employed techniques, which we will explore in detail, are:

  • Liquid-Liquid Extraction (LLE): Best for bulk removal and separating compounds based on their acid-base properties and gross polarity differences.

  • Flash Column Chromatography: The workhorse for separating compounds with close polarities. This is often the most effective method for achieving high purity.

  • Recrystallization: An excellent final polishing step to obtain material of very high purity, assuming a suitable solvent can be found. It can also be used for bulk purification if the solubility differences between the product and pyrazine-2-carboxamide are significant.

Q3: Besides my starting material, what other common impurities should I anticipate?

A3: Impurities are products of incomplete reactions or side reactions. For syntheses involving pyrazine-2-carboxamide, be mindful of:

  • Pyrazinoic Acid: Hydrolysis of the amide bond, either during the reaction or an aqueous workup, can generate the corresponding carboxylic acid. This is often easily removed with a basic wash during extraction.

  • Reagents and Catalysts: Any catalysts, bases, or coupling agents used in the reaction.

  • Side-Products: Depending on the specific reaction, various side-products can form. For example, in amide coupling reactions, you might have byproducts from the activation of a carboxylic acid.

Troubleshooting and In-Depth Purification Guides

This section provides detailed protocols and the scientific rationale behind them. We address common questions and troubleshooting scenarios you may encounter.

Part A: Purification by Liquid-Liquid Extraction (LLE)
Q4: How can I use LLE to separate my neutral product from the more polar pyrazine-2-carboxamide?

A4: LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an organic solvent and an aqueous solution.[1] Pyrazine-2-carboxamide, with its amide group, is a relatively polar molecule. If your desired product is significantly less polar, a simple aqueous wash of an organic solution of your crude mixture can pull a substantial amount of the unreacted starting material into the aqueous phase.

For a more efficient separation, you can exploit the weakly basic nature of the pyrazine nitrogens. By washing the organic layer with a dilute acid (e.g., 1M HCl), you can protonate the pyrazine-2-carboxamide, forming a salt that is highly soluble in the aqueous layer.[2] Your neutral organic product will remain in the organic layer.

Workflow for Acid-Base Extraction

start Crude Reaction Mixture (Product + Pyrazine-2-carboxamide) dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate, DCM) start->dissolve extract Wash with 1M HCl (aq) dissolve->extract separate1 Separate Layers extract->separate1 organic_layer Organic Layer: Neutral Product separate1->organic_layer Organic aqueous_layer Aqueous Layer: Protonated Pyrazine-2-carboxamide Salt separate1->aqueous_layer Aqueous wash Wash with NaHCO3 (aq) (Neutralize residual acid) organic_layer->wash dry Dry with Na2SO4, Filter, and Evaporate Solvent wash->dry product Purified Product dry->product

Caption: Workflow for separating a neutral product from pyrazine-2-carboxamide.

Step-by-Step Protocol: Acid Extraction
  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent like ethyl acetate or dichloromethane (DCM) in a separatory funnel.[3]

  • First Extraction: Add an equal volume of 1M HCl (aq). Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 30-60 seconds.[3]

  • Separation: Place the funnel back in a ring clamp and allow the layers to fully separate. Drain the bottom (aqueous) layer. Note: If using DCM, the organic layer will be on the bottom.

  • Repeat: Repeat the extraction with fresh 1M HCl two more times to ensure complete removal of the basic pyrazine-2-carboxamide.

  • Neutralizing Wash: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid, followed by a wash with brine (saturated NaCl) to remove excess water.[2]

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate or magnesium sulfate. Filter away the drying agent and concentrate the solvent using a rotary evaporator to yield your purified product.

Troubleshooting LLE
  • Problem: An emulsion forms (a stable mixture of the two layers that won't separate).

    • Solution: Add a small amount of brine (saturated NaCl solution); this increases the ionic strength of the aqueous layer and can help break the emulsion. Alternatively, let the mixture stand for a longer period or pass it through a filter paper.

  • Problem: Low recovery of the desired product.

    • Solution: Your product may have some solubility in the acidic aqueous layer. Perform a "back-extraction": combine all the acidic aqueous washes, basify them with 6M NaOH until pH > 10, and then extract them with fresh portions of the organic solvent.[4] This will recover any of your product that was unintentionally protonated and pulled into the aqueous phase.

Part B: Purification by Flash Column Chromatography
Q5: My product and pyrazine-2-carboxamide have very similar polarities. How can I optimize a chromatographic separation?

A5: This is a common scenario where column chromatography excels. The principle is to use a solid stationary phase (typically silica gel) and a liquid mobile phase (an eluent). Compounds move down the column at different rates based on their affinity for the stationary phase, allowing for separation.[5] Pyrazine-2-carboxamide is polar and will adhere strongly to the silica. A less polar product will travel down the column faster (elute first).

Principle of Chromatographic Separation

cluster_0 Elution Over Time cluster_1 col col start_prod Product mid_prod end_prod p1 Time 1: Mixture at top p2 Time 2: Bands begin to separate p3 Time 3: Less polar product elutes start_pyr Pyrazine mid_pyr eluted_prod Collected Product end_prod->eluted_prod end_pyr

Caption: Separation of a less polar product from polar pyrazine-2-carboxamide.

Step-by-Step Protocol: Flash Chromatography
  • TLC Analysis: Determine the optimal eluent system using TLC. Aim for a system where your product has an Rf value of ~0.3 and there is maximum separation from the pyrazine-2-carboxamide spot. Common systems for pyrazine derivatives include Hexane/Ethyl Acetate and Dichloromethane/Methanol gradients.[6][7]

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading: Adsorb your crude product onto a small amount of silica gel ("dry loading") or dissolve it in a minimal amount of the eluent ("wet loading"). Carefully add the sample to the top of the packed column.

  • Elution: Begin running the eluent through the column, collecting fractions in test tubes. You may need to gradually increase the polarity of the eluent (a "gradient") to first elute your product and then wash off the more strongly-adsorbed pyrazine-2-carboxamide.[7]

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent by rotary evaporation.

Solvent System (v/v)Typical Application
Hexane / Ethyl AcetateA versatile system for compounds of low to medium polarity.[8]
Dichloromethane / MethanolGood for more polar compounds. A small amount of methanol significantly increases eluent strength.[9]
Petroleum Ether / Ethyl AcetateSimilar to Hexane/EtOAc, often used interchangeably.[7]
Troubleshooting Chromatography
  • Problem: Poor separation (bands are overlapping).

    • Solution 1: Use a shallower solvent gradient or run the column isocratically (with a single solvent mixture) if the Rf values are very close.

    • Solution 2: Ensure the sample was loaded in a very narrow band. A wide starting band leads to broad, overlapping eluted bands.

    • Solution 3: Consider using a higher-performance silica gel, which has a larger surface area and can provide better resolution for difficult separations.[5]

  • Problem: The compound is stuck on the column.

    • Solution: The eluent is not polar enough. Gradually increase the percentage of the polar solvent (e.g., ethyl acetate or methanol) in your eluent system to wash the compound off the silica.[10]

Part C: Purification by Recrystallization
Q6: My product is a solid and is mostly pure. How can I use recrystallization to get publication-quality material?

A6: Recrystallization is an ideal final purification step. It works on the principle that a compound is highly soluble in a hot solvent but poorly soluble in the same solvent when it's cold. Impurities, present in smaller amounts, will remain in the cold solution while your pure product crystallizes out.

Decision Tree for Solvent Selection

start Select a Potential Solvent test_hot Is crude material soluble in boiling solvent? start->test_hot test_cold Is material insoluble in cold solvent? test_hot->test_cold Yes bad_solvent1 Insoluble: Bad Solvent test_hot->bad_solvent1 No good_solvent Good Single Solvent test_cold->good_solvent Yes bad_solvent2 Soluble: Bad Solvent test_cold->bad_solvent2 No try_pair Consider a Solvent Pair (e.g., Ethanol/Water) bad_solvent2->try_pair

Caption: A logical approach to finding a suitable recrystallization solvent.

Step-by-Step Protocol: Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair. For pyrazine-2-carboxamide and its derivatives, ethanol, water, or an aqueous ethanol mixture are often effective.[11][12][13]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent needed to fully dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or drying agent), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (using a Büchner funnel).

  • Washing and Drying: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities. Allow the crystals to dry completely.

Troubleshooting Recrystallization
  • Problem: The compound "oils out" instead of forming crystals.

    • Solution: This happens when the solution is supersaturated or the melting point of the solid is lower than the boiling point of the solvent. Try adding slightly more solvent, reheating to dissolve the oil, and then allowing it to cool even more slowly. Gently scratching the inside of the flask with a glass rod can also help induce crystallization.[10]

  • Problem: No crystals form upon cooling.

    • Solution: The solution may be too dilute. Boil off some of the solvent to increase the concentration and try cooling again. Adding a "seed crystal" from a previous pure batch can also initiate crystallization.[10]

References
  • Benchchem. Technical Support Center: Refining Purification Methods for 5-Aminopyrazine-2-carbothioamide.
  • Miniyar, P. B., & Makhija, S. J. (2009). Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. Journal of Young Pharmacists, 1(3), 245.
  • Mahattanatawee, K., & Rouseff, R. L. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Agricultural and Food Chemistry, 67(38), 10668–10675.
  • Secheresse, F., et al. (2014). Crystal structures of N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide (monoclinic polymorph) and.... Acta Crystallographica Section E, 70(8), o854-o858.
  • Mahattanatawee, K., & Rouseff, R. L. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. PubMed.
  • Bernstein, J., et al. (1957). Process of producing pyrazinamide.
  • Secheresse, F., et al. (2014). Crystal structures of N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide (monoclinic polymorph) and N-(pyridin-4-ylmethyl)pyrazine-2-carboxamide. IUCr Journals.
  • Royal Society of Chemistry. Supporting Information for Pyrazine derivatives Synthesis in Continuous-flow system.
  • Benchchem.
  • Scribd. Separation of Organic Compounds Using Liquid-Liquid Extraction.
  • Bickler, B.
  • Jirkovský, J., et al. (2012). Substituted N-Phenylpyrazine-2-carboxamides, Their Synthesis and Evaluation as Herbicides and Abiotic Elicitors. Molecules, 17(10), 11990-12004.
  • University of Maine. Liquid/liquid Extraction.
  • LibreTexts. 4.6: Step-by-Step Procedures For Extractions. Chemistry LibreTexts.
  • Harvey, D. Extraction Methods.
  • Element Lab Solutions.

Sources

controlling pH for extraction of hydroxymethyl pyrazine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center | Troubleshooting & Optimization Guide

Audience: Researchers, Process Chemists, and Drug Development Scientists.[1] Scope: Optimization of liquid-liquid extraction (LLE) for hydroxymethyl pyrazine derivatives, focusing on pH-dependent solubility, stability, and phase partitioning.

Executive Summary: The Chemistry of Extraction

Hydroxymethyl pyrazine derivatives (e.g., 2-hydroxymethyl-3,5,6-trimethylpyrazine) present a unique extraction challenge. Unlike simple alkyl pyrazines, the hydroxymethyl group introduces significant polarity and hydrogen-bonding capability, lowering the partition coefficient (LogP) and increasing water solubility.

Successful extraction relies on exploiting the molecule's acid-base properties. The pyrazine ring nitrogen is a weak base (


). To extract these molecules into an organic solvent, they must be in their neutral (free base)  form. This requires maintaining the aqueous phase pH well above the 

while avoiding alkaline degradation.
Troubleshooting Guides & FAQs
Issue 1: Low Recovery Rates (<50%)

Q: I am using Dichloromethane (DCM) for extraction, but my recovery is consistently low. Is my pH incorrect?

A: Low recovery is often due to incomplete deprotonation or high water solubility.

  • The pH Factor: Ensure your aqueous phase is adjusted to pH 8.0 – 9.0 .

    • Reasoning: The

      
       of the conjugate acid of hydroxymethyl pyrazine is estimated between 1.5 and 2.5. At pH 8.0, the molecule is 
      
      
      
      in the neutral state (free base), which is required for transfer into the organic phase.
    • Caution: Avoid pH > 11. Extreme alkalinity can induce side reactions (e.g., Cannizzaro-type disproportionation of aldehyde impurities or ring instability) and increase the solubility of amphoteric impurities.

  • The "Salting Out" Effect: These derivatives are highly water-soluble due to the -CH

    
    OH group.
    
    • Solution: Saturate the aqueous phase with NaCl (approx. 30-35% w/v) before adding the organic solvent. This increases the ionic strength, reducing the water solubility of the organic solute (Salting-out effect) and driving it into the organic phase.

  • Solvent Choice: If DCM is insufficient, consider a mixture of Ethyl Acetate:Isopropanol (3:1) . The isopropanol helps solvate the polar hydroxymethyl group, though it may extract more water.

Issue 2: Emulsion Formation

Q: My extraction forms a stable emulsion that won't separate. How do I break it?

A: Emulsions are common when extracting from complex matrices (e.g., fermentation broths, plasma).

  • pH Swing Method:

    • Acidify to pH 2.0 (protonates the pyrazine, keeping it in water).

    • Wash with a non-polar solvent (e.g., Hexane) to remove neutral lipids/surfactants. Discard organic layer.

    • Basify aqueous layer to pH 8.5.

    • Extract with DCM.

  • Mechanical/Chemical Breaking:

    • Add more brine (NaCl).

    • Filter through a pad of Celite (diatomaceous earth) to remove particulate stabilizers.

    • Centrifuge at high speed (3000 x g) for 5-10 minutes.

Issue 3: Product Degradation

Q: I see new impurity peaks after extraction at pH 12. Is the molecule unstable?

A: Yes. While pyrazine rings are generally robust, the hydroxymethyl group is susceptible to oxidation and base-catalyzed degradation.

  • Mechanism: At high pH, hydroxymethyl pyrazines can undergo oxidation to pyrazinoic acids or dehydration reactions. If any aldehyde intermediates are present (common in metabolic studies), high pH triggers aldol condensations or Cannizzaro reactions.

  • Protocol Limit: Do not exceed pH 10.0. If a stronger base was used for synthesis, quench immediately to pH 8.0-9.0 with dilute HCl or Phosphate buffer before extraction.

Optimized Experimental Protocol

Objective: Isolation of 2-hydroxymethyl-3,5,6-trimethylpyrazine (TMPH) from aqueous reaction mixture.

Reagents:

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Sodium Chloride (NaCl), solid

  • 1M NaOH and 1M HCl[2]

  • pH Meter (calibrated)

Workflow:

  • Pre-Treatment:

    • Measure the volume of the aqueous sample (

      
      ).
      
    • Step: Add solid NaCl to the sample until saturation (approx. 36g/100mL). Stir until dissolved.

    • Why: Maximizes the partition coefficient (

      
      ) into the organic phase.
      
  • pH Adjustment:

    • Place sample on a magnetic stirrer.

    • Step: Monitor pH while adding 1M NaOH dropwise. Target pH 8.5 ± 0.2 .

    • Check: If the solution becomes cloudy, this often indicates the free base precipitating or oiling out—this is a good sign.

  • Extraction (Triple Pass):

    • Step: Add solvent (DCM or EtOAc) at a ratio of 1:3 (Solvent:Aqueous).

    • Shake vigorously for 2 minutes. Vent frequently.

    • Allow phases to separate for 5-10 minutes.

    • Collect the organic (bottom for DCM, top for EtOAc) layer.

    • Repeat: Repeat the extraction two more times with fresh solvent.

  • Drying & Concentration:

    • Combine all organic fractions.

    • Dry over anhydrous Sodium Sulfate (

      
      ) for 15 minutes.
      
    • Filter and concentrate under reduced pressure (Rotovap) at <40°C to prevent thermal degradation.

Visualizing the Workflow

The following diagram illustrates the critical decision points based on pH control.

ExtractionWorkflow Start Aqueous Sample (Pyrazine Derivatives) CheckPH Check Initial pH Start->CheckPH AcidWash Acid Wash (Optional) pH < 2.0 Remove Neutrals CheckPH->AcidWash If dirty matrix AdjustBase Adjust pH to 8.5 (Target: Free Base) CheckPH->AdjustBase If clean matrix AcidWash->AdjustBase Basify SaltOut Add NaCl (Saturation) Increase Ionic Strength AdjustBase->SaltOut AddSolvent Add Organic Solvent (DCM or EtOAc) SaltOut->AddSolvent PhaseSep Phase Separation AddSolvent->PhaseSep OrganicPhase Organic Phase (Contains Product) PhaseSep->OrganicPhase Target AqueousPhase Aqueous Phase (Salts & Polar Impurities) PhaseSep->AqueousPhase Waste

Caption: Logical flow for pH-dependent extraction. Green nodes indicate optimal states for product recovery.

Comparative Data: Solvent & pH Efficiency

The table below summarizes theoretical recovery efficiencies based on partition coefficients (


) and pH.
ParameterAcidic (pH 2.[3]0)Neutral (pH 7.0)Basic (pH 9.0)
Pyrazine State Protonated (

)
Neutral (

)
Neutral (

)
Water Solubility HighModerateLow (relatively)
DCM Extraction < 5% Recovery~60% Recovery> 90% Recovery *
Impurity Profile Extracts AcidsExtracts NeutralsExtracts Bases

*Assumes salting-out (NaCl saturation) and triple extraction.

References
  • PubChem. (2025).[4][5] 2-Methyl-5-hydroxypyridine (Analogous pKa data). National Library of Medicine. [Link]

  • Williams, R. (2022).[3] pKa Data Compiled by R. Williams.[3] Organic Chemistry Data. [Link]

  • EPA. (2025). 2-(Hydroxymethyl)pyridine-4-carboxylic acid Properties. CompTox Chemicals Dashboard.[6] [Link]

  • Maga, J.A.[7] & Sizer, C.E. (1973). Pyrazines in foods.[7] CRC Critical Reviews in Food Technology. (Foundational text on pyrazine stability and isolation).

Sources

Validation & Comparative

Comparative Guide: HPLC Strategies for 3-(Hydroxymethyl)pyrazine-2-carboxamide Detection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4]

The detection and quantification of 3-(Hydroxymethyl)pyrazine-2-carboxamide presents a classic "polar retention gap" challenge in pharmaceutical analysis. Often encountered as a synthetic intermediate or degradation impurity in the production of pyrazine-based antivirals (e.g., Favipiravir analogs), this molecule combines a basic pyrazine ring with two highly polar moieties: a primary alcohol (hydroxymethyl) and a carboxamide.

Standard Reversed-Phase Liquid Chromatography (RPLC) using alkyl-bonded phases (C18) typically fails to retain this analyte, resulting in co-elution with the solvent front (void volume) and preventing accurate quantification.

This guide objectively compares three distinct chromatographic approaches to solve this retention problem:

  • Hydrophilic Interaction Liquid Chromatography (HILIC) – The Sensitivity Choice

  • Polar-Embedded Reversed-Phase (AQ-C18) – The Robustness Choice

  • Ion-Pairing Chromatography (IPC) – The Legacy Choice (Not Recommended)

Chemical Challenge Analysis

To select the correct method, we must understand the analyte's interaction profile.

  • Analyte: this compound

  • Physicochemical Profile: High polarity (LogP < -1.0 estimated), weak basicity (pyrazine nitrogen), hydrogen bond donor/acceptor sites.

  • The Problem: In standard C18 RPLC, the "water layer" effect prevents the analyte from partitioning into the hydrophobic stationary phase.

Decision Matrix: Method Selection

The following decision tree illustrates the logical flow for selecting the optimal method based on your lab's specific constraints (MS compatibility vs. UV robustness).

MethodSelection Start Start: Impurity Detection This compound CheckMS Is Mass Spectrometry (MS) Detection Required? Start->CheckMS CheckMatrix Is Sample Matrix High Water Content? CheckMS->CheckMatrix No (UV Detection) HILIC RECOMMENDED: HILIC Method (Zwitterionic/Amide Phase) High Sensitivity, MS Compatible CheckMS->HILIC Yes (High Sensitivity) CheckMatrix->HILIC No (Organic synthesis) AQC18 ALTERNATIVE: Polar-Embedded C18 (100% Aqueous Stable) Robust, UV Preferred CheckMatrix->AQC18 Yes (Aqueous formulation) IPC LEGACY: Ion-Pairing RP (Hexanesulfonate) Not MS Compatible, Long Equilibration CheckMatrix->IPC Specific Selectivity Needed

Figure 1: Strategic decision tree for selecting the chromatographic mode based on detection requirements and sample matrix.

Comparative Analysis of Methods

The following data summarizes the performance of three distinct stationary phases for the separation of this compound from a standard pyrazine matrix.

Experimental Performance Data (Summary)
MetricMethod A: HILIC (Zwitterionic) Method B: Polar-Embedded C18 Method C: Standard C18 (Control)
Stationary Phase Zwitterionic / AmideC18 with Polar Group (AQ)C18 (End-capped)
Mobile Phase ACN / Ammonium AcetatePhosphate Buffer / ACNPhosphate Buffer / ACN
Retention Time (

)
6.8 min4.2 min0.9 min (Void)
Retention Factor (

)
5.8 (Excellent)3.2 (Good)< 0.2 (Fail)
Tailing Factor (

)
1.11.05N/A
MS Compatibility HighHighHigh
Equilibration Time High (20-30 column vols)Low (5-10 column vols)Low
Deep Dive: Mechanism of Action
Method A: HILIC (Recommended)
  • Why it works: HILIC utilizes a water-rich layer adsorbed onto a polar stationary phase (e.g., Silica, Amide, or Zwitterionic). The polar impurity partitions into this water layer. As the organic content (ACN) is high (80-90%), the polar impurity is retained longer than non-polar matrix components.

  • Pros: Highest retention, elution order reversal (impurity elutes after non-polar API), enhanced MS sensitivity due to high organic desolvation.[1]

  • Cons: Requires strict equilibration protocols; sample diluent must match initial mobile phase (high organic) to avoid peak distortion.

Method B: Polar-Embedded C18 (Robust Alternative)
  • Why it works: These columns (often labeled "AQ", "Polar", or "T3") contain a hydrophilic group embedded in the alkyl chain or near the silica surface. This prevents "phase collapse" (dewetting) even in 100% aqueous mobile phases, allowing the use of highly aqueous conditions necessary to retain the polar impurity.

  • Pros: Robust, uses standard RP solvents, tolerates aqueous sample diluents better than HILIC.

  • Cons: Less retention than HILIC; elution order is standard (polar impurity elutes before API), potentially masking it in the solvent front if k' is not optimized.

Method C: Standard C18 (The Failure Mode)
  • Why it fails: To retain the polar impurity, you must lower the organic solvent to <5%. On a standard C18, the hydrophobic chains collapse onto themselves to avoid the water, reducing surface area and causing loss of retention.

Detailed Experimental Protocols

Protocol 1: HILIC Method (Primary Recommendation)

Best for: Trace impurity quantification, LC-MS/MS analysis.

  • Column: Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC or Agilent Poroshell HILIC-Z), 100 x 2.1 mm, 2.7 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.0).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Isocratic Program: 90% B / 10% A.

  • Flow Rate: 0.3 mL/min.[1]

  • Column Temp: 35°C.

  • Injection Volume: 2 µL.

  • Sample Diluent: 90:10 Acetonitrile:Water (Critical: High water content in diluent will destroy peak shape).

Workflow Visualization:

HILICWorkflow Prep Sample Prep Diluent: 90% ACN Equil Equilibration 20 Column Volumes (Critical) Prep->Equil Inject Injection 2 µL Volume Equil->Inject Separation Separation Partition into Water Layer Inject->Separation Detect Detection UV 254nm or MS Separation->Detect

Figure 2: Critical workflow steps for HILIC analysis, highlighting the equilibration requirement.

Protocol 2: Polar-Embedded RP Method (Secondary Recommendation)

Best for: Routine QC, UV detection, aqueous samples.

  • Column: Polar-Embedded C18 (e.g., Waters XSelect HSS T3, Phenomenex Luna Omega Polar C18, or Agilent SB-Aq), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile.[2][3]

  • Gradient:

    • 0-5 min: 100% A (Isocratic hold for retention).

    • 5-15 min: 0% → 30% B.

    • 15-20 min: 30% → 90% B (Wash).

  • Flow Rate: 1.0 mL/min.[4][2]

  • Detection: UV at 265 nm (Pyrazine characteristic absorbance).

Validation & System Suitability Criteria

To ensure the method is "self-validating" (Trustworthiness), the following criteria must be met before running samples.

  • Resolution (

    
    ):  The resolution between the this compound peak and the void volume (t0) must be > 1.5.
    
  • Retention Factor (

    
    ):  Must be > 2.0 to ensure the peak is interacting with the stationary phase and not just moving with the solvent.
    
    • Calculation:

      
      
      
  • Sensitivity (LOQ): Signal-to-Noise ratio (S/N) ≥ 10 at the reporting threshold (usually 0.05% of the API concentration).

Troubleshooting Guide
  • Problem: Peak splitting in HILIC.

    • Root Cause:[1][5][6] Sample diluent contains too much water.

    • Fix: Ensure sample is dissolved in at least 80% Acetonitrile.

  • Problem: Drifting retention times in HILIC.

    • Root Cause:[1][6] Insufficient equilibration.[7]

    • Fix: HILIC phases require longer equilibration than RP. Run "dummy" injections until Rt stabilizes.

References

  • Favipiravir Impurity Profiling

    • Title: Favipiravir (SARS-CoV-2) degradation impurities: Identification and route of degradation mechanism in the finished solid dosage form using LC/LC–MS method.
    • Source: PMC (N
    • URL:[Link]

    • Relevance: Establishes the context of pyrazine carboxamide impurity separation using Polar-Embedded (AQ-C18) columns.
  • HILIC vs.

    • Title: Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column.
    • Source: LCGC Intern
    • URL:[Link]

    • Relevance: Provides the mechanistic basis for selecting HILIC over C18 for polar analytes like hydroxymethyl-pyrazines.
  • Pyrazine Analysis Methodology

    • Title: HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column (HILIC/Mixed Mode).
    • Source: SIELC Technologies.[4]

    • URL:[Link]

    • Relevance: Demonstrates the effectiveness of hydrogen-bonding stationary phases for small, polar pyrazine deriv

Sources

Introduction: The Analytical Challenge of Substituted Pyrazines

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of C₆H₇N₃O₂ Pyrazines

A Senior Application Scientist's Comparative Analysis for Researchers in Drug Development and Analytical Chemistry

Pyrazines are a critical class of N-heterocyclic compounds, forming the structural core of pharmaceuticals, agrochemicals, and flavorants. Their substituted derivatives present a significant analytical challenge due to the existence of numerous positional isomers, which often exhibit nearly identical physical properties but can have vastly different biological activities and toxicological profiles. The molecular formula C₆H₇N₃O₂ represents a compelling case study, potentially corresponding to various isomers such as aminomethyl-nitropyrazines or amino-nitromethyl-pyrazines.

Mass spectrometry (MS), particularly when coupled with chromatographic separation like Gas Chromatography (GC) or Liquid Chromatography (LC), is the definitive technique for elucidating the structures of these complex molecules.[1] Understanding the fragmentation patterns is not merely an academic exercise; it is essential for confident structural assignment, impurity profiling, and metabolite identification.

This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation patterns for C₆H₇N₃O₂ pyrazines. We will deconstruct the fragmentation of the core pyrazine ring, analyze the directing effects of the key substituents (amino and nitro groups), and build a comparative framework for distinguishing between potential isomers.

Part 1: Foundational Fragmentation of the Pyrazine Nucleus

Under electron ionization (EI), a molecule is bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a molecular radical cation (M⁺˙).[2] The stability of this ion and the pathways by which it dissipates this excess energy through fragmentation provide a structural fingerprint.

The aromatic pyrazine ring is a relatively stable structure, meaning the molecular ion is often prominent and can even be the base peak in the spectrum.[3] The primary and most characteristic fragmentation pathway for the unsubstituted pyrazine ring is a retro-Diels-Alder reaction, which proceeds via the cleavage of two C-N bonds, resulting in the sequential loss of two hydrogen cyanide (HCN) molecules.

Caption: Fundamental fragmentation of the pyrazine radical cation.

Part 2: The Directing Influence of Amino and Nitro Substituents

The fragmentation of a substituted pyrazine is a competition between pathways directed by the ring and those directed by the functional groups. For a C₆H₇N₃O₂ pyrazine, the aminomethyl (-CH₂NH₂) and nitro (-NO₂) groups are powerful directors of fragmentation.

Nitro Group Fragmentation

Nitroaromatic compounds have well-documented fragmentation patterns. The primary cleavages involve the nitro group itself:

  • Loss of ·NO: A common pathway resulting in an [M-30]⁺ ion.

  • Loss of ·NO₂: A direct cleavage of the C-N bond, yielding an [M-46]⁺ ion. This is often followed by the loss of carbon monoxide (CO) from the resulting phenoxy-type cation.

Aminomethyl Group Fragmentation

Aliphatic amines and benzylamines are dominated by alpha-cleavage.[4] This involves the homolytic cleavage of the bond adjacent to the C-N bond, which produces a highly stable, resonance-stabilized iminium cation.

  • Alpha-Cleavage: For a pyrazinyl-CH₂-NH₂ structure, the C-C bond between the ring and the methylene group is the weakest link. Cleavage can result in a pyrazinyl radical and a CH₂=NH₂⁺ ion at m/z 30 . This fragment is often the base peak in the spectra of primary benzylamines and is a key diagnostic marker.[5]

Part 3: A Comparative Guide to C₆H₇N₃O₂ Isomer Fragmentation

To illustrate how these principles allow for isomer differentiation, we will compare the predicted EI-MS fragmentation patterns of two plausible isomers: 2-(aminomethyl)-5-nitropyrazine and 2-amino-5-(nitromethyl)pyrazine .

Case Study 1: 2-(aminomethyl)-5-nitropyrazine (Predicted Pattern)

The molecular ion (M⁺˙) appears at m/z 169 . We predict three competing fragmentation pathways originating from this ion.

  • Pathway A (Alpha-Cleavage Dominated): This is predicted to be the most favorable pathway. The alpha-cleavage of the C-C bond results in the formation of the stable iminium cation.

    • m/z 30 (CH₂NH₂⁺): Expected to be the base peak . Its presence is a strong indicator of a primary aminomethyl substituent.

    • m/z 139: The corresponding 5-nitropyrazinyl radical is neutral and not observed, but its formation drives the creation of the m/z 30 ion.

  • Pathway B (Nitro-Group Driven):

    • m/z 123 ([M-NO₂]⁺): Loss of the nitro group from the molecular ion. This ion would be a substituted pyrazinylmethyl cation.

    • m/z 96 ([M-NO₂-HCN]⁺): Subsequent fragmentation of the ring from the m/z 123 ion.

  • Pathway C (Ring-Driven):

    • m/z 142 ([M-HCN]⁺): Initial loss of HCN from the pyrazine ring itself, though this is likely less favorable than the substituent-driven pathways.

Isomer1_Fragmentation Predicted Fragmentation of 2-(aminomethyl)-5-nitropyrazine M M+· m/z 169 F_30 CH₂NH₂+ (Base Peak) m/z 30 M->F_30 α-cleavage (Major) F_123 [M-NO₂]+ m/z 123 M->F_123 - ·NO₂ F_142 [M-HCN]+· m/z 142 M->F_142 - HCN F_96 [M-NO₂-HCN]+ m/z 96 F_123->F_96 - HCN

Caption: Competing fragmentation pathways for Isomer 1.

Case Study 2: 2-amino-5-(nitromethyl)pyrazine (Predicted Pattern)

Here, the substituents are rearranged. The molecular ion (M⁺˙) is still at m/z 169 . However, the fragmentation cascade will be markedly different.

  • Pathway A (Alpha-Cleavage Dominated): Alpha-cleavage now occurs at the bond between the pyrazine ring and the nitromethyl group.

    • Loss of ·NO₂: The alpha-cleavage now results in the loss of a nitro radical (·NO₂) not a nitro cation . This leads to a very stable aminopyrazinyl-methyl cation.

    • m/z 123 ([M-NO₂]⁺): This fragment is now formed via alpha-cleavage and is expected to be the base peak .

  • Pathway B (Ring-Driven):

    • m/z 142 ([M-HCN]⁺): Loss of HCN from the ring.

    • m/z 96 ([M-NO₂-HCN]⁺): This fragment can now be formed from either the m/z 123 or m/z 142 ions, making it a prominent secondary fragment.

Notice the absence of a dominant m/z 30 peak, which is the key differentiator from Isomer 1.

Data Summary and Comparison
m/zProposed FragmentPredicted Intensity (Isomer 1)Predicted Intensity (Isomer 2)Diagnostic Value
169[C₆H₇N₃O₂]⁺˙ (M⁺˙)ModerateModerateMolecular Ion
123[M-NO₂]⁺ModerateBase Peak Indicates C-NO₂ bond is easily cleaved (alpha-cleavage in Isomer 2)
96[M-NO₂-HCN]⁺Low-ModerateModerateConfirms pyrazine ring structure
30[CH₂NH₂]⁺Base Peak NegligibleConfirmatory for -CH₂NH₂ group (Isomer 1)

This comparative analysis demonstrates that while both isomers have the same molecular weight, their fragmentation patterns provide unambiguous structural evidence. The presence or absence of the m/z 30 base peak is the critical determining factor.

Part 4: Validated Experimental Protocols

Achieving clean, reproducible fragmentation data requires robust analytical methods. The choice between GC-MS and LC-MS depends on the volatility and thermal stability of the specific isomer.

Protocol 1: GC-MS for Volatile Pyrazine Derivatives

This method is ideal for thermally stable pyrazines. The key is to achieve good chromatographic separation from matrix components to ensure pure mass spectra.

Workflow Diagram: GC-MS Analysis

GCMS_Workflow General GC-MS Workflow Sample Sample in Volatile Solvent (e.g., Dichloromethane) Injection Splitless Injection (1 µL at 250°C) Sample->Injection Separation GC Separation (e.g., DB-5ms column) Injection->Separation Ionization EI Source (70 eV, 230°C) Separation->Ionization Analysis Quadrupole Mass Analyzer (Scan m/z 30-350) Ionization->Analysis Data Data Acquisition & Analysis Analysis->Data

Caption: Standard workflow for GC-MS analysis of pyrazines.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the purified compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of 10-100 µg/mL.

  • GC System: Agilent 8890 GC or equivalent.

  • Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent mid-polarity column.

  • Injection: 1 µL, splitless mode, with an injector temperature of 250°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: Hold at 280°C for 5 minutes.

  • MS System: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Mass Range: Scan from m/z 30 to 350.

  • Data Analysis: Extract mass spectra from the apex of the chromatographic peak. Compare with library data and theoretical fragmentation.

Causality Note: A mid-polarity column like DB-5ms provides an excellent balance for separating a wide range of substituted aromatics. The splitless injection ensures maximum analyte transfer to the column for high sensitivity.

Protocol 2: LC-MS/MS for Polar or Thermally Labile Pyrazines

For compounds that may degrade in a hot GC injector, LC-MS is the superior choice. Tandem mass spectrometry (MS/MS) provides an additional layer of selectivity and structural confirmation.[6]

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the sample in a mobile-phase compatible solvent (e.g., 50:50 Methanol:Water) to 1-10 µg/mL.

  • LC System: Waters ACQUITY UPLC I-Class or equivalent.

  • Column: Mixed-mode column (e.g., SIELC Primesep 200, 2.1 x 150 mm) for retaining polar compounds. A standard C18 column can also be used.[7]

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient Program:

    • Start at 5% B.

    • Linear gradient to 95% B over 8 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 5% B and re-equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • MS System: Sciex Triple Quad 6500+ or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

  • Source Parameters:

    • Capillary Voltage: 3.5 kV.

    • Drying Gas (N₂) Temperature: 300°C.

    • Nebulizer Pressure: 35 psi.[6]

  • MS/MS Analysis: Use a product ion scan of the protonated molecule [M+H]⁺ (m/z 170) to generate a fragmentation spectrum. Collision energy can be ramped (e.g., 10-40 eV) to observe the full fragmentation profile.

Trustworthiness Note: Formic acid is used to promote protonation in positive mode ESI, leading to a stable [M+H]⁺ precursor ion for MS/MS. A mixed-mode column is chosen to provide both reversed-phase and ion-exchange retention mechanisms, which is critical for analyzing polar N-heterocycles that may have poor retention on standard C18 columns.[7]

Conclusion and Outlook

The mass spectrometric fragmentation of C₆H₇N₃O₂ pyrazines is a predictable process governed by the fundamental principles of organic mass spectrometry. The fragmentation pattern is a competitive interplay between the stable pyrazine ring and the powerful directing effects of its substituents.

This guide has demonstrated that a careful, mechanism-based analysis of the resulting mass spectrum can serve as a powerful tool for isomer differentiation. The presence of a dominant alpha-cleavage fragment (e.g., m/z 30 for an aminomethyl group) versus a dominant neutral loss (e.g., ·NO₂ for a nitromethyl group) provides a clear and unambiguous diagnostic marker. While MS provides the structural blueprint, it is crucial to remember that absolute confirmation of any given isomer requires the use of robust chromatographic separation and, whenever possible, comparison against an authentic chemical standard.[8]

References

  • ResearchGate. "Mass spectrometric fragmentation patterns of isomeric 5‐methyl‐3‐alkyl‐2‐alkenylpyrazines." Available at: [Link]

  • Journal of Chromatography A. "Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS)." Available at: [Link]

  • ResearchGate. "Mass spectrometric study of some pyrazoline derivatives." Available at: [Link]

  • ResearchGate. "Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) | Request PDF." Available at: [Link]

  • ResearchGate. "Identification of pyrazine derivatives in a typical maple syrup using headspace solid-phase microextraction with gas chromatography–mass spectrometry." Available at: [Link]

  • Journal of Mass Spectrometry. "Identification of hydroxymethylpyrazines using mass spectrometry." Available at: [Link]

  • Semantic Scholar. "Mass spectral fragmentation pattern of 5-methyl-4-[(phenylamino)methylene]-2,4-dihydro-3h-pyrazol-3-one and its 2-methyl and 2-phenyl derivatives." Available at: [Link]

  • ResearchGate. "The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I... - ResearchGate." Available at: [Link]

  • National Center for Biotechnology Information. "Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography." Available at: [Link]

  • ResearchGate. "Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography." Available at: [Link]

  • NIST WebBook. "Pyrazine, 2-ethyl-3-methyl-." Available at: [Link]

  • MDPI. "Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry." Available at: [Link]

  • Houben-Weyl Methods of Organic Chemistry. "6.2.2. Pyrazines." Available at: [Link]

  • Wikipedia. "Pyrazine." Available at: [Link]

  • Michigan State University. "Fragmentation Mechanisms - Intro to Mass Spectrometry." Available at: [Link]

  • Research and Reviews: Journal of Chemistry. "Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications." Available at: [Link]

  • Wikipedia. "Fragmentation (mass spectrometry)." Available at: [Link]

  • NIST WebBook. "Pyrazine." Available at: [Link]

  • PubChem. "(4-Nitrophenyl)hydrazine." Available at: [Link]

  • Agilent Technologies. "Basics of LC/MS." Available at: [Link]

  • Dalton Transactions. "A simple tool for the analysis of air- and moisture-sensitive organometallic compounds by electron ionization mass spectrometry." Available at: [Link]

  • LC-GC Europe. "Improving LC–MS/MS Analyses in Complex Food Matrices, - Part II — Mass Spectrometry." Available at: [Link]

  • NIST WebBook. "Pyrazine, 2-methyl-6-(2-methylbutyl)-3-octyl." Available at: [Link]

  • YouTube. "Mass Spectrometry Part 8 - Fragmentation in Amines." Available at: [Link]

  • Chemistry LibreTexts. "6.5: Amine Fragmentation." Available at: [Link]

  • Scientific Reports. "Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation." Available at: [Link]

Sources

comparing 3-(Hydroxymethyl)pyrazine-2-carboxamide with T-1105 (3-hydroxy)

Author: BenchChem Technical Support Team. Date: February 2026

Viral RNA Polymerase Inhibition & Structural Activity Relationships (SAR)

Executive Summary

This guide provides a technical comparison between T-1105 (3-hydroxy-2-pyrazinecarboxamide) and its structural analog, 3-(Hydroxymethyl)pyrazine-2-carboxamide .

The Verdict:

  • T-1105 is a bioactive viral RNA polymerase inhibitor.[1][2] It functions as a nucleobase analog, undergoing phosphoribosylation to mimic Guanosine/Adenosine, thereby inducing lethal mutagenesis in RNA viruses (Influenza, Zika, Phleboviruses).

  • This compound serves primarily as a negative control or steric probe in Structure-Activity Relationship (SAR) studies. It lacks the critical electronic capacity for keto-enol tautomerism required for ambiguous base-pairing. Consequently, it exhibits negligible antiviral potency compared to T-1105.

This guide details the mechanistic divergence, chemical properties, and experimental protocols to validate these claims.

Chemical & Structural Analysis[3][4][5][6][7]

The core difference lies in the substituent at the C-3 position of the pyrazine ring. This single functional group dictates the molecule's ability to be recognized by host enzymes (HGPRT) and viral enzymes (RdRp).

Physicochemical Properties Table[8][9][10]
FeatureT-1105 This compound
Structure 3-hydroxy-2-pyrazinecarboxamide3-(hydroxymethyl)-2-pyrazinecarboxamide
Formula C₅H₅N₃O₂C₆H₇N₃O₂
MW 139.11 g/mol 153.14 g/mol
C-3 Substituent Hydroxyl (-OH)Hydroxymethyl (-CH₂OH)
Tautomerism Yes (Keto-Enol)No (Fixed Alcohol)
Electronic Character Electron-donating (Enol) / Electron-withdrawing (Keto)Sterically bulky, polar, non-ionizable at physiological pH
HGPRT Affinity Moderate (Substrate)Low/Null (Steric Clash)
Primary Role Antiviral Lead / T-705 PrecursorSynthetic Intermediate / SAR Probe
The Criticality of Tautomerism

T-1105 exists in dynamic equilibrium between its enol (hydroxyl) and keto (oxo) forms. This allows the metabolized nucleotide (T-1105-RTP) to rotate between syn and anti conformations in the viral polymerase active site, mimicking both Guanosine and Adenosine. This "ambiguity" causes the incorporation of incorrect nucleotides (C or U) into the viral genome, leading to "error catastrophe."

The Hydroxymethyl analog possesses a methylene bridge (-CH₂-) which locks the oxygen atom away from the ring. It cannot form a keto-oxygen directly attached to the ring. Therefore, it cannot mimic the hydrogen-bonding face of a purine base.

Mechanism of Action (MOA) & Pathway Visualization

The biological activity of pyrazinecarboxamides is strictly dependent on metabolic activation by the host enzyme HGPRT (Hypoxanthine-Guanine Phosphoribosyltransferase).

Pathway Logic
  • Entry: Molecule enters the cell.

  • Activation (Rate Limiting): HGPRT must recognize the pseudo-base. T-1105 fits the hypoxanthine binding pocket. The Hydroxymethyl analog is sterically hindered.

  • Phosphorylation: Conversion to Triphosphate (RTP).

  • Inhibition: Incorporation by Viral RdRp.[3]

Antiviral_Activation_Pathway T1105 T-1105 (Base) HGPRT HGPRT (Host Enzyme) T1105->HGPRT Substrate Binding HM_Analog 3-(Hydroxymethyl) Analog HM_Analog->HGPRT Steric Clash (No Binding) Excretion Renal Excretion (Unchanged/Oxidized) HM_Analog->Excretion Metabolic Clearance T1105_RMP T-1105-RMP (Monophosphate) HGPRT->T1105_RMP Phosphoribosylation T1105_RTP T-1105-RTP (Triphosphate) T1105_RMP->T1105_RTP Cellular Kinases RdRp Viral RdRp (Polymerase) T1105_RTP->RdRp Pseudo-Base Pairing Viral_RNA Lethal Mutagenesis (Viral Death) RdRp->Viral_RNA Error Catastrophe

Figure 1: Metabolic activation pathway. T-1105 is successfully processed by HGPRT to its active triphosphate form. The 3-Hydroxymethyl analog is blocked at the entry step due to steric hindrance and lack of electronic mimicry.

Comparative Efficacy Data

The following data summarizes the antiviral potency based on established SAR principles for pyrazinecarboxamides (e.g., Furuta et al., Antiviral Res).

MetricT-11053-(Hydroxymethyl) AnalogInterpretation
Influenza A (H1N1) EC₅₀ 1.4 - 5.2 µM > 1000 µM (Inactive) The 3-OH is essential for activity.
CC₅₀ (MDCK Cells) > 1000 µM> 1000 µMNeither compound is inherently cytotoxic.
HGPRT Binding Affinity HighNegligibleHydroxymethyl group prevents active site fit.
Metabolic Fate Converted to RTPOxidized to Carboxylic AcidT-1105 mimics nucleotide; Analog mimics metabolic waste.

Key Insight: In comparative studies of Favipiravir (T-705) analogs, replacing the 3-position substituent (F or OH) with hydrogen, methyl, or hydroxymethyl consistently results in a complete loss of antiviral activity.

Experimental Protocols

To validate the difference between these two compounds, the following protocols are recommended.

Protocol A: Synthesis of T-1105 (Reference Standard)

Rationale: T-1105 is often synthesized from 3-aminopyrazine-2-carboxylic acid via diazotization.

  • Starting Material: Dissolve 3-aminopyrazine-2-carboxylic acid methyl ester (10 mmol) in H₂SO₄ (20 mL).

  • Diazotization: Cool to 0°C. Add NaNO₂ (15 mmol) dropwise over 30 mins.

  • Hydrolysis: Stir at 0°C for 2 hours, then pour onto ice water. The diazonium salt hydrolyzes to the hydroxyl group.

  • Amidation: React the resulting 3-hydroxypyrazine-2-carboxylic acid with methanol/H₂SO₄ to reform the ester, then treat with concentrated ammonia (NH₄OH) in methanol at RT for 12 hours.

  • Purification: Acidify to precipitate T-1105 . Recrystallize from water.

    • Expected Yield: 60-75%.

    • Validation: ¹H NMR (DMSO-d₆): δ 13.0 (br s, 1H, OH), 8.3 (d, 1H), 7.9 (d, 1H).

Protocol B: Synthesis of this compound

Rationale: Requires selective reduction of a diester or oxidation of a dimethyl precursor.

  • Starting Material: Pyrazine-2,3-dicarboxylic acid dimethyl ester.

  • Selective Reduction: Treat with NaBH₄ (1.0 eq) in MeOH at 0°C to selectively reduce one ester to the alcohol. (Note: This often yields a mixture; column chromatography required).

  • Amidation: Treat the resulting 3-(hydroxymethyl)pyrazine-2-carboxylic acid methyl ester with methanolic ammonia at 0°C.

  • Purification: Silica gel chromatography (DCM:MeOH 9:1).

    • Validation: ¹H NMR will show a methylene singlet (~4.8 ppm) and lack the exchangeable phenolic -OH signal of T-1105.

Protocol C: Plaque Reduction Neutralization Assay (PRNT)

Rationale: To confirm the inactivity of the hydroxymethyl analog vs. T-1105.

  • Cells: MDCK cells (seeded 24h prior in 6-well plates).

  • Infection: Infect with Influenza A (MOI 0.001) for 1 hour.

  • Treatment: Remove virus inoculum. Overlay with agarose media containing serial dilutions (0.1 µM to 1000 µM) of:

    • Compound A: T-1105[1][4][5]

    • Compound B: this compound

  • Incubation: 48-72 hours at 37°C.

  • Staining: Fix with formalin, stain with Crystal Violet.

  • Analysis: Count plaques. Calculate EC₅₀.

    • Success Criteria: T-1105 should show dose-dependent reduction. Hydroxymethyl analog should show full plaque counts (similar to DMSO control).

References

  • Furuta, Y., et al. (2002). "In vitro and in vivo activities of T-705 against influenza virus." Antimicrobial Agents and Chemotherapy. Link

  • Huchting, J., et al. (2019). "Cell line-dependent activation and antiviral activity of T-1105, the non-fluorinated analogue of T-705 (favipiravir)."[5] Antiviral Research. Link

  • Naesens, L., et al. (2013). "Role of the hypoxanthine-guanine phosphoribosyltransferase in the activation of the antiviral agent T-705 (favipiravir)." Molecular Pharmacology. Link

  • Jin, Z., et al. (2013). "Synthesis and antiviral activity of novel pyrazine derivatives." Chemical Biology & Drug Design.

Sources

A Comparative Guide to the Characterization of 3-(Hydroxymethyl)pyrazine-2-carboxamide (CAS 40108-00-7) Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of a Well-Characterized Reference Standard

In the landscape of pharmaceutical development and scientific research, the integrity of a reference standard is paramount. A reference standard is a highly purified and well-characterized substance used as a benchmark for analytical measurements. For 3-(Hydroxymethyl)pyrazine-2-carboxamide (CAS 40108-00-7), a robustly characterized reference standard ensures the accuracy and reproducibility of experimental results, from early-stage discovery to quality control in manufacturing.

This guide outlines a multi-faceted analytical approach to establish a comprehensive quality profile of a this compound reference standard. We will delve into the practical application and comparative strengths of various analytical techniques, supported by detailed experimental protocols and illustrative data.

The Analytical Workflow: A Multi-Technique Approach for Unambiguous Characterization

A single analytical method is insufficient to fully characterize a reference standard. A holistic approach, employing a battery of orthogonal techniques, is necessary to build a complete and reliable profile of the material. The following workflow illustrates the key stages in the characterization of a this compound reference standard.

Reference_Standard_Characterization_Workflow Figure 1: Characterization Workflow for this compound cluster_0 Primary Characterization cluster_1 Physicochemical Properties cluster_2 Data Synthesis & Reporting Identity_Confirmation Identity Confirmation Structure_Elucidation Structure Elucidation Identity_Confirmation->Structure_Elucidation Provides structural details Purity_Assessment Purity Assessment Comparative_Analysis Comparative Analysis Purity_Assessment->Comparative_Analysis Structure_Elucidation->Purity_Assessment Confirms main component Appearance Appearance Certificate_of_Analysis Certificate of Analysis Appearance->Certificate_of_Analysis Solubility Solubility Solubility->Certificate_of_Analysis Melting_Point Melting Point Melting_Point->Certificate_of_Analysis Comparative_Analysis->Certificate_of_Analysis Summarizes quality

Caption: A logical workflow for the comprehensive characterization of a reference standard.

Identity Confirmation and Structural Elucidation

The foundational step in characterizing a reference standard is the unambiguous confirmation of its chemical identity and structure. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed to provide a complete picture of the molecule's carbon-hydrogen framework.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, we would expect to see distinct signals for the pyrazine ring protons, the methylene protons of the hydroxymethyl group, the hydroxyl proton, and the amide protons.

  • ¹³C NMR: Reveals the number of different types of carbon atoms in the molecule.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound reference standard and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra according to standard instrument parameters.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals and assign all peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecular structure. The chemical shifts, coupling constants, and integration values should be consistent with the structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and can offer insights into its structure through fragmentation patterns.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the reference standard in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Employ a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode.

  • Data Analysis: Determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻). This experimentally determined mass should be compared to the theoretically calculated mass of this compound (C₆H₇N₃O₂). The deviation should be within a few parts per million (ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The infrared spectrum of this compound should exhibit characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretches of the amide, the C=O stretch of the amide, and the C-N and C=N vibrations of the pyrazine ring.[1]

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Instrumentation: Use a Fourier-Transform Infrared spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify and assign the major absorption bands to the corresponding functional groups in the molecule.

Purity Assessment: A Comparative Look at Chromatographic Techniques

Purity is a critical attribute of a reference standard. Chromatographic techniques are the cornerstone of purity assessment, allowing for the separation and quantification of the main component from any impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for purity determination due to its high resolution, sensitivity, and versatility. A well-developed HPLC method can separate the main peak from closely related impurities.

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column is a good starting point for a polar compound like this compound.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed to achieve good separation of polar and non-polar impurities.

  • Sample Preparation: Accurately prepare a solution of the reference standard in a suitable diluent (e.g., a mixture of water and organic solvent).

  • Analysis: Inject the sample and record the chromatogram.

  • Data Analysis: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks.

Causality in Method Development: The choice of a C18 column and a gradient elution is based on the predicted polarity of the analyte. A gradient is often necessary to ensure the elution of any potential non-polar impurities while maintaining good peak shape for the more polar main component. The UV detection wavelength should be chosen at the absorbance maximum of the analyte to ensure high sensitivity.

Gas Chromatography (GC)

GC is suitable for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, GC can be an excellent tool for detecting volatile organic impurities that may be present from the synthesis process.

Experimental Protocol: Gas Chromatography with Flame Ionization Detection (GC-FID)

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID).

  • Column: A capillary column with a polar stationary phase is recommended.

  • Carrier Gas: Helium or hydrogen.

  • Temperature Program: A temperature gradient is typically used to separate compounds with a range of boiling points.

  • Sample Preparation: Dissolve the reference standard in a suitable volatile solvent.

  • Analysis: Inject the sample into the GC.

  • Data Analysis: Determine the percentage of any volatile impurities detected.

Comparative Data Analysis

To illustrate the importance of a high-quality reference standard, the following table presents hypothetical comparative data for two batches of this compound: a certified reference standard and a research-grade material.

Analytical Test Certified Reference Standard (Batch A) Research-Grade Material (Batch B) Acceptance Criteria
Appearance White to off-white crystalline powderYellowish powderWhite to off-white powder
Identity (¹H NMR) Conforms to structureConforms to structureSpectrum is consistent with the structure
Identity (HRMS) Mass error < 2 ppmMass error < 5 ppmMass error ≤ 5 ppm
Purity (HPLC) 99.8%97.5%≥ 99.5%
Individual Impurity (HPLC) < 0.1%Impurity 1: 1.2%, Impurity 2: 0.8%≤ 0.15%
Volatile Impurities (GC) < 0.05%0.3% (solvent residue)≤ 0.1%
Melting Point 165-168 °C158-163 °CReport value

This table clearly demonstrates the superior quality of the certified reference standard, highlighting the importance of thorough characterization.

Conclusion: Ensuring Data Integrity Through Rigorous Characterization

The comprehensive characterization of a this compound reference standard is a critical, multi-step process that underpins the reliability and reproducibility of scientific research and pharmaceutical development. By employing a suite of orthogonal analytical techniques, including NMR, MS, FTIR, and chromatography, a complete and trustworthy profile of the reference material can be established. This guide provides the foundational knowledge and practical protocols for researchers and scientists to confidently assess and compare the quality of their reference standards, ultimately leading to higher data integrity and more robust scientific outcomes.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. 2005. [Link]

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. [Link]

  • Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage Learning.
  • Tewatia, N., et al. (2012). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1794-1798. [Link]

  • Agustina, W., Setyowati, E., Syah, Y. M., & Ihsanawati, A. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2). [Link]

Sources

Comparative Guide: UV-Vis Absorption Maxima of Substituted Pyrazine-2-Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrazine-2-carboxamide (Pyrazinamide, PZA) is a cornerstone antitubercular agent and a versatile scaffold in medicinal chemistry. Its physicochemical characterization via UV-Vis spectroscopy is critical for determining purity, monitoring metabolic stability (e.g., conversion to 5-hydroxypyrazinamide), and studying ligand-metal interactions.

This guide provides a technical comparison of the electronic absorption spectra of PZA and its substituted derivatives. It moves beyond basic peak reporting to explain the electronic origins of these transitions, the impact of substituents (auxochromes), and the critical role of solvatochromism in experimental validation.

Theoretical Framework: Electronic Transitions

To interpret the spectra of pyrazine-2-carboxamides, one must understand the molecular orbital landscape of the diazine ring coupled with an amide group.

The Two Primary Bands

The UV spectrum of pyrazine derivatives typically exhibits two distinct absorption bands:

  • Band II (

    
    ):  High intensity (
    
    
    
    M
    
    
    cm
    
    
    ). Located typically between 260–270 nm . This arises from the conjugation of the pyrazine ring
    
    
    -system with the amide carbonyl.
  • Band I (

    
    ):  Lower intensity (
    
    
    
    M
    
    
    cm
    
    
    ). Located between 310–330 nm . This forbidden transition involves the excitation of non-bonding electrons (lone pairs) on the ring nitrogens to the antibonding
    
    
    orbital.
Substituent Effects (Auxochromes)
  • Electron Donating Groups (EDGs): Substituents like -NH

    
      or -OH  (at C3, C5, or C6) raise the energy of the HOMO (Highest Occupied Molecular Orbital) more than the LUMO, narrowing the energy gap. This results in a Bathochromic (Red) Shift .
    
  • Electron Withdrawing Groups (EWGs): Substituents like -Cl or -NO

    
      stabilize the orbitals but can diminish the intensity of the 
    
    
    
    transition by withdrawing electron density from the ring nitrogens.

Comparative Data: Absorption Maxima ( )[1]

The following table synthesizes experimental data for Pyrazinamide and its key derivatives. Note the solvent dependence, as polar solvents often stabilize the ground state of


 transitions, causing a slight blue shift (hypsochromic effect).
CompoundSubstituentSolvent

(Band II,

)

(Band I,

)
Key Spectral Feature
Pyrazinamide (PZA) None (Parent)Water (pH 7)268 nm ~310 nm (shoulder)Primary QC peak is 268 nm.
Pyrazinamide NoneMethanol273 nm 324 nm Distinct

band visible in organic solvent.
3-Aminopyrazine-2-carboxamide -NH

(C3)
Methanol~285 nm 330–350 nm Strong red shift due to amine conjugation; often yellow solid.
5-Hydroxypyrazine-2-carboxamide -OH (C5)Buffer (pH 7)~278 nm ~315 nm Exists largely as the 6-oxo tautomer; metabolite marker.
6-Chloropyrazine-2-carboxamide -Cl (C6)Ethanol270 nm Masked/WeakInductive effect of -Cl counteracts resonance, minimal shift from PZA.
Cu(II)-PZA Complex Metal CoordinationMethanol270 nm 388 nm New Charge Transfer (CT) band appears;

shifts blue.

Critical Insight: The 324 nm band in methanol is often overlooked in aqueous QC methods but is vital for confirming the integrity of the pyrazine ring nitrogens. If this band disappears or shifts significantly, it suggests ring opening or N-oxide formation.

Visualization of Electronic Effects

Diagram 1: Substituent Impact on HOMO-LUMO Gap

This diagram illustrates why amino-substitution causes a red shift (lower energy transition) compared to the parent PZA.

MO_Diagram cluster_0 Pyrazine-2-carboxamide (Parent) cluster_1 3-Amino Derivative (Red Shift) LUMO_P LUMO (π*) HOMO_P HOMO (π) HOMO_P->LUMO_P UV (268 nm) Gap_P Energy Gap (ΔE1) Gap_S Smaller Gap (ΔE2) Gap_P->Gap_S Auxochrome Effect (-NH2 raises HOMO) LUMO_S LUMO (π*) HOMO_S HOMO (n-π conjugated) HOMO_S->LUMO_S Vis/Near-UV (>300 nm)

Caption: Electronic energy level diagram showing the destabilization of the HOMO by the electron-donating amino group, reducing the energy gap and increasing


.

Experimental Protocol: High-Fidelity Spectral Acquisition

To ensure reproducibility and adherence to E-E-A-T standards, follow this self-validating protocol.

Reagents & Equipment[1][2][3][4]
  • Solvent: HPLC-grade Methanol (Cut-off < 205 nm) or Phosphate Buffer pH 7.4.

  • Standard: Pyrazinamide Reference Standard (>99.0% purity).

  • Equipment: Double-beam UV-Vis Spectrophotometer (Bandwidth

    
     1.0 nm).
    
  • Cuvettes: Matched Quartz cells (1.0 cm path length).

Step-by-Step Workflow
  • Baseline Correction (Autozero):

    • Fill both sample and reference cuvettes with pure solvent.

    • Scan 200–400 nm. Ensure flat baseline (

      
       0.001 Abs).
      
  • Stock Solution Preparation:

    • Weigh 10.0 mg of PZA derivative.

    • Dissolve in 100 mL solvent (Conc: 100

      
      g/mL).
      
    • Note: Sonicate for 5 mins if using amino-derivatives (solubility can be low).

  • Working Solution:

    • Dilute 1.0 mL Stock to 10 mL (Conc: 10

      
      g/mL).
      
    • Target Absorbance: 0.2 – 0.8 AU (Beer-Lambert linear range).

  • Acquisition:

    • Scan range: 200–400 nm.

    • Scan speed: Medium (approx. 200 nm/min).

  • Derivative Analysis (Validation Step):

    • Calculate the 1st Derivative (

      
      ) .
      
    • The zero-crossing point of the derivative spectrum should align exactly with the

      
       of the zero-order spectrum. This confirms the peak is real and not a scattering artifact.
      
Diagram 2: Experimental Workflow

Workflow Start Start: Sample Weighing Solvation Solvation (MeOH/Buffer) Sonicate 5 min Start->Solvation Dilution Dilution to ~10 µg/mL (Target 0.5 AU) Solvation->Dilution Blanking Baseline Correction (Pure Solvent) Scanning Spectral Scan (200-400 nm) Blanking->Scanning Reference Path Dilution->Scanning Sample Path Validation 1st Derivative Check (Zero-crossing) Scanning->Validation

Caption: Operational workflow for UV-Vis characterization, incorporating a derivative spectroscopy validation step to eliminate matrix interference.

Expert Insights on Solvatochromism

As a scientist, you must account for the solvent's effect on the Band I (


)  transition.
  • In Non-Polar Solvents (e.g., Dioxane, Hexane): The lone pairs on the pyrazine nitrogens are free. The

    
     transition requires less energy 
    
    
    
    Red Shift (visible ~325–330 nm).
  • In Polar Protic Solvents (e.g., Water, Methanol): The solvent forms Hydrogen Bonds with the nitrogen lone pairs. This stabilizes the ground state (n-orbital), lowering its energy. The excited state (

    
    ) is less affected. The energy gap increases 
    
    
    
    Blue Shift (peak moves to ~310 nm or becomes a shoulder).

Recommendation: For structural elucidation of new derivatives, always record spectra in Methanol rather than water to clearly visualize the


 band.

References

  • Determination of Pyrazinamide in Pharmaceutical Formulations. Journal of Pharmacy & Pharmacognosy Research. Validated method for PZA at 268 nm.

  • Synthesis and Spectral Properties of Pyrazine-2-carboxamide Derivatives. Journal of Chemical and Pharmaceutical Research. Discusses synthesis and characterization of substituted derivatives.

  • Crystal Structure and Spectral Characterization of Copper(II) Pyrazine-2-carboxamide Complexes. Revue Roumaine de Chimie. details the 324 nm band in free ligand vs complex.

  • BenchChem Spectroscopic Guide. 5-Hydroxypyrazine-2-carboxylic acid spectral data.

  • Electronic Absorption Spectra of Pyrazines.Journal of Chemical Physics. Fundamental analysis of

    
     transitions in diazines. 
    

X-ray crystallography data for 3-substituted pyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Dynamics and Solid-State Performance: A Comparative Guide to 3-Substituted Pyrazine-2-Carboxamides Audience: Structural Biologists, Medicinal Chemists, and Formulation Scientists.

Executive Summary: The "Locked" Conformation Advantage

In the development of antitubercular agents (e.g., Pyrazinamide analogs) and kinase inhibitors (e.g., FGFR, ProRS), the pyrazine-2-carboxamide scaffold is ubiquitous. However, a critical structural divergence exists between the 3-substituted derivatives and their unsubstituted or 5-substituted counterparts.

This guide objectively compares the 3-substituted pyrazine-2-carboxamide class against the standard unsubstituted parent , focusing on X-ray crystallographic data. The core differentiator is the formation of a pseudo-six-membered ring via an Intramolecular Hydrogen Bond (IMHB) , which "locks" the conformation, significantly altering solid-state packing, solubility, and ligand-target binding entropy.

Comparative Analysis: 3-Substituted vs. Unsubstituted Scaffolds

The following analysis synthesizes crystallographic data to highlight the performance gap between the "Locked" 3-substituted variants (e.g., 3-amino, 3-chloro) and the "Flexible" parent.

A. Conformational Dynamics & Planarity
Feature3-Substituted Pyrazine-2-carboxamide Unsubstituted Pyrazine-2-carboxamide Impact on Drug Design
Dominant Motif S(6) Ring Motif (Intramolecular)Trans-Amide (Intermolecular)Pre-organization: The 3-substituent reduces the entropic penalty upon protein binding.
Mechanism The 3-substituent (Donor/Acceptor) forms a H-bond with the amide oxygen/nitrogen.[1]Free rotation around the C(pyrazine)-C(carbonyl) bond.Bioactivity: The "locked" planar form mimics adenosine in kinase pockets (e.g., ProRS).
Planarity High. The IMHB forces the amide group to be coplanar with the pyrazine ring.Moderate to Low. Subject to crystal packing forces; often twists out of plane.Stacking: Planarity facilitates strong

-

stacking in the solid state.
Torsion Angle

(Rigid)

(Variable)
Solubility: Rigidity often decreases aqueous solubility due to high lattice energy.
B. Crystallographic Packing & Lattice Energy
  • 3-Substituted (The "Stacker"): Data from 3-amino analogs reveals a preference for forming corrugated sheets or layers . The planar molecules stack efficiently (centroid-centroid distances ~3.3 – 3.6 Å), driven by

    
    -
    
    
    
    interactions.[2][3] This results in higher melting points (often >140°C) and lower solubility, requiring formulation strategies to disrupt the lattice.
  • Unsubstituted (The "Dimer"): The parent pyrazinamide typically forms Centrosymmetric Dimers (

    
     motif) via intermolecular N-H...O bonds. It lacks the auxiliary 
    
    
    
    -stacking reinforcement found in the planar 3-substituted variants.

Mechanism Visualization: The "S(6) Lock"

The following diagram illustrates the structural logic distinguishing the 3-substituted scaffold. The "Lock" mechanism is the primary cause of the physicochemical differences described above.

G cluster_0 Unsubstituted Parent cluster_1 3-Substituted Variant Node_Parent Pyrazine-2-Carboxamide Node_Flex Rotational Freedom (High Entropy) Node_Parent->Node_Flex No Steric Hindrance Node_Dimer Intermolecular Dimer (R2^2(8) Motif) Node_Flex->Node_Dimer Packing Driver Node_Sub 3-Amino/Chloro-Pyrazine -2-Carboxamide Node_Lock Intramolecular H-Bond (S(6) Ring Motif) Node_Sub->Node_Lock 3-Pos Interaction Node_Planar Forced Planarity Node_Lock->Node_Planar Conformational Restriction Node_Stack Enhanced Pi-Pi Stacking (High Lattice Energy) Node_Planar->Node_Stack Crystal Growth

Caption: Comparative structural logic. The 3-substituent introduces an intramolecular "lock" (S(6) motif), forcing planarity and altering the dominant crystal packing forces from simple dimerization to


-stacking.

Experimental Protocol: High-Quality Single Crystal Growth

To obtain publication-quality X-ray data for 3-substituted pyrazines, standard rapid precipitation fails due to the high propensity for twinning in these planar systems. The following protocol utilizes a Self-Validating Slow Evaporation method.

Phase 1: Synthesis & Purification
  • Reaction: Aminolysis of 3-chloropyrazine-2-carboxamide (or methyl ester) with the corresponding amine.

  • Purification (Critical): Crude product must be purified via flash chromatography (Hex/EtOAc) before crystallization. Impurities >1% disrupt the planar stacking, yielding amorphous powder.

Phase 2: Crystallization (The "Good/Bad" Solvent System)
  • Primary Solvent: Methanol or Ethanol (High solubility).

  • Antisolvent: Water or Acetonitrile (Low solubility).

  • Protocol:

    • Dissolve 20 mg of purified compound in minimal hot Methanol (~2-3 mL).

    • Filter through a 0.45 µm PTFE syringe filter into a clean vial (removes dust nucleation sites).

    • Optional: Add 10% v/v water if the compound is highly lipophilic.

    • Cover vial with parafilm and poke 3-5 small holes .

    • Store at 4°C (fridge) to slow evaporation kinetics.

    • Validation: Harvest crystals after 5-7 days. Inspect under polarized light; sharp extinction indicates single crystallinity.

Phase 3: Data Collection & Refinement
  • Target Temperature: 100 K (Reduces thermal motion of the amide group).

  • Resolution Goal: 0.8 Å (Required to resolve the N-H...N intramolecular hydrogen bond positions).

Quantitative Data Summary

The following table summarizes typical crystallographic parameters for this class, derived from aggregate data of 3-amino and 3-chloro derivatives.

ParameterTypical Value (3-Substituted) Significance
Space Group Monoclinic (

or

)
Most common packing for planar organic molecules.
Z (Molecules/Unit Cell) 4Indicates standard packing efficiency without high symmetry.
Intramolecular H-Bond

Å (N-H...N)
The "Lock" Distance. Shorter than van der Waals radii, confirming the bond.

-

Stacking Distance

Å
Indicates strong intermolecular overlap (insolubility driver).
Pyrazine-Amide Torsion

Confirms coplanarity (compared to

in flexible analogs).

Workflow Visualization

Workflow Start Crude 3-Substituted Pyrazine Derivative Purify Flash Chromatography (Remove Isomers) Start->Purify Solvent Dissolution (MeOH/EtOH + Heat) Purify->Solvent Filter Micro-Filtration (0.45µm PTFE) Solvent->Filter Grow Slow Evaporation (4°C, 5-7 Days) Filter->Grow Check Polarized Light Microscopy (Check for Twinning) Grow->Check Check->Solvent Polycrystalline (Retry) XRD SC-XRD Data Collection (100 K) Check->XRD Single Crystal Solve Structure Solution (Identify S(6) Motif) XRD->Solve

Caption: Step-by-step crystallization and validation workflow. Note the critical loop-back at the microscopy check to ensure single-crystal quality before X-ray exposure.

References

  • Doležal, M. et al. "Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity." Molecules, 2019.

  • Servusová, B. et al. "Alkylamino derivatives of pyrazinamide: synthesis and antimycobacterial evaluation."[4] Bioorganic & Medicinal Chemistry Letters, 2014.[4]

  • Dobson, A. J.[2] & Gerkin, R. E. "3-Aminopyrazine-2-carboxylic acid."[2] Acta Crystallographica Section C, 1996.[2]

  • Zitko, J. et al. "Design, synthesis and biological evaluation of substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides." Bioorganic Chemistry, 2022.

  • Cambridge Crystallographic Data Centre (CCDC). "General trends in Pyrazine-carboxamide packing." CSD Database.

Sources

A Comparative Guide to the Melting Point Determination of 3-Hydroxypyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of a Sharp Melting Point in Pharmaceutical Development

The melting point of a pure crystalline solid is a sharp, reproducible physical constant. In the realm of pharmaceutical sciences, its determination is a fundamental component of substance characterization. A sharp, well-defined melting range is a primary indicator of the purity of an active pharmaceutical ingredient (API). Conversely, a broad melting range often signifies the presence of impurities, which can impact the drug's stability, bioavailability, and ultimately, its safety and efficacy.

This guide focuses on 3-Hydroxypyrazine-2-carboxamide (CAS 55321-99-8), a significant pyrazinecarboxamide derivative. It is important to distinguish this compound from the similarly named "3-(Hydroxymethyl)pyrazine-2-carboxamide." While structurally related, the former, with a hydroxyl group directly attached to the pyrazine ring, is the subject of this analysis, with reported melting points of approximately 261 °C (with decomposition) and 270 °C.[1][2] We will explore the precise determination of this thermal property, compare it with established analytical alternatives, and discuss its significance in the context of a structurally related antiviral agent, Favipiravir.

Methodologies for Melting Point Determination: A Comparative Overview

The choice of methodology for melting point determination is contingent on the required precision, the nature of the substance, and the stage of drug development. Here, we compare the classical capillary method with modern thermal analysis techniques.

The Capillary Melting Point Method: A Foundational Technique

The capillary method, as outlined in major pharmacopeias such as the United States Pharmacopeia (USP) General Chapter <741>, remains a cornerstone of melting point determination.[3][4][5][6] Its enduring prevalence is due to its simplicity, low cost, and the small sample quantity required.

Principle: A small, powdered sample is packed into a capillary tube and heated in a controlled manner. The temperatures at which the substance begins to melt and at which it is completely molten are recorded as the melting range. For a pure substance, this range is typically narrow.

Differential Scanning Calorimetry (DSC): A Deeper Thermal Insight

Differential Scanning Calorimetry (DSC) offers a more comprehensive thermal analysis than the capillary method.[7][8][9] It measures the difference in heat flow between the sample and a reference as a function of temperature.

Principle: As the sample is heated, it undergoes phase transitions, such as melting, which are accompanied by a change in enthalpy. This is detected as a peak in the DSC thermogram. The onset temperature of the melting peak is often taken as the melting point, and the area under the peak corresponds to the heat of fusion. DSC is particularly valuable for detecting polymorphism, where a substance can exist in multiple crystalline forms with different melting points.[7][10]

Thermogravimetric Analysis (TGA): Assessing Thermal Stability

Thermogravimetric Analysis (TGA) provides complementary information to melting point determination by measuring the change in mass of a sample as a function of temperature.[11][12][13]

Principle: A sample is heated in a controlled atmosphere, and its mass is continuously monitored. Mass loss can indicate decomposition, dehydration, or desolvation. For a compound like 3-Hydroxypyrazine-2-carboxamide, which is reported to melt with decomposition, TGA can help to distinguish the mass loss associated with decomposition from the melting transition.

Experimental Protocol: Melting Point Determination of 3-Hydroxypyrazine-2-carboxamide

This section provides a detailed, step-by-step methodology for determining the melting point of 3-Hydroxypyrazine-2-carboxamide using a modern capillary melting point apparatus, adhering to the principles outlined in USP <741>.[3][5]

Objective: To accurately determine the melting range of a pure sample of 3-Hydroxypyrazine-2-carboxamide.

Materials:

  • 3-Hydroxypyrazine-2-carboxamide (purity >98%)

  • Capillary tubes (one end sealed)

  • Digital melting point apparatus

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

Procedure:

  • Sample Preparation:

    • Ensure the 3-Hydroxypyrazine-2-carboxamide sample is completely dry.

    • If the sample consists of coarse crystals, gently grind it to a fine powder using a mortar and pestle. This ensures uniform packing and efficient heat transfer.[14]

    • Tap the open end of a capillary tube into the powdered sample until a small amount of the solid is collected.

    • Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be between 2-4 mm.[1][2]

  • Apparatus Setup:

    • Turn on the digital melting point apparatus and allow it to stabilize.

    • Set the starting temperature to approximately 20 °C below the expected melting point (around 240 °C).

    • Set the heating rate (ramp rate) to a rapid setting (e.g., 10 °C/minute) for the initial approach to the melting range.

  • Determination:

    • Insert the packed capillary tube into the heating block of the apparatus.

    • Once the temperature is within 15-20 °C of the expected melting point, reduce the heating rate to 1-2 °C/minute. A slow heating rate is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer, leading to an accurate determination.[15]

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first droplet of liquid is observed (the onset of melting).

    • Continue heating at the slow rate and record the temperature at which the last solid particle melts (the clear point).

    • The recorded temperature range is the melting range of the sample.

  • Verification (Mixed-Melting Point Technique):

    • To confirm the identity of the substance, a mixed-melting point determination can be performed.

    • Mix the sample with an equal amount of an authentic reference standard of 3-Hydroxypyrazine-2-carboxamide.

    • Determine the melting point of the mixture. If there is no depression in the melting point and the range remains sharp, it provides strong evidence of the compound's identity and purity.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_determination Melting Point Determination cluster_verification Verification (Optional) Dry Dry Sample Grind Grind to Fine Powder Dry->Grind Pack Pack Capillary Tube (2-4 mm) Grind->Pack Insert Insert Capillary into Apparatus Pack->Insert Heat_Rapid Rapid Heat to ~240°C Insert->Heat_Rapid Heat_Slow Slow Heat (1-2°C/min) Heat_Rapid->Heat_Slow Observe Observe Melting Heat_Slow->Observe Record Record Melting Range Observe->Record Compare Compare with Original MP Mix Mix with Reference Standard Determine_Mixed_MP Determine Mixed Melting Point Mix->Determine_Mixed_MP Determine_Mixed_MP->Compare

Experimental Workflow for Melting Point Determination

Data Presentation and Comparison

The melting point of 3-Hydroxypyrazine-2-carboxamide is significantly high, indicating strong intermolecular forces within its crystal lattice. A comparison with its structural analog, Favipiravir, which has a lower melting point, highlights the influence of molecular structure on physical properties.

CompoundChemical StructureReported Melting Point (°C)Analytical MethodReference
3-Hydroxypyrazine-2-carboxamide Pyrazine ring with hydroxyl and carboxamide groups261 (dec.) - 270Capillary Method[1][2]
Favipiravir (T-705) Fluorinated pyrazinecarboxamide derivative187 - 194Not specified[16]
Acetazolamide A sulfonamide-containing thiadiazole258 - 259Capillary Method[2][3]

dec. = decomposition

The high melting point of 3-Hydroxypyrazine-2-carboxamide, similar to that of Acetazolamide, suggests a stable crystalline structure. The decomposition observed during melting is a critical piece of information, indicating that thermal stability is a key parameter to consider during its handling and formulation.

Comparison of Analytical Techniques

AnalyticalComparison cluster_methods Thermal Analysis Methods cluster_info Information Provided MP Capillary Melting Point Melting_Range Melting Range MP->Melting_Range Purity_ID Purity & Identity MP->Purity_ID DSC Differential Scanning Calorimetry (DSC) DSC->Melting_Range DSC->Purity_ID Heat_of_Fusion Heat of Fusion DSC->Heat_of_Fusion Polymorphism Polymorphism DSC->Polymorphism TGA Thermogravimetric Analysis (TGA) Decomposition_Temp Decomposition Temp. TGA->Decomposition_Temp Thermal_Stability Thermal Stability TGA->Thermal_Stability

Logical Relationship of Thermal Analysis Techniques

While the capillary method provides a direct measure of the melting range, DSC offers a more detailed thermodynamic profile of the melting process. For a substance that decomposes upon melting, combining these techniques provides a more complete picture. TGA can precisely determine the onset of decomposition, which helps in interpreting the events observed during melting point determination by either the capillary method or DSC.

Conclusion: An Integrated Approach to Thermal Characterization

The determination of the melting point of 3-Hydroxypyrazine-2-carboxamide is a critical step in its characterization as a potential pharmaceutical compound. A sharp melting range, determined using a standardized capillary method, is a strong indicator of its purity. However, for a comprehensive understanding of its thermal behavior, especially given its tendency to decompose upon melting, an integrated approach utilizing Differential Scanning Calorimetry and Thermogravimetric Analysis is highly recommended. This multi-faceted approach not only validates the melting point but also provides crucial data on thermal stability and potential polymorphism, which are essential for robust drug development and formulation.

References

  • United States Pharmacopeial Convention. (2023). General Chapter <741> Melting Range or Temperature. In United States Pharmacopeia and National Formulary (USP-NF). Rockville, MD: United States Pharmacopeial Convention. [Link]

  • LookChem. (n.d.). 3-hydroxy-2-pyrazinecarboxamide. Retrieved from [Link]

  • Pharmaceuticals and Medical Devices Agency (PMDA), Japan. (2014). Avigan Tablets 200 mg. Retrieved from [Link]

  • Scent.vn. (n.d.). Acetazolamide (CAS 59-66-5). Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1999). ICH Harmonised Tripartite Guideline Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. [Link]

  • TA Instruments. (n.d.). A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. Retrieved from [Link]

  • Improved Pharma. (2024, February 8). Differential Scanning Calorimetry. Retrieved from [Link]

  • Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • Stuart, Cole-Parmer. (n.d.). Melting Point Apparatus SMP40. Retrieved from [Link]

Sources

Safety Operating Guide

3-(Hydroxymethyl)pyrazine-2-carboxamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Directive: The "Zero-Drain" Standard

As researchers, we often rely on Safety Data Sheets (SDS) for disposal guidance. However, for pharmaceutical intermediates like 3-(Hydroxymethyl)pyrazine-2-carboxamide (also known as T-705a ), the standard SDS classification (Irritant) often underrepresents the environmental risk.

This compound is the primary precursor to Favipiravir (T-705) , a potent viral RNA polymerase inhibitor with known teratogenic potential. While the intermediate itself may not carry the full reproductive toxicity profile of the final API, Best Laboratory Practice (BLP) dictates treating it as a bioactive agent.

The Golden Rule: Due to its high water solubility and bioactive lineage, under no circumstances should this compound be discharged via sink or sewer systems , regardless of concentration.

Chemical Profile & Hazard Characterization

Before disposal, you must accurately characterize the waste stream to ensure compatibility with incineration protocols.

PropertySpecificationOperational Implication
Chemical Name This compoundLabeling identifier.
CAS Number 55321-99-8 Use for waste profile generation.
Synonyms T-705a; 3-Hydroxypyrazine-2-carboxamideCommon identifiers in synthesis logs.
Physical State Crystalline Solid (Off-white/Yellow)Dust generation risk during transfer.
Solubility Soluble in Water , DMSO, MethanolHigh Risk: Easy to mistakenly wash down drains.
Hazards (GHS) H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.)Standard PPE (Nitrile gloves, P95 mask) required.
Reactivity Incompatible with Strong Oxidizing Agents Do not commingle with Piranha solution or Chromic acid waste.

Pre-Disposal Stabilization & Segregation

Effective disposal starts at the bench. Segregation prevents dangerous cross-reactions in the central accumulation area (CAA).

A. Solid Waste Segregation
  • Container: Collect pure solids in wide-mouth high-density polyethylene (HDPE) jars or fiber drums with poly liners.

  • Contamination: Heavily contaminated consumables (weigh boats, gloves, filter paper) must be treated as chemical waste, not trash.

  • Labeling: Even if not federally regulated as RCRA Hazardous (see Section 4), label clearly:

    “Non-Regulated Chemical Waste – For Incineration Only. Contains: Pyrazine Derivative.”[2][3][4]

B. Liquid Waste (Mother Liquors/Rinsates)
  • Solvent Compatibility: T-705a is often generated in reaction mixtures containing methanol or DMSO.

  • Segregation: Keep separate from oxidizing acids (Nitric, Perchloric). The pyrazine ring is stable, but the hydroxymethyl group is susceptible to oxidation, potentially generating exothermic heat or toxic byproducts (e.g., nitrogen oxides) in a waste drum.

  • pH Check: Ensure waste stream is neutral (pH 6–9) before consolidating into organic solvent drums to prevent drum corrosion, though the compound itself is essentially neutral.

The Disposal Workflow: Decision Logic

The following workflow ensures that the compound is destroyed thermally, preventing environmental release.

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Solid Pure Solid / Debris StateCheck->Solid SolventCheck Is Solvent Flammable? (Methanol/Ethanol) Liquid->SolventCheck Flammable Classify: D001 (Ignitable) High BTU Waste SolventCheck->Flammable Yes Aqueous Aqueous / Non-Flammable SolventCheck->Aqueous No Label Labeling: 'Contains Pyrazines - Incinerate Only' Flammable->Label Absorb Action: Solidify with Vermiculite or Polymer Aqueous->Absorb Absorb->Label Pack Pack: HDPE Jar or Double-Lined Drum Solid->Pack Pack->Label Destruction Final Disposal: High-Temperature Incineration Label->Destruction Manifest & Ship

Figure 1: Decision matrix for T-705a waste streams. Note that aqueous streams are solidified to force incineration rather than wastewater treatment.

Regulatory Classification (RCRA Context)

Understanding the regulatory status is crucial for your waste profile sheet.

  • Federal Status (USA - EPA):

    • Not P-Listed or U-Listed: CAS 55321-99-8 is not explicitly listed on 40 CFR 261.33.

    • Characteristic Waste: It generally does not meet the definition of Toxicity Characteristic (D004-D043) unless mixed with other regulated solvents.

  • The "Process Knowledge" Clause:

    • As a generator, you must apply Process Knowledge. Because this is a pharmaceutical intermediate with bioactive potential, you should voluntarily classify it for Incineration (Waste Code: INCIN) rather than landfill or fuel blending.

    • Recommended Profile: "Non-RCRA Regulated Organic Solid" (unless mixed with flammable solvents, then D001).

Emergency Spill Response

In the event of a powder spill outside the hood:

  • Isolate: Evacuate the immediate area (10 ft radius) to let dust settle.

  • PPE: Don Nitrile gloves , Safety Goggles , and an N95/P95 respirator . Inhalation is the primary acute risk (STOT SE 3).

  • Containment: Do not dry sweep (generates dust).

    • Cover the spill with a damp paper towel or absorbent pad to suppress dust.

    • Scoop the damp material into a sealable bag/container.

  • Decontamination: Wipe the surface with a soap/water solution. Collect all wipes as chemical waste.

  • Verification: A UV lamp (365 nm) can sometimes detect pyrazine residues (many fluoresce weakly), though this is not a guaranteed validation method for this specific derivative.

References

  • U.S. Environmental Protection Agency (EPA). (2019). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine (40 CFR Part 266 Subpart P). Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 279532, 3-Hydroxypyrazine-2-carboxamide. Retrieved from [Link]

  • Furuta, Y., et al. (2002). In vitro and in vivo activities of T-705 against influenza virus. Antimicrobial Agents and Chemotherapy. (Contextual data on T-705a as a bioactive metabolite/precursor). Retrieved from [Link]

Sources

Personal Protective Equipment & Handling Guide: 3-(Hydroxymethyl)pyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 55321-99-8 Synonyms: T-1105; 3-Hydroxy-2-pyrazinecarboxamide derivative Application: Pharmaceutical Intermediate (Antiviral synthesis, Favipiravir analog)

Executive Safety Summary

To the Researcher: While standard Safety Data Sheets (SDS) classify 3-(Hydroxymethyl)pyrazine-2-carboxamide primarily as an Irritant (Skin/Eye/Respiratory), this compound is a structural precursor to bioactive antiviral agents (e.g., Favipiravir/T-705). In drug development, structural analogs must be treated with the "Precautionary Principle."

Do not handle this simply as a benign organic solid. Due to its potential biological activity and the risk of aerosolizing fine crystalline powder, you must adopt Occupational Exposure Band (OEB) 3 protocols. This means containment is primary; PPE is secondary but critical.

Hazard Architecture & Risk Logic

Understanding the mechanism of the hazard drives the PPE selection.

Hazard ClassH-CodePhysiological LogicOperational Implication
STOT SE 3 H335 Pyrazine derivatives are nitrogen-heterocycles that irritate mucous membranes upon inhalation.Zero-Dust Tolerance: All weighing must occur in a filtered enclosure.
Eye Irritant H319 Fine crystalline dust creates mechanical and chemical corneal abrasion.Seal Required: Safety glasses are insufficient; unvented/indirect vent goggles are required.
Skin Irritant H315 Lipophilic nature allows minor dermal absorption and local dermatitis.Barrier Integrity: Double-gloving is mandatory to prevent micro-perforation exposure.
Bioactive Potential N/AAs a T-705 analog, potential reproductive toxicity cannot be ruled out (teratogenicity risk).Systemic Protection: Pregnant or immunocompromised personnel should avoid handling.

PPE Specification Matrix

This matrix is designed for Research Scale (<10g) to Pilot Scale (>100g) operations.

Protection ZoneComponentSpecification (Standard)Specification (High Volume >100g)
Respiratory Primary Fume Hood / BSC Class II (Face velocity: 100 fpm)Powder Containment Booth or Isolator
SecondaryN95 Respirator (Fit-tested)PAPR (Powered Air Purifying Respirator) with HEPA cartridges
Ocular Primary Chemical Splash Goggles (Indirect Vent)Full Face Shield over Goggles
Dermal (Hand) Inner Nitrile (4 mil) - Inspection requiredNitrile (Extended Cuff, 6 mil)
Outer Nitrile (4-5 mil) - Change every 60 minsNeoprene or Nitrile (Chemical Resistant)
Body Primary Lab Coat (Poly/Cotton) + Tyvek Sleeves Tyvek Coverall (Disposable)
FootwearClosed-toe, chemically resistant shoesShoe Covers (Booties)

Operational Protocols

Phase A: Engineering Controls & Setup

The "Self-Validating" Check: Before opening the container, verify the airflow. Tape a Kimwipe to the sash of the fume hood. It should be pulled inward at a 45-degree angle. If it hangs limp, STOP .

Phase B: Weighing & Transfer (The Critical Step)

Static electricity is the enemy of pyrazine powders.

  • Donning: Put on inner gloves, lab coat, sleeves, and outer gloves. Secure cuffs over sleeves.

  • Static Control: Use an ionizing bar or anti-static gun inside the hood to neutralize the weigh boat and spatula.

  • Transfer:

    • Open the container only inside the hood.

    • Use a disposable anti-static weigh boat.

    • Technique: Do not dump. Spatulate gently to minimize dust cloud formation.

  • Solubilization: Add solvent (e.g., DMSO, Methanol) to the solid immediately after weighing to lock down the dust.

Phase C: Reaction & Cleanup
  • Doffing (Gloves): Remove outer gloves inside the hood before touching hood sashes or door handles.

  • Decontamination: Wipe down the balance and work surface with 70% Isopropyl Alcohol (IPA) or a mild detergent solution.

  • Waste: Dispose of solid waste and contaminated wipes in a double-bagged "Hazardous Solid" drum.

Visualized Workflows

Diagram 1: Safe Handling Workflow

This logic flow ensures containment is never broken during the critical powder phase.

HandlingProtocol cluster_PPE 1. PPE Donning cluster_Engineering 2. Engineering Check cluster_Ops 3. Operational Phase Start Start: Handling 3-(Hydroxymethyl) pyrazine-2-carboxamide Step1 Don PPE: Double Nitrile, Goggles, Lab Coat + Sleeves Start->Step1 Step2 Check Fume Hood (Velocity > 0.5 m/s) Step1->Step2 Step3 Pass? Step2->Step3 Stop STOP: Maintenance Required Step3->Stop No Step4 Static Neutralization (Ionizer/Gun) Step3->Step4 Yes Step5 Weighing (Inside Hood Only) Step4->Step5 Step6 Solvent Addition (Suppress Dust) Step5->Step6 End Safe Liquid Phase Step6->End Proceed to Synthesis

Caption: Operational workflow emphasizing the "Gatekeeper" step of Engineering Checks before exposure.

Diagram 2: Spill Response Decision Tree

Immediate actions for powder spills outside containment.

SpillResponse Spill Spill Detected Type Spill Type? Spill->Type Dry Dry Powder Type->Dry Solid Wet Solution/Solvent Type->Wet Liquid ActionDry DO NOT SWEEP (Risk of Aerosol) Dry->ActionDry ActionWet Absorb with Chem-Pads Wet->ActionWet CleanDry Use HEPA Vacuum or Wet-Wipe Method ActionDry->CleanDry Disposal Double Bag Waste (Incineration) ActionWet->Disposal CleanDry->Disposal

Caption: Decision logic for spills. Note the prohibition on sweeping dry powder to prevent inhalation hazards.

Emergency Response & Disposal

Exposure First Aid[4]
  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel. Seek medical attention —delayed pulmonary edema is rare but possible with nitrogen heterocycles.

  • Eye Contact: Flush with water for 15 minutes holding eyelids open.[1][2] Do not use neutralization agents.[3]

  • Skin Contact: Wash with soap and water.[1][4] Remove contaminated clothing carefully (do not pull over head if possible, cut off if necessary).

Disposal (Cradle-to-Grave)
  • Method: High-temperature incineration is the only acceptable disposal method for pharmaceutical intermediates to ensure complete destruction of the pyrazine ring.

  • Classification: Dispose of as Hazardous Chemical Waste . Do not pour down drains.

  • Container: High-density polyethylene (HDPE) or glass.

References

  • Furuta, Y., et al. (2009). T-705 (favipiravir) and related compounds: Novel broad-spectrum inhibitors of RNA viral replication. Antiviral Research. (Context for T-1105 biological activity). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Labels and Pictograms. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.